3-(4-Methylphenyl)Pyrrolidine Hydrochloride
Description
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Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNEXWVYXSNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662904 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-68-4 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methylphenyl)pyrrolidine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target the central nervous system.[1] Specifically, derivatives of 3-(4-Methylphenyl)pyrrolidine have been investigated for their roles as potent ligands for serotonin and dopamine receptors.[1] This guide provides an in-depth technical overview of robust and modern synthetic pathways to 3-(4-Methylphenyl)pyrrolidine hydrochloride. We will dissect two primary synthetic strategies: a classical approach via reductive amination of a γ-nitroketone and a modern palladium-catalyzed hydroarylation of an N-protected pyrroline. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed, actionable protocols, and presents a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the 3-(4-Methylphenyl)pyrrolidine Scaffold
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle ubiquitous in natural products, pharmaceuticals, and as a core component of organocatalysts.[2][3] The introduction of an aryl group at the 3-position creates a key pharmacophore that has been successfully exploited in drug development. These 3-arylpyrrolidines are recognized for their potent and diverse biological activities, including effects on neurotransmission, histone deacetylation, and gene transcription.[1] The 4-methylphenyl (p-tolyl) substituent, in particular, offers a metabolically stable, lipophilic moiety that can favorably interact with hydrophobic pockets in biological targets. This guide serves as a practical resource for researchers aiming to synthesize this valuable intermediate, providing the necessary detail to replicate and adapt these methods for discovery and development programs.
Chapter 1: Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule, 3-(4-Methylphenyl)pyrrolidine, reveals several potential bond disconnections that form the basis of our strategic approaches. The primary goal is the stereoselective and efficient construction of the C-C bond between the aromatic ring and the pyrrolidine core.
Caption: Retrosynthetic analysis of 3-(4-Methylphenyl)pyrrolidine.
-
Pathway A (C-N Disconnection): This classical approach involves the cyclization of a linear C4 chain already bearing the p-tolyl group. A common implementation is the intramolecular reductive amination of a γ-aminoketone or the reduction of a γ-nitroketone followed by spontaneous cyclization and further reduction. This strategy is robust and often relies on readily available starting materials.
-
Pathway B (C-C Disconnection): A more contemporary strategy involves forming the crucial aryl-C3 bond directly onto a pre-formed heterocyclic ring. Palladium-catalyzed hydroarylation of an alkene, such as N-protected 3-pyrroline, with an aryl halide is a powerful method that exemplifies modern cross-coupling chemistry.[1] This approach can offer high efficiency and functional group tolerance.[1]
Chapter 2: Pathway A: Synthesis via Intramolecular Reductive Amination
This pathway builds the pyrrolidine ring from a linear precursor. A reliable method involves the Michael addition of a nitromethane anion to a chalcone, followed by reduction of the nitro group and the ketone, leading to cyclization.
Mechanistic Rationale
-
Michael Addition: 4-Methylacetophenone is first condensed with an appropriate aldehyde to form an α,β-unsaturated ketone (chalcone). This undergoes a conjugate addition with a nitromethane anion to form a γ-nitroketone.
-
Reductive Cyclization: The γ-nitroketone is then subjected to catalytic hydrogenation. This powerful reduction method simultaneously reduces the nitro group to a primary amine and the ketone to a hydroxyl group. The resulting amino alcohol readily undergoes intramolecular cyclization to form the pyrrolidine ring, often with subsequent dehydration and reduction of any intermediate imine or enamine species under the reaction conditions to yield the fully saturated ring. Catalytic hydrogenation is a well-established method for converting pyrroles to pyrrolidines, indicating its efficacy in reducing related heterocyclic precursors.[4]
Caption: Workflow for the Reductive Amination Pathway.
Chapter 3: Pathway B: Synthesis via Palladium-Catalyzed Hydroarylation
This modern approach offers an efficient, single-step construction of the 3-arylpyrrolidine core from readily available precursors. The reaction involves the intermolecular hydroarylation of an N-protected 3-pyrroline with an aryl halide.[1]
Mechanistic Rationale (Mizoroki-Heck Type Reductive Coupling)
The process is a variation of the Mizoroki-Heck reaction, where the typical β-hydride elimination step is suppressed in favor of a reductive termination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 4-iodotoluene), forming an Ar-Pd(II)-X species.
-
Carbopalladation: The N-protected 3-pyrroline coordinates to the palladium center, followed by migratory insertion of the alkene into the Ar-Pd bond. This forms a new C-C bond and results in a σ-alkyl-Pd(II) intermediate.
-
Reductive Termination: Instead of β-hydride elimination (which would yield a pyrroline product), a hydride source in the reaction mixture (often formic acid or a formate salt) intercepts the Pd(II) intermediate.[1] This leads to reductive elimination, which furnishes the desired 3-arylpyrrolidine product and regenerates the active Pd(0) catalyst. The choice of an N-alkyl protecting group (instead of N-acyl) is crucial as it favors the hydroarylation outcome over the standard Heck product.[1]
Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation.
Chapter 4: Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as scale, available equipment, cost of goods, and desired purity profile.
| Feature | Pathway A: Reductive Amination | Pathway B: Pd-Catalyzed Hydroarylation |
| Key Reagents | 4-Methylchalcone, Nitromethane, H₂, Pd/C | N-Boc-3-pyrroline, 4-Iodotoluene, PdCl₂, Formic Acid |
| Typical Yield | Moderate to Good (multi-step) | Good to Excellent (single C-C bond formation step)[1] |
| Reaction Conditions | High pressure H₂ for hydrogenation | Mild to moderate heat (e.g., 60-80 °C)[1] |
| Advantages | Utilizes classical, well-understood reactions. Avoids expensive palladium catalysts if alternatives like Raney Ni are used. | High atom economy and convergence. Tolerant of various functional groups on the aryl partner.[1] |
| Disadvantages | Multi-step process reduces overall yield. Requires high-pressure hydrogenation equipment. | Requires palladium catalyst and ligands, which can be costly. Potential for metal contamination in the final product. |
Chapter 5: Detailed Experimental Protocols
The following protocols are adapted from literature procedures and represent field-proven methodologies.[1]
Protocol 1: Palladium-Catalyzed Hydroarylation of N-Boc-3-pyrroline
Safety Precaution: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Formic acid is corrosive.
-
Reaction Setup: To a flame-dried 20 mL microwave vial equipped with a magnetic stir bar, add PdCl₂ (21 mg, 0.12 mmol, 4 mol%), N-Boc-3-pyrroline (507 mg, 3.0 mmol, 1.0 equiv), and 4-iodotoluene (818 mg, 3.75 mmol, 1.25 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the vial with nitrogen gas three times. Add anhydrous N,N-Dimethylformamide (DMF, 6 mL) via syringe, followed by formic acid (0.23 mL, 6.0 mmol, 2.0 equiv) and N,N,N',N'-tetramethyl-1,4-phenylenediamine (PMP, 0.54 mL, 3.0 mmol, 1.0 equiv).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-methylphenyl)pyrrolidine.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Safety Precaution: Hydrogen chloride (HCl) is a corrosive gas. This procedure should be performed in a well-ventilated fume hood.
-
Boc Deprotection: Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution). Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).
-
Workup (Free Base): Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (>8). Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base, 3-(4-methylphenyl)pyrrolidine, as an oil.
-
Hydrochloride Salt Formation: Dissolve the free base in anhydrous diethyl ether or ethyl acetate (approx. 0.2 M). Slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 3-(4-Methylphenyl)pyrrolidine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like isopropanol/ether.[5]
Chapter 6: Purification and Characterization
A self-validating protocol requires rigorous purification and characterization of the final compound.
-
Purification: The hydrochloride salt is typically a crystalline solid, which facilitates purification by recrystallization.[5] This process effectively removes residual solvents and soluble impurities. The choice of recrystallization solvent is critical and may require screening (e.g., ethanol, isopropanol, or mixtures with non-polar co-solvents like ether or hexanes).
-
Characterization: The identity and purity of 3-(4-Methylphenyl)pyrrolidine hydrochloride should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity. The spectra should show characteristic peaks for the pyrrolidine ring protons, the tolyl group protons and methyl group, and the corresponding carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base cation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The spectrum of the hydrochloride salt will show a broad N-H stretch characteristic of an ammonium salt.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
-
Conclusion
The synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride can be successfully achieved through multiple strategic pathways. While classical methods involving reductive amination offer reliability and use less expensive reagents, modern palladium-catalyzed hydroarylation provides a more elegant and efficient route with high convergence. The choice of method will be dictated by the specific constraints and goals of the research program. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this valuable molecular scaffold and its derivatives.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Hudlicky, T., & Reed, J. W. (2009). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 74(15), 5133–5144. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
- Google Patents. (2010). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles / Synfacts, 2008 [sci-hub.box]
- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Introduction and Significance
The pyrrolidine ring is a foundational saturated N-heterocycle that serves as a core scaffold in a vast array of natural products, alkaloids, and pharmacologically active molecules.[1] Its conformational flexibility and utility as a chiral building block make it a privileged structure in medicinal chemistry. Within this class, 3-arylpyrrolidines have garnered significant attention as key intermediates and structural motifs in the development of novel therapeutics, particularly those targeting the central nervous system.
This guide provides an in-depth technical overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a representative member of the 3-arylpyrrolidine family. By presenting its core chemical properties, a robust synthetic pathway, and detailed analytical characterization methods, this document serves as a comprehensive resource for researchers in organic synthesis, drug discovery, and chemical development. The insights herein are designed to explain not only the "what" but the "why" behind the methodologies, empowering scientists to confidently synthesize, characterize, and utilize this valuable chemical entity.
Core Physicochemical Properties
3-(4-Methylphenyl)pyrrolidine hydrochloride is a chiral molecule typically supplied as a racemic mixture. Its fundamental properties are defined by the interplay between the aliphatic pyrrolidine ring and the aromatic p-tolyl substituent, with the hydrochloride salt form conferring increased water solubility and crystalline stability.
Figure 1: Chemical Structure of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1187172-68-4 | [2] |
| Molecular Formula | C₁₁H₁₆ClN | [2] |
| Molecular Weight | 197.70 g/mol | [2] |
| Appearance | White solid | [2] |
| Storage Temperature | 0-8 °C | [2] |
| Solubility | Soluble in water, methanol, DMSO. | Inferred |
| Melting Point | Not experimentally reported. |
Synthesis and Purification
The synthesis of 3-arylpyrrolidines can be achieved through various routes. A modern and efficient approach involves the palladium-catalyzed hydroarylation of a suitable 3-pyrroline precursor.[3] This method offers high regioselectivity and functional group tolerance. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target molecule at the C-C bond between the pyrrolidine ring and the aryl group, and at the N-H bond for salt formation. This points to an N-protected 3-pyrroline and an aryl halide as key starting materials.
Figure 2: Retrosynthetic approach for the target molecule.
Recommended Synthetic Protocol
This protocol describes a two-step synthesis starting from commercially available 1-Boc-3-pyrroline and 4-iodotoluene.
Step 1: Palladium-Catalyzed Hydroarylation
-
Rationale: This step constructs the key C(sp³)-C(sp²) bond. An N-Boc protecting group is chosen as it is stable under the reaction conditions but easily removed later. Formic acid serves as the hydride source for the reductive Heck-type reaction.[3]
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrroline (1.0 eq.), 4-iodotoluene (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq.).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), followed by formic acid (HCOOH, 2.5 eq.) as the hydride donor.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield N-Boc-3-(4-methylphenyl)pyrrolidine.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid like HCl simultaneously removes the Boc group and protonates the pyrrolidine nitrogen to form the desired hydrochloride salt.
-
Procedure:
-
Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine from Step 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid in diethyl ether (typically 2.0 M) or bubble anhydrous HCl gas through the solution.
-
A white precipitate of 3-(4-Methylphenyl)pyrrolidine hydrochloride will form.
-
Stir the resulting slurry for 30-60 minutes at 0 °C.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.
-
Pyrrolidine Protons: A series of complex multiplets are expected for the aliphatic protons on the pyrrolidine ring (approx. δ 2.0-3.8 ppm). The proton at the chiral center (C3) will appear as a multiplet, likely a quintet or triplet of triplets.
-
Methyl Protons: A sharp singlet integrating to 3H will be present (approx. δ 2.3 ppm) corresponding to the tolyl methyl group.
-
N-H Protons: Two broad signals corresponding to the -NH₂⁺- protons may be visible, though they can exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 125-140 ppm). Two will be quaternary carbons (one attached to the pyrrolidine and one to the methyl group), and two will be CH carbons.
-
Pyrrolidine Carbons: Four distinct signals for the aliphatic carbons of the pyrrolidine ring are expected (approx. δ 25-55 ppm).[4]
-
Methyl Carbon: A single signal for the methyl carbon will appear upfield (approx. δ 21 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The analysis is typically performed on the free base form of the compound.
-
Expected Molecular Ion (M⁺): For the free base (C₁₁H₁₅N), the expected molecular ion peak [M]⁺ would be at m/z = 161.12.
-
Expected [M+H]⁺ Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z = 162.13.
-
Key Fragmentation: A major fragment would likely correspond to the benzylic cleavage resulting in the tropylium-like ion at m/z = 105, or cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch: A broad and strong absorption band is expected in the range of 2400-3200 cm⁻¹ characteristic of the secondary ammonium salt (-NH₂⁺-).
-
C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C=C (Aromatic) Stretch: Sharp absorptions around 1600 cm⁻¹ and 1515 cm⁻¹.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
-
Rationale: A reverse-phase method provides excellent separation for compounds of this polarity. A UV detector is ideal due to the presence of the aromatic chromophore.
-
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A pure sample (>98%) should show a single major peak.
-
-
Chiral Analysis: As 3-(4-Methylphenyl)pyrrolidine is chiral, a specialized chiral HPLC method (e.g., using a Chiralpak® column) would be required to separate and quantify the enantiomers if the synthesis is asymmetric or if enantiomeric purity needs to be established.
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Methylphenyl)pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, a robust body of evidence from structurally analogous compounds, particularly pyrovalerone and its derivatives, strongly indicates its function as a monoamine transporter inhibitor. This guide will synthesize the existing knowledge on related 3-aryl-pyrrolidine compounds to elucidate the probable molecular targets and downstream signaling effects of 3-(4-Methylphenyl)pyrrolidine hydrochloride. Furthermore, it will detail the essential experimental protocols required to definitively characterize its pharmacological profile, thereby providing a roadmap for future research and development.
Introduction: The 3-Aryl-Pyrrolidine Scaffold and its Significance
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, conferring favorable pharmacokinetic properties and providing a three-dimensional structure that can be readily modified to achieve target specificity.[1] When substituted with an aryl group at the 3-position, as in the case of 3-(4-Methylphenyl)pyrrolidine, this chemical motif becomes a key pharmacophore for interaction with monoamine transporters.[2] The hydrochloride salt form enhances the compound's solubility and stability for experimental use.
Given the structural similarities to well-characterized psychostimulants like pyrovalerone, it is hypothesized that 3-(4-Methylphenyl)pyrrolidine hydrochloride functions primarily as a dopamine-norepinephrine reuptake inhibitor (DNRI).[3] This guide will proceed under this primary hypothesis, outlining the presumed mechanism and the experimental validation required.
Core Mechanism of Action: Inhibition of Monoamine Transporters
The principal mechanism of action for 3-(4-Methylphenyl)pyrrolidine hydrochloride is presumed to be the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] These transporters are transmembrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[4]
By blocking these transporters, 3-(4-Methylphenyl)pyrrolidine hydrochloride is expected to increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission. This increased signaling is the basis for the stimulant effects observed with related compounds.[5] Notably, compounds in this class generally exhibit significantly lower affinity for the serotonin transporter (SERT), suggesting a degree of selectivity.[3]
Molecular Interactions with DAT and NET
The binding of 3-aryl-pyrrolidine derivatives to DAT and NET is thought to involve several key interactions. The protonated amine of the pyrrolidine ring likely forms an ionic bond with a conserved aspartate residue in the transporter's binding pocket. The 4-methylphenyl group is predicted to engage in hydrophobic and van der Waals interactions within a lipophilic pocket of the transporter. These interactions stabilize the compound within the binding site, preventing the translocation of the natural monoamine substrates.
Downstream Signaling Effects
The elevation of synaptic dopamine and norepinephrine levels resulting from DAT and NET inhibition triggers a cascade of downstream signaling events. Increased dopamine in brain regions such as the nucleus accumbens and prefrontal cortex is associated with reward, motivation, and motor control. Enhanced norepinephrine signaling in the locus coeruleus and other areas contributes to alertness, focus, and arousal.
The following diagram illustrates the proposed signaling pathway:
Figure 1: Presumed signaling pathway of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Experimental Methodologies for Pharmacological Characterization
To empirically determine the mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing monoamine transporter inhibitors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.
Experimental Workflow:
Figure 2: Workflow for radioligand binding assays.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions through homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For NET: [³H]nisoxetine
-
For SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional inhibition of monoamine transporters. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[6] This assay determines the concentration of the test compound required to inhibit the uptake of a radiolabeled monoamine by 50% (IC50).
Experimental Workflow:
Figure 3: Workflow for synaptosomal uptake assays.
Step-by-Step Protocol:
-
Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET) from a rodent and homogenize in a sucrose buffer. Isolate synaptosomes using differential centrifugation.[7]
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (or similar physiological salt solution).
-
Radiolabeled Monoamines:
-
For DAT: [³H]dopamine
-
For NET: [³H]norepinephrine
-
For SERT: [³H]serotonin (5-HT)
-
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a brief, defined period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running a parallel set of samples at 0-4°C.[7]
-
Termination and Filtration: Terminate the uptake by adding a large volume of ice-cold buffer and rapidly filtering the synaptosomes through a glass fiber filtermat.
-
Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabel.
-
Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC50 value.
Anticipated Pharmacological Profile
Based on the structure-activity relationships of related compounds, the following pharmacological profile for 3-(4-Methylphenyl)pyrrolidine hydrochloride is anticipated:
| Target | Binding Affinity (Ki) | Uptake Inhibition (IC50) |
| Dopamine Transporter (DAT) | High (Low nM range) | Potent (Low to mid nM range) |
| Norepinephrine Transporter (NET) | High (Low to mid nM range) | Potent (Low to mid nM range) |
| Serotonin Transporter (SERT) | Low (High nM to µM range) | Weak (High nM to µM range) |
This profile suggests that 3-(4-Methylphenyl)pyrrolidine hydrochloride is likely a potent and selective inhibitor of DAT and NET, with significantly less activity at SERT.
Conclusion and Future Directions
While direct experimental evidence is pending, the chemical structure of 3-(4-Methylphenyl)pyrrolidine hydrochloride strongly suggests a mechanism of action centered on the inhibition of the dopamine and norepinephrine transporters. This guide has outlined this presumed mechanism and provided detailed protocols for its empirical validation.
Future research should focus on conducting the described radioligand binding and synaptosomal uptake assays to definitively determine the binding affinities and functional potencies of 3-(4-Methylphenyl)pyrrolidine hydrochloride at all three monoamine transporters. Further studies could also investigate its potential as a releasing agent versus a pure uptake blocker, as well as its in vivo effects on locomotor activity and other behavioral paradigms relevant to its stimulant properties. A thorough understanding of its off-target activities at various receptors and ion channels would also be crucial for a complete pharmacological characterization.
References
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- Petrone, G., Montanari, S., & D'hooge, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983.
- Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461.
- Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351–360.
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Gifford, A. N. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Retrieved January 26, 2026, from [Link]
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Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 26, 2026, from [Link]
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- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 36(3), 562–572.
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3-(4-Methylphenyl)pyrrolidine hydrochloride CAS number 899425-95-7
An In-Depth Technical Guide to 3-(4-Methylphenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride (CAS Number: 899425-95-7), a versatile pyrrolidine derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical properties, plausible synthetic routes, analytical methodologies, and prospective applications in drug discovery, offering a foundational resource for researchers in the field.
Introduction and Chemical Identity
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine compound. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a wide array of natural products and synthetic pharmaceuticals.[1] The presence of a 4-methylphenyl (p-tolyl) group at the 3-position of the pyrrolidine ring imparts specific physicochemical properties that can influence its biological activity and metabolic stability. It is supplied as a hydrochloride salt, which generally enhances solubility in aqueous media and improves stability, making it suitable for research and development purposes.
It is important to note that while the primary CAS number for this compound is 899425-95-7, another CAS number, 1187172-68-4, has also been associated with what appears to be the same chemical entity.[2] Researchers should be aware of this potential discrepancy when sourcing the compound or searching for literature.
Physicochemical Properties
The physicochemical properties of 3-(4-Methylphenyl)pyrrolidine hydrochloride are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties based on available data.
| Property | Value | Source |
| CAS Number | 899425-95-7 | [3][4] |
| Alternate CAS No. | 1187172-68-4 | [2] |
| Molecular Formula | C11H16ClN | [2] |
| Molecular Weight | 197.70 g/mol | [2] |
| Appearance | White solid | [2] |
| Storage Conditions | 2-8°C | [2][4] |
| Predicted XlogP | 2.0 | [5] |
Synthesis and Manufacturing
A potential synthetic pathway is outlined below:
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A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
This guide provides a comprehensive overview of the analytical techniques essential for the structural elucidation and quality control of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical research and development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve an unambiguous confirmation of the molecule's identity, structure, and purity. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Introduction: The Imperative of Spectroscopic Analysis
In the landscape of drug discovery and chemical synthesis, the unequivocal identification of a compound is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing its atomic framework, functional groups, and overall mass. For a molecule such as 3-(4-Methylphenyl)pyrrolidine hydrochloride, which contains a chiral center and distinct aliphatic and aromatic regions, a multi-faceted analytical approach is not just recommended—it is essential for regulatory compliance and scientific integrity. This guide will detail the principles, protocols, and expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a holistic view of the compound's spectroscopic signature.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 3-(4-Methylphenyl)pyrrolidine hydrochloride are numbered as shown below. This convention will be used throughout the guide to assign specific signals and vibrations to their corresponding atoms.
Caption: Numbering scheme for 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1] The chemical shift of a proton is highly sensitive to its electronic surroundings, making it a powerful tool for structure elucidation.
Expertise-Driven Protocol: ¹H NMR Analysis
The choice of solvent is critical for analyzing amine hydrochlorides. Deuterated water (D₂O) is often an excellent choice as it readily dissolves the salt and exchanges with the acidic N-H protons, causing their signals to disappear. This simplifies the spectrum and confirms the presence of the amine group. Alternatively, DMSO-d₆ can be used to observe the N-H protons, which typically appear as a broad signal.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[2][3][4]
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard Addition (Optional but Recommended): For quantitative purposes (qNMR), add a known amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Record the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Process the data with Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for ¹H NMR sample preparation and analysis.
Predicted ¹H NMR Data and Interpretation
The following table outlines the expected signals for 3-(4-Methylphenyl)pyrrolidine hydrochloride. The chemical shifts are influenced by the electron-withdrawing ammonium group and the aromatic ring.[1]
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2', H6' | ~7.25 | Doublet (d) | 2H | Aromatic protons ortho to the pyrrolidine substituent. |
| H3', H5' | ~7.15 | Doublet (d) | 2H | Aromatic protons meta to the pyrrolidine substituent. |
| H2, H5 | ~3.2 - 3.6 | Multiplet (m) | 4H | Protons on carbons adjacent to the positively charged nitrogen are significantly deshielded. |
| H3 | ~3.4 - 3.8 | Multiplet (m) | 1H | Benzylic proton, deshielded by both the aromatic ring and its position on the pyrrolidine ring. |
| H4 | ~2.0 - 2.4 | Multiplet (m) | 2H | Aliphatic protons on the pyrrolidine ring. |
| H1'' (CH₃) | ~2.35 | Singlet (s) | 3H | Protons of the methyl group on the aromatic ring. |
| N-H₂⁺ | ~8.0 - 9.5 | Broad Singlet (br s) | 2H | Acidic protons on nitrogen; signal is often broad and will exchange with D₂O. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information on their chemical environment and hybridization (sp³, sp², sp).[5] Due to the wide range of chemical shifts (~200 ppm), signals are typically well-resolved, making it an excellent tool for confirming the carbon skeleton of a compound.[5][6]
Protocol: ¹³C NMR Analysis
The protocol is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope (~1.1%).[6] Standard acquisition involves proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum by removing C-H coupling.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of solvent) to improve the signal-to-noise ratio.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled spectrum. This typically requires several hundred to several thousand scans, depending on the sample concentration and instrument sensitivity.
Predicted ¹³C NMR Data and Interpretation
The molecule is expected to show 8 distinct carbon signals, as C2'/C6' and C3'/C5' are chemically equivalent due to free rotation around the C3-C4' bond.
| Assigned Carbons | Predicted δ (ppm) | Rationale |
| C1' | ~138 | Quaternary aromatic carbon attached to the methyl group. |
| C4' | ~137 | Quaternary aromatic carbon attached to the pyrrolidine ring. |
| C3', C5' | ~129 | Aromatic CH carbons meta to the pyrrolidine ring. |
| C2', C6' | ~127 | Aromatic CH carbons ortho to the pyrrolidine ring. |
| C2, C5 | ~50 - 55 | Carbons adjacent to the nitrogen are deshielded.[5] |
| C3 | ~40 - 45 | Benzylic carbon atom. |
| C4 | ~30 - 35 | Aliphatic carbon on the pyrrolidine ring. |
| C1'' (CH₃) | ~21 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is the preferred method for solid samples as it requires no sample preparation (like KBr pellets).[8][9] The sample is simply brought into contact with a high-refractive-index crystal (often diamond), and an evanescent wave penetrates a few microns into the sample to generate the spectrum.[9]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[10] This is crucial to subtract the absorbance of air (CO₂, H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-(4-Methylphenyl)pyrrolidine hydrochloride powder onto the crystal.
-
Apply Pressure: Use the built-in press to ensure firm, even contact between the sample and the crystal.[11]
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride is a clear example of modern analytical chemistry in practice. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the diagnostic secondary ammonium ion. Finally, mass spectrometry validates the molecular weight and offers further structural insights through fragmentation. Together, these techniques provide a robust and self-validating dataset that is essential for advancing research and ensuring the quality and identity of critical chemical entities in the pharmaceutical pipeline.
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A Technical Guide to the Preclinical Evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride: A Candidate Monoamine Reuptake Inhibitor
Executive Summary
This technical guide provides a comprehensive framework for the preclinical investigation of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a novel compound with significant therapeutic potential. Based on its distinct chemical architecture, which features a 3-aryl-pyrrolidine scaffold, this molecule bears a strong structural resemblance to known central nervous system (CNS) agents, particularly monoamine reuptake inhibitors. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the CNS.[1][2] Specifically, the substitution pattern of 3-(4-Methylphenyl)pyrrolidine is analogous to potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, such as the pyrovalerone class of compounds.[3]
This document outlines a logical, multi-stage research program designed to rigorously characterize the pharmacological profile of 3-(4-Methylphenyl)pyrrolidine hydrochloride. We hypothesize that its primary mechanism of action will be the inhibition of monoamine transporters. The guide details a series of validated in vitro and in vivo experimental protocols, beginning with primary target engagement and selectivity and progressing to functional and behavioral outcomes. The causality behind each experimental choice is explained, ensuring a scientifically sound and efficient evaluation process. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating roadmap to elucidate the compound's biological activities and assess its potential as a novel therapeutic agent for neuropsychiatric disorders.
Introduction to 3-(4-Methylphenyl)pyrrolidine hydrochloride
Chemical Structure and Properties
3-(4-Methylphenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a central pyrrolidine ring, which is a five-membered saturated nitrogen heterocycle.[4] The key structural features are a phenyl group attached at the 3-position of the pyrrolidine ring, which itself is substituted with a methyl group at the para- (4-) position. The hydrochloride salt form generally confers improved aqueous solubility and stability, making it suitable for biological assays.[2]
-
Core Scaffold: Pyrrolidine
-
Key Substituent: 3-(4-Methylphenyl) or 3-(p-tolyl) group
-
Chemical Formula: C₁₁H₁₆ClN
-
Molecular Weight: 201.71 g/mol
-
Predicted Properties: The presence of the nitrogen atom in the pyrrolidine ring provides a basic center and a potential hydrogen bond donor/acceptor, influencing its pharmacokinetic profile.[1] The lipophilic 4-methylphenyl group suggests good blood-brain barrier permeability, a prerequisite for CNS activity.
The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine nucleus is one of the most prevalent heterocyclic fragments in approved drugs and natural products with diverse biological activities.[5][6] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] This scaffold is a cornerstone in the design of agents for CNS disorders, found in drugs ranging from antidepressants to anticonvulsants.[6]
Structural Analogy to Known Monoamine Reuptake Inhibitors
The most compelling rationale for investigating 3-(4-Methylphenyl)pyrrolidine hydrochloride stems from its structural similarity to known monoamine transporter inhibitors. A prime example is the pyrovalerone family of compounds, which are potent DAT and NET inhibitors.[3][7] For instance, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) is a well-characterized psychostimulant that inhibits the reuptake of dopamine and norepinephrine.[3] Although our subject compound lacks the keto and pentyl groups of pyrovalerone, it shares the critical 4-methylphenyl and pyrrolidine moieties, which are fundamental for interaction with the monoamine transporters. This structural overlap forms the basis of our primary hypothesis.
Primary Hypothesis: A Putative DAT/NET Inhibitor
Based on the structure-activity relationships (SAR) of related compounds, we hypothesize that 3-(4-Methylphenyl)pyrrolidine hydrochloride will function as a monoamine transporter inhibitor, with a potential selectivity profile for DAT and NET over the serotonin transporter (SERT). Such a profile is characteristic of several therapeutic agents used for ADHD and depression, as well as compounds investigated for cocaine abuse.[3][8] The following sections outline a systematic approach to test this hypothesis.
In Vitro Characterization of Monoamine Transporter Activity
Objective
The initial phase of investigation is to quantitatively determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of 3-(4-Methylphenyl)pyrrolidine hydrochloride at the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).
Experimental Workflow: Primary Target Validation
The workflow is designed to first establish binding to the transporters and then confirm functional inhibition of their activity.
Caption: Workflow for primary in vitro screening.
Protocol 1: Radioligand Binding Assays
Causality: This experiment directly measures the ability of the test compound to displace a known high-affinity radioligand from the transporter binding site. It is the gold standard for determining binding affinity (Kᵢ) and provides the first evidence of target engagement.[9]
Methodology:
-
Cell Culture: Utilize HEK293 cells stably transfected to express either hDAT, hNET, or hSERT. Culture cells to ~90% confluency and harvest.
-
Membrane Preparation: Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Competition Assay Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand, and a range of concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 0.1 nM to 100 µM).
-
For hDAT: Use [³H]WIN 35,428 (~1-2 nM). Define non-specific binding with 10 µM cocaine.
-
For hNET: Use [³H]Nisoxetine (~1 nM). Define non-specific binding with 10 µM desipramine.
-
For hSERT: Use [³H]Citalopram (~1 nM). Define non-specific binding with 10 µM fluoxetine.
-
-
Incubation: Incubate plates at room temperature or 4°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Protocol 2: Synaptosomal Uptake Inhibition Assays
Causality: While binding assays confirm target engagement, they do not confirm functional modulation. This uptake assay measures the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the synaptic cleft. This provides a functional potency value (IC₅₀).[3][9]
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice. Use the striatum for a dopamine-rich preparation, the cerebral cortex or hippocampus for norepinephrine, and the hippocampus or midbrain for serotonin. Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with a range of concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (or vehicle control) for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter:
-
[³H]Dopamine (DA) for DAT activity.
-
[³H]Norepinephrine (NE) for NET activity.
-
[³H]Serotonin (5-HT) for SERT activity.
-
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes) in the linear range of uptake, terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Hypothetical Pharmacological Profile
The data should be summarized to clearly present the compound's potency and selectivity.
| Target Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Selectivity Ratio (SERT Kᵢ / Target Kᵢ) |
| hDAT | 25 | 40 | 80 |
| hNET | 50 | 75 | 40 |
| hSERT | 2000 | >5000 | 1 |
Table 1: Example in vitro pharmacology data for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This hypothetical data suggests a potent and selective DAT/NET inhibitor.
Investigating the Mechanism of Action: Substrate vs. Blocker
Objective
To differentiate whether 3-(4-Methylphenyl)pyrrolidine hydrochloride acts as a competitive transport inhibitor (a "blocker," like cocaine) or as a substrate that induces transporter-mediated efflux (a "releaser," like amphetamine).
Causality: This distinction is critical as it predicts the neurochemical and behavioral profile. Blockers increase synaptic neurotransmitter levels by preventing reuptake, while releasers cause a massive, non-vesicular flood of neurotransmitters into the synapse by reversing the normal direction of transport.[10]
Protocol 3: In Vitro Neurotransmitter Release Assay
Methodology:
-
Preparation: Use either transporter-expressing cells or synaptosomes as described in Protocol 2.
-
Loading: Pre-load the preparations by incubating them with a radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) for 30-45 minutes at 37°C.
-
Washing: Wash the cells/synaptosomes multiple times with fresh buffer to remove extracellular radiolabel.
-
Baseline Release: Resuspend the loaded preparations in buffer and aliquot into a multi-well plate. Collect samples over a baseline period (e.g., 10 minutes) to measure spontaneous efflux.
-
Stimulation: Add the test compound (3-(4-Methylphenyl)pyrrolidine HCl), a known releaser (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT), a known blocker (e.g., cocaine), or vehicle to the wells.
-
Sample Collection: Collect the supernatant at several time points post-stimulation (e.g., 5, 15, and 30 minutes).
-
Quantification: At the end of the experiment, lyse the cells/synaptosomes to measure the remaining intracellular radioactivity. Measure radioactivity in all collected supernatant samples.
-
Data Analysis: Express the amount of neurotransmitter released at each time point as a percentage of the total radioactivity present at the start of the stimulation period. A significant increase in efflux above baseline, similar to the positive control releaser, indicates a substrate-like mechanism. An effect no greater than the vehicle control suggests a blocker mechanism.
In Vivo Behavioral Pharmacology
Objective
To translate the in vitro findings into functional CNS effects by evaluating the compound's impact on relevant behaviors in animal models.
Experimental Workflow: Behavioral Phenotyping
This workflow assesses the primary psychostimulant effects and then explores potential therapeutic applications and liabilities.
Caption: Workflow for in vivo behavioral analysis.
Protocol 4: Assessment of Locomotor Activity
Causality: Inhibition of DAT and NET typically increases synaptic dopamine and norepinephrine, leading to enhanced psychomotor activity. This assay is a fundamental screen for detecting the stimulant properties predicted by the in vitro data.[3]
Methodology:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimate them to the testing room and activity chambers.
-
Apparatus: Use automated open-field activity chambers equipped with infrared photobeams to detect and quantify movement (e.g., horizontal distance traveled, vertical rearing).
-
Procedure:
-
Place animals individually into the chambers and allow them to habituate for 30-60 minutes until baseline activity is stable.
-
Administer 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Immediately return the animals to the chambers and record locomotor activity continuously for 90-120 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes). Compare the total distance traveled for each dose group to the vehicle control group using ANOVA followed by post-hoc tests. A dose-dependent increase in activity confirms a psychostimulant effect.
Protocol 5: Evaluation of Antidepressant-like Activity
Causality: Many effective antidepressants act by inhibiting the reuptake of norepinephrine and/or serotonin. If the compound shows significant NET inhibition in vitro, it is crucial to test for antidepressant-like effects in vivo. The Forced Swim Test (FST) is a widely used screening tool where antidepressant compounds reduce the duration of immobility, interpreted as a decrease in behavioral despair.
Methodology:
-
Animals: Use male mice or rats.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place each animal in the cylinder for 15 minutes. This induces a state of helplessness for the test on the following day. Remove and dry the animals before returning them to their home cages.
-
Test (Day 2): Administer the test compound (at doses determined from the locomotor assay to be active but not hyperactive), a positive control (e.g., desipramine, 20 mg/kg), or vehicle 30-60 minutes before the test.
-
Place the animals back into the water-filled cylinders for a 6-minute session. Video-record the session.
-
-
Data Analysis: Score the last 4 minutes of the test session for time spent immobile (i.e., making only the minimal movements necessary to keep the head above water). A significant reduction in immobility time compared to the vehicle group, without a concomitant increase in general locomotor activity, is indicative of an antidepressant-like effect.
Summary and Future Directions
This guide presents a systematic and logical progression for the preclinical evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride. The proposed workflow is designed to first confirm its hypothesized mechanism of action as a monoamine transporter inhibitor and then to characterize its functional and behavioral consequences.
-
Potential Outcomes: The results of these studies will place the compound on the pharmacological map. A potent and selective DAT/NET inhibitor could be a candidate for treating ADHD, narcolepsy, or binge eating disorder. A compound with a more balanced profile including SERT activity might be developed for depression.
-
Next Steps: A promising profile from these studies would warrant a comprehensive investigation into its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profile. Further studies, such as drug discrimination to compare its subjective effects to known stimulants, and evaluation in more complex cognitive models would be necessary before considering clinical development.
This structured approach ensures that the potential biological activities of 3-(4-Methylphenyl)pyrrolidine hydrochloride are thoroughly and efficiently investigated, paving the way for its potential translation into a novel therapeutic agent.
References
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Kharitonov, D. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]
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Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
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Pary, R., et al. (2015). A Review of Psychostimulants for Adults With Depression. PubMed Central. Retrieved from [Link]
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Sunderhaus, C. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Retrieved from [Link]
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Adepu, V., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]
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The Evolving Landscape of 3-(4-Methylphenyl)pyrrolidine Hydrochloride Analogs: A Technical Guide for Drug Discovery
Foreword: Beyond the Scaffold - A Perspective on Pyrrolidine in Modern Drug Discovery
The pyrrolidine ring, a ubiquitous five-membered nitrogen heterocycle, represents a cornerstone in medicinal chemistry. Its non-planar, sp³-hybridized nature provides a three-dimensional diversity that is increasingly sought after in an era often dominated by flat, aromatic structures. This inherent three-dimensionality allows for a more nuanced exploration of protein binding pockets, offering opportunities for enhanced potency and selectivity. This guide delves into the rich chemical space of structural analogs of 3-(4-methylphenyl)pyrrolidine hydrochloride, a seemingly simple scaffold with profound potential. We will explore its synthesis, biological evaluation, and the intricate dance of structure-activity relationships that govern its interactions with biological targets. Our focus will be on providing not just protocols, but the underlying scientific rationale, empowering researchers to navigate this promising area of drug discovery with both creativity and rigor.
I. The 3-Aryl-Pyrrolidine Core: A Privileged Motif in Neuropharmacology and Beyond
The 3-aryl-pyrrolidine scaffold is a well-established pharmacophore, particularly in the realm of neuroscience. Its rigid structure, which projects an aromatic ring from the 3-position of the pyrrolidine core, is adept at engaging with a variety of biological targets. Notably, these include monoamine transporters and G-protein coupled receptors (GPCRs), key players in neurotransmission.[1][2] Analogs of this core structure have shown significant activity as potent and selective ligands for serotonin and dopamine receptors, highlighting their potential in the development of therapeutics for a range of neurological and psychiatric disorders.[1][3]
Beyond the central nervous system, the versatility of the 3-aryl-pyrrolidine scaffold extends to other therapeutic areas, with demonstrated or potential applications in:
-
Anticancer and Antimicrobial Agents: The pyrrolidine nucleus is a common feature in compounds exhibiting cytotoxic and antimicrobial properties.[4]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as inorganic pyrophosphatase.[5]
-
Anti-inflammatory and Analgesic Activity: The structural motif has been explored for its potential to modulate inflammatory pathways.[6]
This guide will focus on the strategic design, synthesis, and evaluation of novel analogs of 3-(4-methylphenyl)pyrrolidine, with a particular emphasis on exploring their potential as modulators of monoamine transporters.
II. Synthetic Strategies for 3-Aryl-Pyrrolidines: A Modern Toolkit
The construction of the 3-aryl-pyrrolidine core has evolved significantly, with modern catalytic methods offering unprecedented efficiency and control. While classical approaches exist, this guide will focus on contemporary, field-proven techniques that provide broad substrate scope and functional group tolerance.
A. Palladium-Catalyzed Hydroarylation of Pyrrolines: A Direct and Efficient Approach
A powerful strategy for the synthesis of 3-aryl-pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[1][3] This method offers a direct route to the desired scaffold from readily available starting materials.
Conceptual Workflow:
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A Technical Guide to 3-(4-Methylphenyl)pyrrolidine Hydrochloride: Synthesis, Stereochemistry, and Pharmacological Context
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a representative member of the pharmacologically significant 3-aryl-pyrrolidine class. While the specific history of this individual compound is not extensively documented, the 3-aryl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for developing agents active in the central nervous system (CNS). This document details a robust synthetic pathway, explores the rationale behind key experimental choices, and situates the compound within the broader context of its potential as a monoamine transporter inhibitor. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis and potential applications of this important chemical class.
Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a cornerstone in modern drug discovery.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs speaks to its utility as a versatile scaffold.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3]
Within this family, the 3-aryl-pyrrolidine motif is of particular interest. This structural class is recognized for producing potent and selective ligands for crucial neurotransmitter transporters, including those for dopamine (DAT) and serotonin (SERT).[5] As such, these compounds are valuable tools for neuroscience research and represent promising starting points for the development of therapeutics for CNS disorders.
This guide focuses on 3-(4-Methylphenyl)pyrrolidine hydrochloride as a model compound to explore the synthesis, characterization, and pharmacological relevance of the 3-aryl-pyrrolidine class.
Synthesis and Chemical Characterization
The synthesis of 3-aryl-pyrrolidines can be approached through various strategies, including intramolecular cyclizations and cycloadditions.[2][6] However, for direct and efficient access to the target structure, a palladium-catalyzed hydroarylation of a pyrroline precursor stands out as a modern and powerful method.[7][8] This approach offers excellent control and substrate scope.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-(4-Methylphenyl)pyrrolidine involves disconnecting the aryl-carbon bond at the C3 position. This reveals a pyrroline intermediate and an aryl halide, which are ideal precursors for a palladium-catalyzed cross-coupling reaction. The pyrroline itself can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis of 3-(4-Methylphenyl)pyrrolidine.
Palladium-Catalyzed Hydroarylation Workflow
The forward synthesis involves the reaction of an N-protected 3-pyrroline with 4-iodotoluene in the presence of a palladium catalyst and a suitable ligand. The choice of an N-alkyl protecting group, such as an N-benzyl group, is critical, as N-acyl pyrrolines tend to yield arylated alkene products rather than the desired saturated pyrrolidine.[5][8] The reaction is followed by deprotection to yield the final product, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for 3-(4-Methylphenyl)pyrrolidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-3-(4-methylphenyl)pyrrolidine
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Add anhydrous toluene via syringe, followed by N-benzyl-3-pyrroline (1.0 equivalent) and 4-iodotoluene (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Causality Insight: The palladium catalyst, in conjunction with a bulky phosphine ligand like SPhos, facilitates the oxidative addition of the aryl iodide and subsequent migratory insertion across the pyrroline double bond. The base is essential for the final reductive elimination step that regenerates the active catalyst.
-
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the product.
Step 2: Synthesis of 3-(4-Methylphenyl)pyrrolidine (Free Base)
-
Dissolve the N-benzyl-3-(4-methylphenyl)pyrrolidine (1.0 equivalent) in methanol.
-
Add Palladium on carbon (10% Pd/C, 10 wt%) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 24 hours.
-
Causality Insight: Hydrogenolysis is a mild and effective method for removing a benzyl protecting group. The palladium catalyst facilitates the cleavage of the C-N bond, releasing the free amine and toluene as a byproduct.
-
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-(4-methylphenyl)pyrrolidine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Chemical Characterization Data
The following table summarizes the expected analytical data for the final compound, based on its structure.
| Analysis | Expected Characteristics |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (br s, 2H, NH₂⁺), 7.2-7.3 (m, 4H, Ar-H), 3.0-3.6 (m, 5H, pyrrolidine-H), 2.3 (s, 3H, Ar-CH₃), 2.0-2.2 (m, 2H, pyrrolidine-H) |
| ¹³C NMR (DMSO-d₆) | δ ~140, 136, 129, 127 (Ar-C), ~48, 46, 40 (pyrrolidine-C), ~32 (pyrrolidine-C), 21 (Ar-CH₃) |
| Mass Spectrometry | [M+H]⁺ (free base) = 162.1277 |
Pharmacological Context and Potential Applications
Mechanism of Action: Monoamine Transporter Inhibition
The 3-aryl-pyrrolidine scaffold is a well-established pharmacophore for inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE).[9][10] These compounds act by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET) in the presynaptic terminal, blocking the re-entry of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged residence time of DA and NE in the synapse, enhancing dopaminergic and noradrenergic signaling.
Caption: Proposed mechanism of action at a dopaminergic synapse.
Structure-Activity Relationships (SAR)
SAR studies on related compounds provide valuable insights into the expected activity of 3-(4-Methylphenyl)pyrrolidine.[9][10][11]
-
Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. A 4-methyl group, as in the target compound, is often well-tolerated and can contribute to potent DAT/NET inhibition.[9] Electron-withdrawing groups or larger substituents can drastically alter the activity profile.
-
Pyrrolidine Ring: The pyrrolidine ring is generally preferred over a six-membered piperidine ring for high affinity at DAT and NET.[9]
-
Stereochemistry: The stereocenter at the C3 position of the pyrrolidine ring is crucial. The (R) and (S) enantiomers of 3-aryl-pyrrolidines often exhibit significant differences in potency and selectivity, making stereoselective synthesis a key consideration for drug development.
The following table summarizes general SAR trends for DAT/NET inhibitors in this class.
| Structural Modification | Impact on DAT/NET Inhibition | Reference |
| Phenyl to Thiophenyl Ring | Potency is often retained or slightly modified. | [9] |
| Pyrrolidine to Piperidine Ring | Substantial loss in binding potency. | [9] |
| 4-Methyl to 4-Chloro on Aryl Ring | Potency can be maintained or increased. | [9][11] |
| N-H to N-Alkyl | Small alkyl groups (e.g., N-Methyl) are generally tolerated. | [10] |
Potential Applications
Given its structural similarity to known DAT/NET inhibitors, 3-(4-Methylphenyl)pyrrolidine hydrochloride is a valuable probe for:
-
CNS Research: As a tool compound to study the role of dopamine and norepinephrine transporters in various neurological processes.
-
Lead Compound for Drug Discovery: Serving as a starting point for the development of novel therapeutics for conditions such as ADHD, depression, or substance use disorders, where modulation of monoamine levels is a validated therapeutic strategy.
Conclusion and Future Outlook
3-(4-Methylphenyl)pyrrolidine hydrochloride, while not a widely known entity on its own, represents a structurally important and pharmacologically relevant molecule. Its synthesis is achievable through modern catalytic methods like palladium-catalyzed hydroarylation, providing a direct route to this valuable scaffold. Based on extensive research into the 3-aryl-pyrrolidine class, this compound is predicted to function as a potent monoamine reuptake inhibitor.
Future research should focus on the stereoselective synthesis of its enantiomers to deconvolute their individual pharmacological profiles. Further derivatization of the aryl ring and the pyrrolidine nitrogen could lead to the discovery of novel agents with improved potency, selectivity, and pharmacokinetic properties, underscoring the enduring potential of the 3-aryl-pyrrolidine scaffold in drug discovery.
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Glennon, R. A., et al. (2020). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ResearchGate. Retrieved from [Link]
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Sakhrani, A., et al. (2021). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PubMed Central. Retrieved from [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Retrieved from [Link]
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Gora, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Retrieved from [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
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Cheng, K. J., et al. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Retrieved from [Link]
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Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]
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Lindberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Retrieved from [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Alavioon, E. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
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Stepanov, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Retrieved from [Link]
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In Silico Analysis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a compound of interest in contemporary drug discovery. By leveraging a suite of computational tools, we will explore its potential interactions with the human dopamine transporter (hDAT), a critical biological target implicated in various neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Our approach emphasizes scientific integrity, providing a self-validating system through the integration of experimental data from analogous compounds and rigorous computational methodologies.
Introduction: The Rationale for In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to prioritize lead compounds, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles.[1] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] Its non-planar, three-dimensional nature allows for a thorough exploration of pharmacophore space, making it an attractive moiety for designing novel therapeutics.[2]
Our focus, 3-(4-Methylphenyl)pyrrolidine hydrochloride, belongs to a class of compounds that have shown affinity for monoamine transporters.[4] Analogs, such as pyrovalerone, have been identified as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), highlighting the therapeutic potential of this chemical series.[4] This guide will delineate a robust in silico workflow to investigate the molecular interactions of 3-(4-Methylphenyl)pyrrolidine hydrochloride with its putative target, hDAT, and to profile its drug-like properties.
Foundational Knowledge: Target and Ligand Characterization
A successful in silico study hinges on the accurate representation of both the biological target and the small molecule ligand.
The Biological Target: Human Dopamine Transporter (hDAT)
The human dopamine transporter is a sodium-coupled symporter responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[5] Its dysfunction is associated with several neuropsychiatric disorders, making it a key target for therapeutic intervention. For our study, we will utilize high-resolution cryogenic electron microscopy (cryo-EM) structures of hDAT available in the Protein Data Bank (PDB).
| PDB ID | Description | Resolution (Å) |
| 8Y2G | Cryo-EM structure of human dopamine transporter in complex with methylphenidate[1] | 2.90 |
| 8VBY | Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc[6] | 2.80 |
| 9EO4 | Outward-open structure of human dopamine transporter bound to cocaine[5] | 2.66 |
The selection of a specific PDB entry will depend on the desired conformational state of the transporter (e.g., outward-open, occluded, or inward-facing) and the nature of the co-crystallized ligand, which can provide valuable information about the binding site.
The Ligand: 3-(4-Methylphenyl)pyrrolidine Hydrochloride
As a specific experimental 3D structure for 3-(4-Methylphenyl)pyrrolidine hydrochloride is not publicly available, we will generate a 3D conformer from its 2D structure. This is a standard and necessary step in computational drug design. For the purpose of this guide, we will use the structure of a closely related compound, 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride (PubChem CID: 3024978), as a template for generating the necessary input files.[7] The hydrochloride salt form implies that the pyrrolidine nitrogen will be protonated, a crucial detail for accurate electrostatic calculations.
| Property | Value | Source |
| Molecular Formula | C11H16ClN | PubChem (Computed) |
| Molecular Weight | 197.70 g/mol | PubChem (Computed) |
| SMILES | CC1=CC=C(C=C1)C2CCNC2.Cl | PubChem |
The In Silico Workflow: A Step-by-Step Guide
Our computational investigation will follow a multi-stage workflow, designed to provide a comprehensive understanding of the ligand-target interactions and the compound's potential as a drug candidate.
Part 1: System Preparation
The initial PDB structure of hDAT requires careful preparation to ensure it is suitable for simulation. This process involves several critical steps:
Protocol: Protein Preparation using Schrödinger's Maestro
-
Import Structure: Load the selected PDB file (e.g., 8Y2G) into Maestro.
-
Preprocessing: Utilize the "Protein Preparation Wizard" to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops.
-
Remove crystallographic water molecules that are not involved in ligand binding.
-
Optimize the hydrogen-bond network by flipping Asn, Gln, and His residues.[8]
-
-
Protonation States: Assign protonation states to titratable residues at a physiological pH of 7.4.
-
Restrained Minimization: Perform a restrained minimization of the protein structure to relieve any steric clashes introduced during preparation, while preserving the overall fold. The heavy atoms are typically restrained with a harmonic potential.[8]
Causality: Proper protein preparation is paramount as missing atoms, incorrect protonation states, or steric clashes can lead to inaccurate simulation results. The goal is to obtain a physically realistic and stable protein structure.
The 2D structure of 3-(4-Methylphenyl)pyrrolidine hydrochloride will be converted into a low-energy 3D conformation.
Protocol: Ligand Preparation using Schrödinger's LigPrep
-
Input Structure: Import the 2D structure of the ligand.
-
Generate Tautomers and Stereoisomers: Generate possible tautomers and stereoisomers if applicable. For our specific molecule, we will focus on the racemic mixture unless specific stereochemistry is being investigated.
-
Ionization States: Generate possible ionization states at a target pH of 7.4. The pyrrolidine nitrogen will be protonated.
-
Energy Minimization: Perform a conformational search and energy minimization to obtain a low-energy 3D structure. The OPLS4 force field is a suitable choice for this step.
Causality: The conformational flexibility of a ligand is a key determinant of its binding affinity. A thorough conformational search ensures that the docking algorithm samples biologically relevant poses.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]
Protocol: Molecular Docking using AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT format, which includes atomic charges and atom types.[4]
-
Define the Binding Site: Define the search space (grid box) for docking. This is typically centered on the known binding site of a co-crystallized ligand or a predicted binding pocket.
-
Run Docking Simulation: Execute AutoDock Vina, which will perform a conformational search of the ligand within the defined grid box and score the resulting poses.
-
Analyze Results: Analyze the predicted binding poses and their corresponding binding affinities (scores). The pose with the lowest binding energy is typically considered the most favorable.
Part 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[10]
Protocol: MD Simulation using GROMACS
-
System Setup:
-
Place the best-docked protein-ligand complex in a simulation box.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.[11]
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) without restraints to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD) to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to quantify protein-ligand hydrogen bonding.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.[12]
-
Causality: MD simulations provide a more realistic representation of the biological environment and can reveal important dynamic interactions that are not captured by static docking methods.
Part 4: ADMET Prediction
Predicting the ADMET properties of a compound is crucial for its development as a drug. Several online tools and software packages are available for this purpose.
| Tool | Key Features | Website |
| ADMETlab 2.0 | A comprehensive platform for predicting a wide range of ADMET properties. | [Link] |
| pkCSM | Predicts pharmacokinetic and toxicity properties using graph-based signatures.[13] | [Link] |
| SwissADME | A user-friendly web tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | [Link] |
Protocol: ADMET Prediction
-
Input: Submit the SMILES string of 3-(4-Methylphenyl)pyrrolidine to the selected ADMET prediction server.
-
Analysis: Analyze the predicted properties, including but not limited to:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity.
-
Causality: Early assessment of ADMET properties can help to identify potential liabilities and guide the optimization of lead compounds.
Data Interpretation and Validation
The results of the in silico modeling must be interpreted in the context of available experimental data. The predicted binding mode of 3-(4-Methylphenyl)pyrrolidine hydrochloride can be compared to the known structure-activity relationships (SAR) of its analogs. For instance, the experimental data for pyrovalerone analogs, which show high affinity for DAT, can be used to validate the accuracy of the docking and MD simulation results.[4] A strong correlation between the predicted binding affinities and the experimental potencies of a series of related compounds would lend confidence to the in silico model.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-(4-Methylphenyl)pyrrolidine hydrochloride. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this compound. The emphasis on proper system preparation, the use of validated software, and the comparison with experimental data ensures the reliability of the computational predictions. This approach not only accelerates the drug discovery process but also provides a deeper understanding of the molecular mechanisms underlying ligand-target interactions.
References
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. [Link]
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Iannazzo, D., & Zappalà, M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599. [Link]
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Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(23), 14717. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
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Wang, X., et al. (2023). Cryo-EM structure of human dopamine transporter in complex with methylphenidate. RCSB PDB. [Link]
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Wang, X., et al. (2023). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]
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Cheng, F., et al. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3024978, 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]
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Van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701–1718. [Link]
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An In-depth Technical Guide to 3-(4-Methylphenyl)pyrrolidine Hydrochloride: A Potential Dopamine Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a pyrrolidine-based compound with predicted activity as a dopamine reuptake inhibitor. The guide is intended for an audience of researchers, scientists, and drug development professionals. It covers the hypothesized synthesis, mechanism of action, and detailed protocols for the pharmacological evaluation of this compound. Due to the limited availability of specific data for 3-(4-Methylphenyl)pyrrolidine hydrochloride in publicly accessible literature, this guide synthesizes information from closely related analogs and established methodologies to provide a robust framework for its study. The structure-activity relationships of analogous compounds are discussed to infer the potential pharmacological profile of the title compound. This document aims to serve as a foundational resource for the investigation of 3-(4-Methylphenyl)pyrrolidine hydrochloride as a novel psychostimulant and a tool for neuropharmacological research.
Introduction
The pyrrolidine ring is a versatile scaffold found in numerous natural products and pharmacologically active compounds, including a significant number of central nervous system (CNS) agents.[1][2] Within the realm of psychostimulants, pyrrolidine-containing molecules, particularly the synthetic cathinones, have gained prominence for their potent inhibition of monoamine transporters.[3][4] These compounds, which include well-known examples like α-PVP and MDPV, primarily exert their effects by blocking the reuptake of dopamine (DA) and norepinephrine (NE), leading to increased synaptic concentrations of these neurotransmitters.[4][5]
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[6] Inhibition of DAT is a key mechanism underlying the stimulant and reinforcing effects of many drugs of abuse, including cocaine.[6] Consequently, the development of novel DAT inhibitors is of significant interest for both understanding the neurobiology of addiction and for the potential development of therapeutics for conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.
This guide focuses on 3-(4-Methylphenyl)pyrrolidine hydrochloride, a compound that, based on its structural similarity to other 3-aryl-pyrrolidine derivatives and related cathinones, is hypothesized to act as a dopamine reuptake inhibitor. The placement of the 4-methylphenyl (p-tolyl) group at the 3-position of the pyrrolidine ring is a key structural feature that is expected to influence its interaction with the dopamine transporter. This document will provide a detailed exploration of its potential synthesis, mechanism of action, and the experimental methodologies required for its comprehensive pharmacological characterization.
Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Hypothesized Synthetic Pathway: Palladium-Catalyzed Hydroarylation
The proposed synthesis involves a two-step process starting from a commercially available N-protected 3-pyrroline. The key step is the palladium-catalyzed hydroarylation, followed by deprotection and salt formation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-(4-methylphenyl)pyrrolidine
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-pyrroline (1.0 eq.), 4-tolylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%).
-
Add a base, such as K₃PO₄ (2.0 eq.), and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-methylphenyl)pyrrolidine.
Step 2: Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
-
Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine from Step 1 in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.
-
Add an excess of a solution of hydrochloric acid in a non-polar solvent (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 3-(4-Methylphenyl)pyrrolidine hydrochloride as a white or off-white solid.
Analytical Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline salt.
Mechanism of Action: Dopamine Reuptake Inhibition
3-(4-Methylphenyl)pyrrolidine hydrochloride is predicted to function as a competitive inhibitor of the dopamine transporter (DAT). This mechanism is shared by a wide range of psychostimulants, including cocaine and synthetic cathinones.[3][6]
The Dopamine Signaling Pathway
Dopamine is a key neurotransmitter involved in reward, motivation, and motor control. After its release from the presynaptic neuron, dopamine binds to postsynaptic receptors to elicit a neuronal response. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter.
By binding to the dopamine transporter, 3-(4-Methylphenyl)pyrrolidine hydrochloride is expected to block the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This increased dopaminergic signaling is the basis for the anticipated psychostimulant effects of the compound.
Pharmacological Evaluation
To characterize the activity of 3-(4-Methylphenyl)pyrrolidine hydrochloride as a dopamine reuptake inhibitor, a series of in vitro and in vivo assays are necessary.
In Vitro Dopamine Transporter Binding Assay
This assay determines the affinity of the compound for the dopamine transporter. A common method involves a competitive radioligand binding assay using a known high-affinity DAT ligand, such as [³H]WIN 35,428.
Protocol: [³H]WIN 35,428 Competitive Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue or cells stably expressing the human dopamine transporter (hDAT) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]WIN 35,428 (typically at its Kd value), and a range of concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of the compound to inhibit the uptake of dopamine into cells or synaptosomes.
Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Synaptosome or Cell Preparation: Prepare synaptosomes from fresh rat striatal tissue or use cells expressing DAT.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells or synaptosomes and measure the internalized radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by non-linear regression analysis.
| Parameter | Expected Outcome for an Active Compound |
| DAT Binding (Ki) | Low nanomolar to micromolar range |
| Dopamine Uptake (IC₅₀) | Low nanomolar to micromolar range |
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This assay can directly assess the pharmacodynamic effect of 3-(4-Methylphenyl)pyrrolidine hydrochloride on dopamine levels in the brain.
Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the nucleus accumbens or striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer a dose of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., intraperitoneally or subcutaneously).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.
-
Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of the drug's effect.
Structure-Activity Relationship (SAR) Insights from Analogs
The pharmacological profile of 3-(4-Methylphenyl)pyrrolidine can be inferred from the SAR of related pyrrolidine-containing cathinones and other 3-aryl-pyrrolidines.
-
The Pyrrolidine Ring: The pyrrolidine ring is a common feature in many potent DAT inhibitors.[3][4]
-
Aryl Substitution at the 3-Position: The presence of an aromatic ring at the 3-position of the pyrrolidine is a known pharmacophore for DAT inhibition. The nature and substitution pattern of this aryl group can significantly impact potency and selectivity.
-
The 4-Methyl Group: The methyl group at the 4-position of the phenyl ring is expected to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its binding to the DAT. For some related compounds, substitutions on the phenyl ring have been shown to modulate potency.[9]
-
Selectivity: Many pyrrolidine-based DAT inhibitors exhibit greater selectivity for the dopamine and norepinephrine transporters over the serotonin transporter (SERT).[3] It is therefore likely that 3-(4-Methylphenyl)pyrrolidine hydrochloride will also display this selectivity profile.
Predicted Pharmacokinetic and Pharmacodynamic Profile
Based on the properties of similar small molecule DAT inhibitors, the following pharmacokinetic and pharmacodynamic characteristics can be anticipated for 3-(4-Methylphenyl)pyrrolidine hydrochloride:
-
Pharmacokinetics: The compound is likely to be readily absorbed following systemic administration and to be CNS penetrant due to its relatively small size and lipophilic character. Its metabolism is expected to involve enzymatic modification of the pyrrolidine ring and the tolyl group.
-
Pharmacodynamics: As a DAT inhibitor, administration of 3-(4-Methylphenyl)pyrrolidine hydrochloride is predicted to produce a dose-dependent increase in locomotor activity in rodents.[9] It is also likely to have reinforcing effects, as is common with DAT inhibitors. The duration of action will depend on its pharmacokinetic profile and its binding kinetics at the DAT.
Conclusion
3-(4-Methylphenyl)pyrrolidine hydrochloride represents a promising, yet understudied, compound within the class of pyrrolidine-based dopamine reuptake inhibitors. This technical guide has provided a comprehensive framework for its synthesis and pharmacological characterization, drawing upon established methodologies and data from structurally related analogs. The proposed synthetic route via palladium-catalyzed hydroarylation offers an efficient means of accessing this molecule. The detailed protocols for in vitro DAT binding and uptake assays, as well as in vivo microdialysis, provide a clear path for elucidating its potency, efficacy, and mechanism of action. While specific quantitative data for this compound remains to be determined, the insights from the SAR of related molecules strongly suggest that it will function as a selective dopamine reuptake inhibitor with potential psychostimulant properties. Further investigation of 3-(4-Methylphenyl)pyrrolidine hydrochloride is warranted to fully understand its pharmacological profile and its potential as a tool for neuropharmacological research or as a lead compound for drug development.
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3-(4-Methylphenyl)pyrrolidine Hydrochloride: A Technical Guide for Neuroscience Research
Foreword: Navigating the Frontier of Monoamine Modulators
In the intricate landscape of neuroscience research, the quest for novel chemical entities that can selectively modulate neurotransmitter systems remains a paramount objective. The pyrrolidine scaffold has emerged as a privileged structure, serving as the backbone for a multitude of biologically active compounds. This guide delves into the scientific rationale and technical considerations for investigating 3-(4-Methylphenyl)pyrrolidine hydrochloride, a compound of significant interest for its potential to interact with monoamine transporters. While direct research on this specific molecule is nascent, this document synthesizes insights from structurally related compounds to provide a comprehensive framework for its exploration. By examining the established pharmacology of analogues and outlining robust experimental protocols, we aim to equip researchers with the necessary tools to unlock the potential of this promising molecule.
The Pyrrolidine Scaffold: A Cornerstone in CNS Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products and synthetic molecules with profound effects on the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with the complex topographies of CNS targets. The pyrrolidine ring is a key component in numerous approved drugs and clinical candidates, highlighting its versatility and importance in medicinal chemistry.[1]
Deconstructing the Pharmacophore: 3-Aryl-Substituted Pyrrolidines and Their Monoaminergic Affinities
The strategic placement of an aryl group at the 3-position of the pyrrolidine ring has been a successful strategy in the development of potent monoamine transporter ligands. Structure-activity relationship (SAR) studies on related series of compounds provide compelling evidence for the potential of 3-(4-Methylphenyl)pyrrolidine to engage with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
A notable example is the class of 3-(phenoxy-phenyl-methyl)-pyrrolidines, which have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[3] This demonstrates that the 3-substituted pyrrolidine core can effectively target these key transporters. Furthermore, research on 3-phenyltropane analogues, which share a similar spatial arrangement of the amine and the aryl group, has yielded compounds with high affinity for both DAT and SERT, with lower affinity for NET.[4] These findings underscore the potential for fine-tuning selectivity based on the nature and positioning of substituents on the aryl ring and the core scaffold.
The 4-methylphenyl (p-tolyl) substituent in the topic compound is of particular interest. This small, lipophilic group can influence binding affinity and selectivity at monoamine transporters. For instance, in the pyrovalerone series of cathinone derivatives, a 4-methylphenyl group is present in the lead compound, which is a potent inhibitor of DAT and NET.[5]
Mechanism of Action: A Hypothesis-Driven Approach
Based on the extensive evidence from structurally related compounds, it is hypothesized that 3-(4-Methylphenyl)pyrrolidine hydrochloride acts as a monoamine reuptake inhibitor. By binding to one or more of the monoamine transporters (DAT, NET, SERT), it is expected to block the reabsorption of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft. This inhibition leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse, thereby enhancing monoaminergic signaling. The precise selectivity profile of 3-(4-Methylphenyl)pyrrolidine for DAT, NET, and SERT remains to be experimentally determined and is a critical aspect of its research investigation.
Figure 1: Proposed mechanism of action of 3-(4-Methylphenyl)pyrrolidine.
Experimental Workflows for Characterization
A systematic and multi-tiered approach is essential for the comprehensive characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride. The following experimental workflows provide a roadmap for elucidating its pharmacological profile.
In Vitro Characterization: Binding and Functional Assays
The initial step is to determine the binding affinity and functional potency of the compound at the primary targets: DAT, NET, and SERT.
Experimental Protocol: Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). Culture cells to ~90% confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.
-
Add increasing concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (or a reference compound like cocaine or GBR 12909).
-
Incubate to equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash filters to remove unbound radioligand.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: Synaptosomal Uptake Assays
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) using differential centrifugation.
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride or a reference compound.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radiolabeled substrate taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Figure 2: Workflow for in vitro characterization.
In Vivo Pharmacodynamic Evaluation
Following in vitro characterization, in vivo studies are crucial to understand the physiological and behavioral effects of the compound.
Experimental Protocol: Locomotor Activity Assessment
-
Animal Model: Use male Swiss-Webster mice or Sprague-Dawley rats.
-
Habituation: Acclimate the animals to the open-field arenas for at least 30 minutes before drug administration.
-
Drug Administration: Administer various doses of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a period of 1-2 hours post-injection.
-
Data Analysis: Analyze the dose-response relationship of the compound on locomotor activity. Increased locomotor activity is often indicative of a stimulant effect mediated by dopamine and/or norepinephrine.[6][7]
Experimental Protocol: Drug Discrimination
-
Animal Model: Train rats to discriminate a known psychostimulant (e.g., cocaine or d-amphetamine) from saline in a two-lever operant conditioning chamber.
-
Substitution Test: Once the rats have learned the discrimination, administer various doses of 3-(4-Methylphenyl)pyrrolidine hydrochloride and assess the percentage of responses on the drug-appropriate lever. Full substitution suggests a similar interoceptive state and likely a similar mechanism of action to the training drug.[6]
Comparative Pharmacological Data of Relevant Pyrrolidine Derivatives
To provide context for the potential activity of 3-(4-Methylphenyl)pyrrolidine, the following table summarizes the in vitro binding and uptake inhibition data for pyrovalerone, a structurally related compound.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Reference |
| (±)-Pyrovalerone | DAT | 21.4 | 52 | [5] |
| NET | - | - | ||
| SERT | - | - | ||
| (S)-Pyrovalerone | DAT | 18.1 | 16.3 | [5] |
Note: Data for NET and SERT for (±)-Pyrovalerone were reported to be significantly weaker than for DAT.
Synthesis and Chemical Properties
The synthesis of 3-(4-Methylphenyl)pyrrolidine can be achieved through various established methods for pyrrolidine synthesis.[1][8] A plausible route involves the conjugate addition of a p-tolyl organometallic reagent to a suitable α,β-unsaturated carbonyl compound, followed by reductive amination. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.
Chemical Properties of Pyrrolidine:
-
Appearance: Colorless liquid[9]
-
Odor: Ammoniacal, fishy[9]
-
Solubility: Miscible with water and most organic solvents[9]
-
pKa: 11.27 (of the conjugate acid in water)[9]
Future Directions and Therapeutic Potential
The comprehensive characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride will elucidate its potential as a novel research tool or therapeutic lead. Depending on its selectivity profile, it could be explored for various CNS disorders. For instance, a selective dopamine reuptake inhibitor could have applications in the treatment of ADHD or as a non-stimulant wakefulness-promoting agent. A dual serotonin and norepinephrine reuptake inhibitor could be investigated for its potential antidepressant and analgesic properties.[3][10] Conversely, a non-selective but potent monoamine reuptake inhibitor would warrant investigation for its potential for abuse, similar to many cathinone derivatives.[11][12]
Conclusion
3-(4-Methylphenyl)pyrrolidine hydrochloride represents an intriguing yet under-investigated molecule within the broader class of pyrrolidine-based CNS modulators. By leveraging the wealth of knowledge from structurally similar compounds and employing the rigorous experimental workflows outlined in this guide, the neuroscience community is well-positioned to unravel its pharmacological identity. This systematic approach will not only define its mechanism of action and potential therapeutic applications but also contribute to a deeper understanding of the structure-activity relationships governing monoamine transporter inhibition.
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 1-22. [Link]
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Wang, S., Sakamuri, S., Enyedy, I. J., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351–360. [Link]
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Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. [Link]
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Beshore, D. C., et al. (2011). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 21(11), 3323–3327. [Link]
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Zhang, M., et al. (2009). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of medicinal chemistry, 52(1), 235–244. [Link]
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PubChem. (n.d.). 3-(p-Tolyl)pyrrolidine-2-carboxylic acid. PubChem. [Link]
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Al-Qalaf, F. A., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]
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Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6296. [Link]
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Ates-Alagoz, Z., & Yabanoğlu-Çiftçi, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]
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Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 103–110. [Link]
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Eriksson, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
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Gannon, B. M., et al. (2018). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural pharmacology, 29(6), 515–522. [Link]
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Chen, R., et al. (2014). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry international, 73, 26–32. [Link]
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Li, Y., et al. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8493. [Link]
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Roubert, P., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Molecular pharmacology, 59(3), 437–446. [Link]
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Gatch, M. B., et al. (2017). Behavioral effects of four novel synthetic cathinone analogs in rodents. Psychopharmacology, 234(11), 1711–1720. [Link]
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Duboc, A., et al. (2019). Acute and chronic neurobehavioral effects of the designer drug and bath salt constituent 3,4-methylenedioxypyrovalerone in the rat. Journal of psychopharmacology (Oxford, England), 33(4), 497–508. [Link]
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Arshad, S., et al. (2012). N-p-Tolylpyrrolidine-1-carboxamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2897. [Link]
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Andersen, J., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. The Journal of clinical investigation, 131(3), e141380. [Link]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Abstract
This document provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a pivotal intermediate in the pharmaceutical industry. The protocol is designed for high fidelity, scalability, and safety, targeting researchers, medicinal chemists, and drug development professionals. This guide elucidates the underlying chemical principles, furnishes a step-by-step methodology, and offers expert insights into critical process parameters and potential challenges.
Introduction
3-(4-Methylphenyl)pyrrolidine is a valued heterocyclic scaffold in medicinal chemistry, primarily recognized as a key precursor in the synthesis of Sertraline[1][2][3]. Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and anxiety disorders. The structural integrity and purity of this pyrrolidine intermediate are paramount as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).
This application note details a robust synthetic route commencing from 4'-methylpropiophenone. The methodology employs a reductive amination strategy, a cornerstone of modern amine synthesis, to construct the pyrrolidine ring system efficiently[4][5][6][7]. The protocol is optimized for yield and purity, ensuring a reliable supply of this critical building block for research and development purposes.
Reaction Scheme & Mechanism
The synthesis is accomplished via a multi-step sequence, beginning with the α-bromination of 4'-methylpropiophenone, followed by nucleophilic substitution with benzylamine. The subsequent key step involves a stereoselective reduction of the ketone, followed by hydrogenolysis to induce cyclization and deprotection, yielding the target pyrrolidine. The free base is then converted to the stable hydrochloride salt.
-
Step 1: α-Bromination: 4'-Methylpropiophenone is selectively brominated at the α-position to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Step 2: Nucleophilic Substitution: The α-bromoketone reacts with benzylamine to form 2-(benzylamino)-1-(p-tolyl)propan-1-one.
-
Step 3: Reductive Cyclization: The aminoketone intermediate undergoes catalytic hydrogenation. This process simultaneously reduces the ketone to a hydroxyl group and cleaves the N-benzyl protecting group. The resulting amino alcohol spontaneously cyclizes to form the pyrrolidine ring.
-
Step 4: Salt Formation: The isolated 3-(4-methylphenyl)pyrrolidine free base is treated with hydrochloric acid to precipitate the more stable and crystalline hydrochloride salt.
Diagram of the Synthesis Pathway:
Caption: Overall reaction scheme for the synthesis of 3-(4-Methylphenyl)pyrrolidine HCl.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| 4'-Methylpropiophenone | 98% | Sigma-Aldrich | 5337-93-9 |
| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich | 7726-95-6 |
| Glacial Acetic Acid | ≥99.7% | Sigma-Aldrich | 64-19-7 |
| Benzylamine | 99% | Sigma-Aldrich | 100-46-9 |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich | 7440-05-3 |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Sigma-Aldrich | 64-17-5 |
| Hydrochloric Acid | 2.0 M in Isopropanol | Sigma-Aldrich | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Sigma-Aldrich | 144-55-8 |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Safety Precautions:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat. Have a sodium thiosulfate solution readily available for quenching spills.
-
Solvents: Dichloromethane, Ethanol, and Isopropanol are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Catalyst: Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Handle with care; do not allow it to dry completely after use in hydrogenation.
Experimental Protocol
Part A: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one
-
In a 250 mL round-bottom flask protected by a drying tube, dissolve 4'-methylpropiophenone (14.8 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Add a catalytic amount of 48% hydrobromic acid (2-3 drops).
-
Cool the flask to 10-15°C using an ice-water bath.
-
Slowly add bromine (16.0 g, 5.1 mL, 0.1 mol) dropwise via an addition funnel over 30 minutes. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (20% ethyl acetate/hexane).
-
Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which is used in the next step without further purification.
Part B: Synthesis of 2-(Benzylamino)-1-(p-tolyl)propan-1-one
-
Dissolve the crude 2-bromo-1-(p-tolyl)propan-1-one from the previous step in 150 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (11.1 g, 15.3 mL, 0.11 mol) followed by the dropwise addition of benzylamine (10.7 g, 11.0 mL, 0.1 mol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude aminoketone.
Part C: Synthesis of 3-(4-Methylphenyl)pyrrolidine
-
Transfer the crude aminoketone to a Parr hydrogenation vessel.
-
Add ethanol (150 mL) and 10% Palladium on Carbon (1.0 g, ~50% wet).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction for hydrogen uptake.
-
Once the reaction is complete, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-methylphenyl)pyrrolidine as an oil.
Part D: Formation of Hydrochloride Salt
-
Dissolve the crude free base in isopropanol (50 mL).
-
Cool the solution in an ice bath and slowly add 2.0 M HCl in isopropanol dropwise until the pH is ~2 (test with pH paper).
-
A white precipitate will form. Stir the suspension at 0°C for 1 hour.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL).
-
Dry the product under vacuum at 40°C to a constant weight to yield 3-(4-methylphenyl)pyrrolidine hydrochloride.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Expected Results and Characterization
| Product | Appearance | Overall Yield (%) | Melting Point (°C) |
| 3-(4-Methylphenyl)pyrrolidine hydrochloride | White to off-white solid | 55-65% | 188-192 |
Characterization Data (Representative):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.55 (br s, 2H, NH₂⁺), 7.21 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.65-3.55 (m, 1H), 3.45-3.25 (m, 3H), 3.20-3.10 (m, 1H), 2.35-2.25 (m, 1H), 2.28 (s, 3H), 2.10-2.00 (m, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 140.2, 136.1, 129.4, 126.8, 51.7, 48.9, 42.5, 32.8, 20.6.
-
Mass Spectrometry (ESI+) for C₁₁H₁₅N (free base): m/z calculated: 161.12; found: 162.13 [M+H]⁺.
Discussion
This protocol provides a reliable method for synthesizing 3-(4-methylphenyl)pyrrolidine hydrochloride. The α-bromination step is critical and requires careful temperature control to minimize side reactions. The subsequent amination with benzylamine proceeds smoothly.
The key transformation is the one-pot reductive cyclization. Catalytic hydrogenation serves multiple purposes: reduction of the ketone, hydrogenolysis of the N-benzyl group, and subsequent intramolecular cyclization. The choice of Palladium on Carbon is crucial for the efficiency of the debenzylation. The final salt formation with HCl in isopropanol provides a convenient method for purification and isolation of the product as a stable, crystalline solid. The overall yield is consistently in the 55-65% range, which is respectable for a four-step sequence.
References
- He, Y., et al. (2012). A practical synthesis of 3-arylpyrrolidines via Pd-catalyzed intramolecular C-N coupling of γ-(N-arylamino)alkyl bromides. Tetrahedron Letters, 53(39), 5206-5209.
-
Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388*. [Link]
-
Saá, J. M., & Martorell, G. (1993). Reductive amination of carbonyl compounds with borohydride exchange resin. The Journal of Organic Chemistry, 58(26), 7643–7646*. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Winthrop, S. O., et al. (1957). Synthesis and Pharmacology of some 2-Pyrrolidinones and 3-Pyrrolidinols. Journal of the American Chemical Society, 79(13), 3496–3500*. [Link]
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- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Comprehensive Analytical Framework for the Characterization of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a key intermediate and potential pharmacophore in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, making rigorous analytical control essential for ensuring quality, purity, and structural integrity in research and development settings.[1][2][3] This document outlines detailed protocols for chromatographic analysis (RP-HPLC, GC-MS), spectroscopic identification (¹H NMR, ¹³C NMR, FT-IR), and stereochemical purity assessment (Chiral HPLC). Each protocol is accompanied by an explanation of the underlying scientific principles and experimental design choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs.
Introduction and Compound Overview
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, which is a fundamental structural motif in numerous natural products, alkaloids, and synthetic drugs.[4][5] The presence of a chiral center at the C3 position necessitates stereospecific analytical methods, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which influences the choice of analytical solvents and techniques. A multi-technique approach is imperative for unambiguous identification, purity quantification, and enantiomeric excess determination. This guide presents an integrated workflow to achieve a complete analytical characterization.
Compound Details:
-
Chemical Name: 3-(4-Methylphenyl)pyrrolidine hydrochloride
-
Synonyms: 3-(p-tolyl)pyrrolidine HCl
-
Molecular Formula: C₁₁H₁₆ClN
-
Molecular Weight: 197.71 g/mol
-
Structure:
(Self-generated image for illustrative purposes)
Integrated Analytical Workflow
A successful characterization relies on the logical application of orthogonal analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the compound's identity and quality. The following workflow is recommended for a comprehensive analysis.
Figure 1: Integrated workflow for the comprehensive analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Chromatographic Methods for Purity and Identification
Chromatographic techniques are essential for separating the analyte from impurities and confirming its identity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Principle of Method Selection: RP-HPLC is the gold standard for purity analysis of non-volatile, polar organic compounds like amine hydrochlorides. A C18 stationary phase provides excellent retention for the aromatic ring through hydrophobic interactions. The mobile phase is buffered at a low pH to ensure the pyrrolidine nitrogen remains protonated (as the ammonium salt), which prevents peak tailing and ensures robust, reproducible chromatography.[6][7][8]
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation: Accurately weigh ~10 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Inject the prepared solutions into the HPLC system.
-
The purity is calculated based on the area percent of the main peak relative to the total peak area.
-
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient: 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-12 minutes (dependent on exact system and column) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Principle of Method Selection: GC-MS provides exceptional specificity for identity confirmation through characteristic fragmentation patterns. As the hydrochloride salt is non-volatile, the sample must be converted to its free base form prior to injection. Electron Ionization (EI) will produce a reproducible fragmentation pattern that serves as a fingerprint for the molecule.[9][10]
Experimental Protocol:
-
Sample Preparation (Free Base Extraction):
-
Dissolve ~1 mg of the hydrochloride salt in 1 mL of deionized water.
-
Add 1 mL of ethyl acetate.
-
Basify the aqueous layer to pH >10 by dropwise addition of 1 M NaOH.
-
Vortex vigorously for 1 minute to extract the free base into the ethyl acetate layer.
-
Carefully transfer the top organic layer to a clean vial for analysis.
-
-
Instrumental Analysis:
-
Inject the ethyl acetate solution into the GC-MS system.
-
The mass spectrum of the resulting peak should be compared to a reference spectrum or interpreted for characteristic fragments.
-
Data Presentation: GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
| Expected Fragments | Molecular ion (M⁺) of free base (m/z 161), fragments corresponding to the tropylium ion (m/z 91), and pyrrolidine ring fragments.[10] |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, confirm the molecular skeleton and connectivity.[9][11] Deuterated water (D₂O) or DMSO-d₆ are suitable solvents for the hydrochloride salt.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like COSY and HSQC can be run to aid in complete signal assignment.
Data Presentation: Predicted NMR Assignments (in D₂O)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-CH (ortho) | ~7.35 | Doublet (d) | ~130.0 |
| Aromatic-CH (meta) | ~7.25 | Doublet (d) | ~131.0 |
| Pyrrolidine-CH (C3) | ~3.70 | Multiplet (m) | ~45.0 |
| Pyrrolidine-CH₂ (C2, C5) | ~3.40 - 3.60 | Multiplet (m) | ~55.0, ~53.0 |
| Pyrrolidine-CH₂ (C4) | ~2.20 - 2.40 | Multiplet (m) | ~35.0 |
| Methyl-CH₃ | ~2.30 | Singlet (s) | ~21.0 |
Note: N-H proton may be broadened or exchange with D₂O.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Method Selection: FT-IR is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, it can confirm the presence of the secondary ammonium salt, aromatic ring, and aliphatic C-H bonds.[12][13]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2700 | N⁺-H Stretch (broad) | Secondary Ammonium Salt |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1610, ~1515, ~1450 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Out-of-plane bend | p-disubstituted Aromatic |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle of Method Selection: The C3 position of the pyrrolidine ring is a stereocenter. Enantiomers possess identical physical properties in a non-chiral environment but can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds and are the logical starting point for method development.[14][15] A normal-phase mobile system is typically used to maximize chiral recognition interactions.
Figure 2: Logical workflow for the enantiomeric separation by Chiral HPLC.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). The DEA is a basic modifier used to improve the peak shape of amine compounds.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Note: The hydrochloride salt may have limited solubility; gentle warming or sonication may be required, or conversion to the free base may yield better results.
-
Chromatographic Conditions:
-
The ratio of Hexane/IPA may need to be optimized to achieve baseline separation (e.g., trying 95:5, 80:20).
-
Data Presentation: Chiral HPLC Parameters
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV-Vis |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
References
-
Spycher, P. R., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]
-
Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
-
Laohapaisan, A., et al. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Available at: [Link]
-
Liu, D., et al. (2003). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. Available at: [Link]
-
Deka, S., et al. (2016). ¹H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. ResearchGate. Available at: [Link]
-
Ferreira, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Kumar, A., et al. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. Available at: [Link]
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Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[9][16]benzodiazepines. MDPI. Available at: [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Abdel-Hay, K. M., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Semantic Scholar. Available at: [Link]
-
Unknown Author. (n.d.). FT-IR spectrum: (a)3-(4-hydroxy phenyl)-1,1,... ResearchGate. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
Al-Lawati, H., et al. (2014). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. Available at: [Link]
-
Abdel-Hay, K. M., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). PubMed. Available at: [Link]
-
Wikipedia Contributors. (2024). Pyrrolidine. Wikipedia. Available at: [Link]
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Lara-Sánchez, A., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry. Available at: [Link]
-
Ansari, M., et al. (2016). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. IJPPR. Available at: [Link]
-
Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Unknown Author. (2018). The spectroscopic (FTIR, FT-Raman, and NMR) analysis... ResearchGate. Available at: [Link]
-
Unknown Author. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Sci-Hub. Available at: [Link]
-
Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]
-
ATB Development Team. (n.d.). Pyrrolidine. ATB. Available at: [Link]
-
Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. PubMed Central. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Okafor, S. N., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. PubChem. Available at: [Link]
-
Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Sergeeva, N. N., et al. (2007). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. Available at: [Link]
-
Girard, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]
-
Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Available at: [Link]
-
Unknown Author. (2021). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Chaykivskaya, A. A., et al. (2023). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series... PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Available at: [Link]
-
Asim, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Robust HPLC Method for the Analysis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Introduction
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative that is of significant interest in pharmaceutical research and development due to the prevalence of the pyrrolidine motif in a wide array of biologically active compounds.[1] The pyrrolidine ring is a key structural component in many pharmaceuticals, agrochemicals, and natural products.[2] Accurate and reliable analytical methods are therefore essential for the quality control of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) containing this scaffold. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[3]
This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride. The method is designed to be robust, accurate, and precise, making it suitable for routine quality control and stability testing. Additionally, considerations for the chiral separation of its enantiomers are discussed, a critical aspect for many modern pharmaceuticals where stereoisomerism can have profound effects on pharmacological activity.
Analyte Properties and Methodological Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. 3-(4-Methylphenyl)pyrrolidine hydrochloride possesses a basic pyrrolidine nitrogen and a chromophoric methylphenyl group.
-
pKa and Mobile Phase Selection: The parent compound, pyrrolidine, has a pKa of approximately 11.3 for its conjugate acid.[4] The presence of the methylphenyl group is not expected to drastically alter this value. This high pKa indicates that the pyrrolidine nitrogen will be protonated and positively charged over a wide pH range. For reversed-phase chromatography, maintaining the analyte in a single ionic form is crucial for achieving sharp, symmetrical peaks. Therefore, a mobile phase with a slightly acidic to neutral pH (e.g., pH 3-7) is recommended to ensure consistent protonation of the secondary amine.
-
UV Absorbance and Detector Wavelength: The primary chromophore in the molecule is the 4-methylphenyl (p-tolyl) group. Toluene, a similar chromophore, exhibits a maximum UV absorbance around 262 nm and 269 nm.[5][6] Based on this, a detection wavelength of 265 nm is selected to provide good sensitivity for the analyte.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase HPLC and is well-suited for the separation of moderately polar compounds like 3-(4-Methylphenyl)pyrrolidine hydrochloride.[7] The hydrophobic interaction between the methylphenyl group and the C18 alkyl chains will be the primary mechanism of retention.
I. Achiral Purity Analysis by Reversed-Phase HPLC
This section details the method for determining the purity of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Experimental Workflow
Caption: Workflow for the achiral HPLC analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Materials and Reagents
-
Analyte: 3-(4-Methylphenyl)pyrrolidine hydrochloride reference standard and sample
-
Solvents: HPLC grade acetonitrile and water
-
Buffer: Ammonium acetate, analytical grade
-
Acid: Acetic acid, analytical grade
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Instrumentation: HPLC system with UV detector, analytical balance, pH meter, sonicator
Protocol: Achiral Analysis
-
Mobile Phase Preparation (pH 5.0):
-
Prepare a 10 mM ammonium acetate solution by dissolving 0.77 g of ammonium acetate in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 5.0 ± 0.05 with acetic acid.
-
The mobile phase is a mixture of the 10 mM ammonium acetate buffer (pH 5.0) and acetonitrile in a ratio of 60:40 (v/v) .
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Diluent Preparation:
-
Use a mixture of water and acetonitrile in a 50:50 (v/v) ratio as the diluent.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 3-(4-Methylphenyl)pyrrolidine hydrochloride reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 3-(4-Methylphenyl)pyrrolidine hydrochloride sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified through system suitability testing (SST). This ensures that the system is operating correctly and can produce reliable results. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[8]
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and detector. |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
II. Chiral Separation of 3-(4-Methylphenyl)pyrrolidine Enantiomers
For chiral compounds, the separation and quantification of enantiomers are often required by regulatory agencies, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This section provides a protocol for the chiral analysis of 3-(4-Methylphenyl)pyrrolidine.
Experimental Workflow: Chiral Analysis
Caption: Workflow for the chiral HPLC analysis of 3-(4-Methylphenyl)pyrrolidine.
Materials and Reagents
-
Analyte: Racemic 3-(4-Methylphenyl)pyrrolidine hydrochloride standard and sample
-
Solvents: HPLC grade n-Hexane, Ethanol, and Isopropanol
-
Amine Modifier: Diethylamine, analytical grade
-
Chiral HPLC Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar), 250 mm x 4.6 mm, 5 µm
Protocol: Chiral Analysis
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane, Ethanol, and Isopropanol in a ratio of 90:5:5 (v/v/v) .
-
Add 0.1% Diethylamine to the mobile phase. The amine modifier is crucial for improving peak shape and reducing tailing by competing with the analyte for active sites on the stationary phase.
-
Degas the mobile phase before use.
-
-
Standard and Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of the racemic standard or sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 90:5:5 (v/v/v) n-Hexane : Ethanol : Isopropanol with 0.1% Diethylamine
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
System Suitability for Chiral Separation
The key system suitability parameter for a chiral separation is the resolution between the two enantiomer peaks.
Table 2: Chiral System Suitability
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline or near-baseline separation of the enantiomers, allowing for accurate quantification. |
Data Analysis and Enantiomeric Purity
The enantiomeric purity is typically expressed as enantiomeric excess (% ee) and is calculated as follows:
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Method Validation Strategy
To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
Table 3: Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (using a PDA detector) should show no co-eluting impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | ||
| - Repeatability | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for six replicate sample preparations. |
| - Intermediate Precision | Precision within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2.0% between different sets of analyses. |
| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
Conclusion
This application note provides a comprehensive guide for the HPLC analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride. The detailed protocols for both achiral purity assessment and chiral separation are designed to be robust and reliable for use in a quality control environment. By adhering to the principles of system suitability and method validation outlined herein, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data that meets stringent regulatory standards.
References
-
Agova, N., Georgieva, S., Stoeva, S., Stamova, S., & Mitkov, J. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 9(21), 4139-4142. [Link]
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
ResearchGate. (n.d.). UV absorption spectra of toluene-water solutions. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]
-
Simmler, C., Buser, C., & Hamburger, M. (2013). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Pharmaceuticals, 6(8), 956-973. [Link]
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Oregon Medical Laser Center. (n.d.). Toluene. Retrieved from [Link]
-
Starna Scientific. (n.d.). Toluene in Hexane (265-270 nm). Retrieved from [Link]
-
Ramireddy, B. R., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Drug Delivery and Therapeutics, 13(5), 123-130. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Introduction: The Significance of Structural Elucidation
In modern drug discovery and development, the precise characterization of molecular structure is a non-negotiable cornerstone of the research pipeline.[1][2] 3-(4-Methylphenyl)pyrrolidine and its derivatives represent a class of compounds with significant potential as scaffolds in medicinal chemistry. The pyrrolidine ring is a common motif in numerous biologically active compounds, and its substitution pattern dictates pharmacological activity. The hydrochloride salt form is frequently used to improve the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such small molecules in solution.[2][5] It provides unparalleled, atom-level information regarding the molecular framework, connectivity, and stereochemistry.[5] This application note provides a detailed, experience-driven guide to the complete NMR analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride, moving beyond a simple listing of steps to explain the causality behind critical experimental choices.
Foundational Principles: A Brief Overview of NMR
NMR spectroscopy leverages the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C.[5] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies.[5] The resulting spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups or proximity to aromatic rings cause "deshielding," shifting signals to a higher ppm value (downfield).[6][7]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[7]
-
Spin-Spin Coupling (Multiplicity): The splitting of a signal into a pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, following the "n+1" rule in many first-order spectra.[6]
Experimental Design & Protocols
A successful NMR experiment is built upon meticulous sample preparation and thoughtfully chosen acquisition parameters. The hydrochloride salt nature of the analyte requires specific considerations.
Protocol: Sample Preparation
The primary challenge with amine hydrochloride salts is selecting a solvent that fully dissolves the sample without interfering with the analysis.
Causality of Solvent Choice:
-
Deuterium Oxide (D₂O): Excellent for solubilizing salts. However, the acidic protons on the ammonium nitrogen (NH₂⁺) will rapidly exchange with deuterium, causing their signal to broaden and often disappear from the spectrum.
-
Methanol-d₄ (CD₃OD): A good polar solvent that can dissolve the salt. Similar to D₂O, it will cause the exchange and loss of the NH₂⁺ proton signals.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for this compound. Its high polarity effectively dissolves the hydrochloride salt, and as an aprotic solvent, it slows the exchange of the NH₂⁺ protons, allowing them to be observed, typically as a broad signal.[8]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.[8][9]
-
Solvation: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Complete dissolution is critical for high-quality spectra.[8]
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10] This prevents distortion of the magnetic field homogeneity.[10]
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will serve as the internal reference standard.
Workflow for NMR Data Acquisition & Analysis
The following diagram outlines the logical flow from sample to final structure.
Caption: Structure of 3-(4-Methylphenyl)pyrrolidine with proton/carbon labels.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| g | NH ₂⁺ | ~9.5-10.5 | Broad singlet | 2H | Acidic protons on the ammonium cation. Shift is concentration and temperature dependent. |
| a | Ar-H | ~7.30 | Doublet | 2H | Aromatic protons ortho to the pyrrolidine substituent. |
| b | Ar-H | ~7.18 | Doublet | 2H | Aromatic protons meta to the pyrrolidine substituent. |
| d | CH -Ar | ~3.6-3.8 | Multiplet | 1H | Methine proton, deshielded by the adjacent aromatic ring and the inductive effect of the N⁺. |
| f, h | CH ₂-N⁺ | ~3.2-3.5 | Multiplets | 4H | Protons adjacent to the electron-withdrawing ammonium group are significantly deshielded. [6] |
| e | CH ₂ | ~2.1-2.4 | Multiplet | 2H | Pyrrolidine ring protons at the 4-position. |
| c | Ar-CH ₃ | ~2.28 | Singlet | 3H | Standard chemical shift for a methyl group on a benzene ring. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C10 | Ar-C | ~138.0 | Quaternary aromatic carbon attached to the pyrrolidine ring. |
| C9 | Ar-C | ~136.5 | Quaternary aromatic carbon attached to the methyl group. |
| C7, C8 | Ar-C H | ~129.5, ~127.0 | Aromatic methine carbons. Two distinct signals are expected. |
| C2, C5 | C H₂-N⁺ | ~52.0, ~50.0 | Carbons adjacent to the positively charged nitrogen are deshielded. |
| C3 | C H-Ar | ~42.5 | Aliphatic methine carbon. |
| C4 | C H₂ | ~32.0 | Aliphatic methylene carbon, least deshielded in the pyrrolidine ring. |
| C11 | Ar-C H₃ | ~20.7 | Standard chemical shift for a tolyl methyl carbon. |
Conclusion
This application note provides a comprehensive framework for the structural analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride using NMR spectroscopy. By understanding the rationale behind solvent selection, optimizing acquisition parameters, and employing a systematic approach to spectral interpretation, researchers can confidently and accurately elucidate the structure of this and similar compounds. The application of both 1D and 2D NMR techniques ensures a self-validating system that is crucial for the rigorous demands of pharmaceutical research and development.
References
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
- Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- How to read NMR spectra from the basics (chemical shift, integration r
- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed.
- NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation.
- NMR Spectroscopy in Drug Discovery and Development. Labome.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- NMR Sample Prepar
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- 4. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for In Vitro Characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride
Introduction: Unveiling the Neuropharmacological Profile of a Novel Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 3-(4-Methylphenyl)pyrrolidine hydrochloride belongs to a class of compounds anticipated to interact with monoamine transporters, which are critical for regulating neurotransmission in the mammalian nervous system.[2] Specifically, analogs of this structure, such as pyrovalerone, have demonstrated potent inhibitory activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less interaction at the serotonin transporter (SERT).[3] This profile suggests potential applications in the development of therapeutics for conditions where dopamine and norepinephrine signaling are dysregulated.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological profile of 3-(4-Methylphenyl)pyrrolidine hydrochloride. We will detail the foundational assays required to determine its binding affinity and functional potency at the human dopamine, norepinephrine, and serotonin transporters. The protocols herein are designed to be self-validating, incorporating essential controls and clear explanations of the scientific principles underlying each step.
Mechanism of Action: Targeting Monoamine Transporters
Monoamine transporters (MATs) are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby controlling the duration and intensity of neurotransmitter signaling.[2] Compounds that inhibit these transporters can have profound effects on mood, cognition, and arousal. The predicted mechanism of action for 3-(4-Methylphenyl)pyrrolidine hydrochloride is the inhibition of DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.
Experimental Workflow for In Vitro Characterization
A systematic approach is crucial for accurately defining the pharmacological profile of a novel compound. The following workflow outlines the key in vitro assays to be performed.
Caption: High-level workflow for the in vitro characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Part 1: Determination of Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1] These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).
Principle of the Assay
This is a competitive binding assay where 3-(4-Methylphenyl)pyrrolidine hydrochloride will compete with a known radioligand for binding to DAT, NET, or SERT expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter.
Protocol: Radioligand Binding Assay
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12909
-
For NET: [³H]-Nisoxetine
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Test Compound: 3-(4-Methylphenyl)pyrrolidine hydrochloride
-
Non-specific Binding Control:
-
For DAT: 10 µM Benztropine or 10 µM Nomifensine
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates, scintillation vials, scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-(4-Methylphenyl)pyrrolidine hydrochloride in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series (e.g., from 10 mM to 0.1 nM).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.
-
Prepare the cell membranes in assay buffer at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (per well of a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of each concentration of 3-(4-Methylphenyl)pyrrolidine hydrochloride + 50 µL of radioligand + 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results
Based on the activity of its close analog, pyrovalerone, 3-(4-Methylphenyl)pyrrolidine hydrochloride is expected to exhibit high affinity for DAT and NET, with significantly lower affinity for SERT.[3]
| Transporter | Expected Ki Range (nM) |
| DAT | 10 - 100 |
| NET | 50 - 500 |
| SERT | >1000 |
Part 2: Determination of Functional Potency via Neurotransmitter Uptake Assays
While binding affinity indicates how well a compound interacts with a transporter, a functional uptake assay measures its ability to inhibit the transporter's primary function: neurotransmitter reuptake.[4]
Principle of the Assay
This assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]-dopamine) into cells expressing the corresponding transporter. The inhibitory potency of 3-(4-Methylphenyl)pyrrolidine hydrochloride is determined by its ability to reduce the accumulation of the radiolabeled neurotransmitter inside the cells.
Protocol: Neurotransmitter Uptake Assay
Materials:
-
Cells: HEK293 or CHO cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.
-
Radiolabeled Neurotransmitters:
-
For DAT: [³H]-Dopamine
-
For NET: [³H]-Norepinephrine
-
For SERT: [³H]-Serotonin
-
-
Test Compound: 3-(4-Methylphenyl)pyrrolidine hydrochloride
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Inhibitors for Non-specific Uptake: Same as in the binding assay.
Procedure:
-
Cell Culture: Seed the transporter-expressing cells in a 96-well plate and grow to confluence.[5]
-
Preparation of Reagents:
-
Prepare a serial dilution of 3-(4-Methylphenyl)pyrrolidine hydrochloride in uptake buffer.
-
Prepare the radiolabeled neurotransmitter in uptake buffer at a concentration near its Km for the respective transporter.
-
-
Assay Procedure:
-
Wash the cells twice with uptake buffer.
-
Pre-incubate the cells with varying concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride or the control inhibitor for 10-20 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
Expected Results
The IC50 values from the uptake assay should be consistent with the Ki values obtained from the binding assay, confirming that 3-(4-Methylphenyl)pyrrolidine hydrochloride acts as an inhibitor of DAT and NET function.
| Transporter | Expected IC50 Range (nM) |
| DAT | 10 - 100 |
| NET | 50 - 500 |
| SERT | >1000 |
Data Interpretation and Selectivity Profile
The selectivity of a compound for different monoamine transporters is a key determinant of its pharmacological effects. The selectivity ratio can be calculated by dividing the Ki or IC50 value for the less potent target by that of the more potent target.
Caption: Predicted selectivity profile of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
A high DAT/SERT and NET/SERT selectivity ratio is expected, which is characteristic of several stimulant compounds. This profile suggests that the primary effects of 3-(4-Methylphenyl)pyrrolidine hydrochloride will be mediated by the enhancement of dopaminergic and noradrenergic neurotransmission.
Conclusion and Further Steps
The in vitro assays described in these application notes provide a robust framework for the initial characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride. By determining its binding affinity and functional potency at the three major monoamine transporters, researchers can establish a clear pharmacological profile. This foundational data is essential for guiding further in vivo studies to investigate its behavioral effects, pharmacokinetic properties, and therapeutic potential. It is also crucial for understanding its potential for abuse and off-target effects.
References
-
Radioligand binding assays: A practical guide. (2016). Biophysics Reports. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current protocols in pharmacology. [Link]
-
Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2014). Current topics in behavioral neurosciences. [Link]
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Heliyon. [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). Heliyon. [Link]
-
Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351–360. [Link]
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- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
In Vivo Application Notes and Protocols for 3-(4-Methylphenyl)pyrrolidine Hydrochloride in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Derivative
3-(4-Methylphenyl)pyrrolidine hydrochloride is a synthetic compound belonging to the pyrrolidinophenone class. The pyrrolidine scaffold is a key feature in numerous biologically active molecules, valued for its three-dimensional structure that allows for diverse interactions with biological targets.[1][2] Structurally similar compounds, such as pyrovalerone and its analogs, have been identified as potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] This dual inhibition is a well-established mechanism for psychostimulant and anorectic effects, suggesting that 3-(4-Methylphenyl)pyrrolidine hydrochloride may hold therapeutic potential in disorders characterized by dopamine and norepinephrine dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity.[5][6]
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vivo studies with 3-(4-Methylphenyl)pyrrolidine hydrochloride in relevant animal models. The methodologies described herein are designed to rigorously evaluate its psychostimulant, anorectic, and motivational effects, as well as to assess its cardiovascular safety profile. Adherence to these protocols will ensure the generation of robust and reproducible data, crucial for the preclinical development of this compound. All proposed animal studies should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and approved by an Institutional Animal Care and Use Committee (IACUC).[7]
Scientific Rationale and Hypothesized Mechanism of Action
The primary hypothesis is that 3-(4-Methylphenyl)pyrrolidine hydrochloride acts as a potent and selective inhibitor of DAT and NET. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, the compound is expected to increase the extracellular concentrations of these neurotransmitters in key brain regions, such as the prefrontal cortex and striatum.[5] This enhanced dopaminergic and noradrenergic signaling is anticipated to modulate neuronal activity, leading to downstream behavioral effects.
The diagram below illustrates the hypothesized mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride at the synaptic level.
Caption: Hypothesized mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Experimental Protocols
The following protocols are designed to assess the in vivo effects of 3-(4-Methylphenyl)pyrrolidine hydrochloride in rodent models.
General Preparation and Administration
1.1. Compound Formulation: 3-(4-Methylphenyl)pyrrolidine hydrochloride should be dissolved in a sterile vehicle suitable for the chosen route of administration. For intraperitoneal (i.p.) or oral (p.o.) administration in rodents, sterile 0.9% saline or a solution of 5% Tween 80 in sterile water are common choices. The formulation should be prepared fresh daily and protected from light.
1.2. Animal Models: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are suitable for these studies. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless otherwise specified in the protocol.
1.3. Dosing: Based on data from structurally related compounds like pyrovalerone, a starting dose range of 1-30 mg/kg (i.p. or p.o.) is proposed.[1] A dose-response study should be conducted to determine the optimal dose for subsequent experiments.
Assessment of Psychostimulant Effects: Locomotor Activity
This protocol aims to evaluate the stimulant effects of the compound by measuring changes in spontaneous locomotor activity.
2.1. Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm for rats) equipped with automated infrared photobeam detectors or a video-tracking system.
2.2. Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituate each animal to the open-field arena for 30 minutes.
-
Administer the vehicle or 3-(4-Methylphenyl)pyrrolidine hydrochloride at the predetermined doses.
-
Immediately place the animal back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.[8][9]
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the effect.
Table 1: Example Data for Locomotor Activity Study
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | 1500 ± 150 |
| Compound X | 1 | 2500 ± 200 |
| Compound X | 3 | 4500 ± 300 |
| Compound X | 10 | 6000 ± 400 |
| Compound X | 30 | 5500 ± 350 (potential stereotypy) |
Evaluation of Anorectic Effects: Food Intake and Body Weight
This protocol assesses the potential of the compound to reduce food intake and body weight.
3.1. Procedure:
-
Individually house the animals and allow them to acclimate for at least 3 days.
-
Measure baseline food intake and body weight for 3 consecutive days.[10]
-
On the test day, administer the vehicle or 3-(4-Methylphenyl)pyrrolidine hydrochloride at the beginning of the dark cycle (the active feeding period for rodents).
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.[11]
-
Record body weight at 24 hours post-administration.
-
Water intake should also be monitored to assess for non-specific effects.
Table 2: Example Data for Food Intake and Body Weight Study
| Treatment Group | Dose (mg/kg) | 24h Food Intake (g) (Mean ± SEM) | 24h Body Weight Change (g) (Mean ± SEM) |
| Vehicle | 0 | 25 ± 1.5 | +5 ± 0.5 |
| Compound X | 1 | 22 ± 1.2 | +3 ± 0.4 |
| Compound X | 3 | 18 ± 1.0 | +1 ± 0.3 |
| Compound X | 10 | 12 ± 0.8 | -2 ± 0.2 |
| Compound X | 30 | 8 ± 0.6 | -5 ± 0.3 |
Assessment of Motivational Properties: Operant Conditioning
This protocol evaluates the compound's effect on motivation and reward-seeking behavior using an operant conditioning paradigm.
4.1. Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and a food pellet dispenser.
4.2. Procedure:
-
Food restrict the animals to 85-90% of their free-feeding body weight.
-
Train the animals to press the active lever for a food reward (e.g., a 45 mg sucrose pellet) on a fixed-ratio 1 (FR1) schedule (one press = one reward).
-
Once the behavior is acquired, switch to a progressive-ratio (PR) schedule, where the number of presses required for each subsequent reward increases. The "breakpoint" (the highest number of presses an animal is willing to make for a single reward) is a measure of motivation.[12]
-
On the test day, administer the vehicle or 3-(4-Methylphenyl)pyrrolidine hydrochloride 30 minutes before the PR session and record the breakpoint.
Cardiovascular Safety Pharmacology
Given the known cardiovascular effects of psychostimulants, a thorough safety assessment is crucial.[13]
5.1. Procedure:
-
Use animals (rats or, ideally, a non-rodent species like beagle dogs for better clinical translation) implanted with telemetry devices for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).[14]
-
Record baseline cardiovascular parameters for at least 24 hours.
-
Administer a single dose of the vehicle or 3-(4-Methylphenyl)pyrrolidine hydrochloride.
-
Continuously monitor cardiovascular parameters for at least 24 hours post-dose.
-
Pay close attention to changes in mean arterial pressure, heart rate, and the QT interval of the ECG.[2]
Table 3: Example Data for Cardiovascular Safety Study in Telemetered Rats
| Parameter | Vehicle | Compound X (10 mg/kg) |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 125 ± 7 |
| Heart Rate (bpm) | 350 ± 15 | 450 ± 20 |
| QTc Interval (ms) | 150 ± 5 | 155 ± 6 |
Experimental Workflow
The following diagram outlines the logical progression of the in vivo studies.
Caption: A logical workflow for the in vivo evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
References
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Celentano, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
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Sagheddu, C., et al. (2016). Operant psychostimulant self-administration in a rat model of depression. PMC - NIH. [Link]
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U.S. Food and Drug Administration. (2018). Good Laboratory Practice for Nonclinical Laboratory Studies. FDA. [Link]
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Scolari, V., et al. (2022). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. PMC - PubMed Central. [Link]
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Berglund, E. D., et al. (2012). Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice. PMC - PubMed Central. [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC - PubMed Central. [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
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Adriani, W., et al. (2018). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. PMC - PubMed Central. [Link]
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Andersen, S. L., & Teicher, M. H. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. ResearchGate. [Link]
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Li, R., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. [Link]
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Vivotecnia. Cardiovascular Safety Pharmacology Studies. Vivotecnia. [Link]
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Marusich, J. A., et al. (2014). Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. ResearchGate. [Link]
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Kobayashi, T., et al. (2009). Effects of methylphenidate hydrochloride on the cardiovascular system in vivo and in vitro: a safety pharmacology study. PubMed. [Link]
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Acosta, G., et al. (2012). Food intake, caloric intake, change in body weight, and normalized.... ResearchGate. [Link]
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Scolari, V., et al. (2022). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. PMC - PubMed Central. [Link]
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Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]
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Kim, J., et al. (2022). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience. [Link]
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REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. [Link]
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University of Memphis. (2023). Impact of Feeding Time and Duration on Body Mass and Composition in Young, Exercising Mice. The University of Memphis. [Link]
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NutriNeuro - INRAE. Behavioral research platform. NutriNeuro - INRAE. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products, such as alkaloids and the amino acid proline, underscores its biological significance.[2] In synthetic drug development, the pyrrolidine scaffold is highly valued for its ability to introduce three-dimensionality and chiral centers into molecules, which can significantly enhance target specificity and biological activity.[1] Derivatives of the pyrrolidine core have been successfully developed into drugs for a wide range of diseases, including those affecting the central nervous system (CNS), inflammation, and infectious agents.[1][3][4]
This document provides a comprehensive guide for the initial in vitro characterization of a novel pyrrolidine-containing compound, 3-(4-Methylphenyl)pyrrolidine hydrochloride. While direct biological data for this specific molecule is not extensively available, its structural similarity to known psychoactive compounds, such as pyrovalerone analogs, suggests potential activity as a monoamine reuptake inhibitor.[5][6] These compounds are known to target transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6] Therefore, the following protocols are designed to provide a robust framework for elucidating the cytotoxicity, mechanism of action, and potential therapeutic applications of 3-(4-Methylphenyl)pyrrolidine hydrochloride in relevant cell culture models.
Section 1: Compound Handling and Preparation
Proper handling and preparation of test compounds are critical for reproducible and accurate in vitro studies. The hydrochloride salt of 3-(4-Methylphenyl)pyrrolidine is expected to be a water-soluble crystalline solid.
Safety Precautions
While a specific safety data sheet (SDS) for 3-(4-Methylphenyl)pyrrolidine hydrochloride is not available, compounds of the pyrrolidine class should be handled with care. The parent compound, pyrrolidine, is a flammable, corrosive, and harmful substance.[7][8][9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Preparation of Stock Solutions
The accuracy of in vitro assays depends on the precise preparation of stock solutions. The following protocol outlines the steps for preparing a high-concentration stock solution of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Protocol 1: Preparation of a 100 mM Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing the Compound: Accurately weigh a precise amount of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 10 mg) using an analytical balance.
-
Solvent Selection: Based on its hydrochloride salt form, sterile, deionized water or dimethyl sulfoxide (DMSO) are recommended as primary solvents. Initial solubility tests should be performed.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve a final concentration of 100 mM. For example, for a compound with a molecular weight of 211.72 g/mol , dissolve 10 mg in 472.3 µL of solvent.
-
Complete Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Section 2: Determining Cytotoxicity and Optimal Concentration Range
Before investigating the biological activity of a compound, it is essential to determine its cytotoxic profile. This allows for the identification of a concentration range that is suitable for mechanistic studies without inducing significant cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Cell Line Selection
The choice of cell line is critical and should be guided by the hypothesized mechanism of action. Given the structural similarities of 3-(4-Methylphenyl)pyrrolidine hydrochloride to monoamine reuptake inhibitors, the following cell lines are recommended:
-
HEK293 cells stably expressing DAT, NET, or SERT: These are ideal for primary screening and mechanistic studies of monoamine transporter inhibition.
-
SH-SY5Y (human neuroblastoma cell line): This cell line endogenously expresses dopamine transporters and is a relevant model for neuropharmacological studies.
-
PC-12 (rat pheochromocytoma cell line): This cell line is responsive to nerve growth factor and is a well-established model for neuronal differentiation and neurotoxicity studies.
Protocol for MTT Cytotoxicity Assay
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-(4-Methylphenyl)pyrrolidine hydrochloride stock solution in complete cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 1 nM to 1 mM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration). Incubate for a period relevant to the intended mechanistic studies (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the CC50 (the concentration that causes 50% cytotoxicity).
| Parameter | Description |
| CC50 | The concentration of a substance that reduces cell viability by 50%. |
| Therapeutic Window | The range of concentrations between the minimum effective concentration and the concentration that produces significant toxicity. |
Section 3: Investigating the Mechanism of Action
Based on the structural alerts, a primary hypothesis is that 3-(4-Methylphenyl)pyrrolidine hydrochloride functions as a monoamine reuptake inhibitor. The following protocols are designed to test this hypothesis.
Neurotransmitter Uptake Assays
These assays directly measure the ability of a compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the corresponding transporters.
Protocol 3: Neurotransmitter Uptake Assay
-
Cell Preparation: Use HEK293 cells stably expressing DAT, NET, or SERT, or a neuronal cell line like SH-SY5Y.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride or known inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.
-
Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the compound. Determine the IC50 (the concentration that inhibits 50% of the uptake).
Caption: Workflow for a neurotransmitter uptake assay.
Downstream Signaling Pathway Analysis
If 3-(4-Methylphenyl)pyrrolidine hydrochloride is found to inhibit monoamine reuptake, it is expected to modulate downstream signaling pathways. Western blotting can be used to assess changes in the phosphorylation status of key signaling proteins.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the compound at concentrations below the CC50. After the desired incubation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., phosphorylated and total ERK, Akt, CREB) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Hypothesized signaling pathway modulation.
Conclusion
This document provides a foundational set of protocols for the initial in vitro characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride. By systematically evaluating its cytotoxicity, impact on monoamine transporter function, and effects on downstream signaling pathways, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these studies will be instrumental in guiding future research, including in vivo efficacy and safety studies, and will ultimately determine its potential as a therapeutic agent.
References
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available from: [Link]
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Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Available from: [Link]
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Biological Activities of Three Essential Oils of the Lamiaceae Family. MDPI. Available from: [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. Available from: [Link]
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Pyrrolidine - Wikipedia. Wikipedia. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unipa.it. Available from: [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]
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Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
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Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. ScienceDirect. Available from: [Link]
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Application Note & Protocol: Formulation of 3-(4-Methylphenyl)pyrrolidine Hydrochloride for Preclinical Research
Abstract
This document provides a comprehensive guide for the formulation of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a research compound with potential applications in drug discovery. Proper solubilization and formulation are critical for obtaining reliable and reproducible data in both in vitro and in vivo experiments. This guide details the physicochemical properties of the compound, explains the core principles behind hydrochloride salt formulation, and provides validated, step-by-step protocols for preparing stock solutions, aqueous buffers for cellular assays, and dosing vehicles for animal studies. The causality behind experimental choices, quality control measures, and troubleshooting are emphasized to ensure scientific integrity.
Introduction and Physicochemical Profile
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, making its derivatives frequent subjects of investigation in medicinal chemistry and pharmacology.[1][2][3] As a hydrochloride salt, the compound's properties are enhanced for laboratory use, primarily through increased aqueous solubility and stability compared to its free base form.[4][5][6]
Understanding the fundamental properties of a compound is the first step toward a rational formulation strategy.
Table 1: Physicochemical Properties of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
| Property | Value | Source |
| Chemical Name | 3-(4-Methylphenyl)pyrrolidine Hydrochloride | ChemicalBook[7] |
| Synonyms | 3-(p-tolyl)pyrrolidine HCl | ChemicalBook[7] |
| CAS Number | 1187172-68-4 | ChemicalBook[7] |
| Molecular Formula | C₁₁H₁₆ClN | ChemicalBook[7] |
| Molecular Weight | 197.70 g/mol | ChemicalBook[7] |
| Appearance | Assumed to be a white to off-white solid | General knowledge |
| pKa (Pyrrolidine) | ~11.27 (Conjugate acid in water) | Wikipedia[8] |
Note: The pKa value is for the parent pyrrolidine molecule and serves as an estimate for the basicity of the nitrogen center in the derivative.
Core Principles of Hydrochloride Salt Formulation
The hydrochloride salt form of a weakly basic compound like 3-(4-Methylphenyl)pyrrolidine is a strategic choice to improve its biopharmaceutical properties.[5][6] However, merely dissolving the salt is not sufficient; the formulation must maintain its integrity under experimental conditions.
Causality of Formulation Choices:
-
Solubility Enhancement: The protonated amine and its chloride counter-ion readily interact with polar solvents like water, significantly increasing solubility over the neutral free base.
-
pH and Stability: The pH of the solution is the most critical factor. In a neutral or alkaline environment (pH > pKa), the hydrochloride salt can disproportionate, converting back to the less soluble free base, which may then precipitate out of solution.[9][10] Therefore, maintaining a slightly acidic pH can be crucial for ensuring the compound remains solubilized in aqueous media.
-
The Common Ion Effect: In solutions with high chloride concentrations (e.g., unbuffered saline), the solubility of a hydrochloride salt can sometimes be suppressed. While less common for highly soluble salts, it is a phenomenon to be aware of, particularly when formulating at very high concentrations.[11]
-
Solvent Selection: For high-concentration stock solutions, a non-aqueous but water-miscible solvent like Dimethyl Sulfoxide (DMSO) is often the best choice. For final dosing solutions, biocompatibility is paramount, necessitating the use of aqueous systems, co-solvents, or other solubilizing excipients.
Experimental Formulation Protocols
Safety First: Before handling the compound, review the Safety Data Sheet (SDS) for the parent compound, pyrrolidine, which is classified as highly flammable, corrosive, and harmful if swallowed or inhaled.[12][13][14] Assume 3-(4-Methylphenyl)pyrrolidine hydrochloride has similar hazards. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol is designed for creating a master stock solution for long-term storage and subsequent dilution for in vitro assays.
Methodology:
-
Pre-Weigh Vial: Tare a sterile, amber glass vial with a PTFE-lined screw cap on an analytical balance.
-
Weigh Compound: Carefully weigh 19.77 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride into the tared vial.
-
Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous, molecular biology grade DMSO to the vial.
-
Solubilize: Secure the cap and vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath or heat block to aid dissolution.
-
Visual Inspection: Ensure the solution is clear, colorless, and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Rationale: DMSO is used for its excellent solubilizing capacity for a wide range of organic molecules. Storing as a concentrated stock at low temperatures minimizes degradation and solvent evaporation.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock into an aqueous buffer or cell culture medium for direct application to cells.
Methodology:
-
Thaw Stock: Thaw the 100 mM DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or cell culture medium) to 37°C.
-
Serial Dilution: Perform a serial dilution. For example, to make a 100 µM working solution: a. Pipette 998 µL of the pre-warmed aqueous buffer into a sterile microcentrifuge tube. b. Add 2 µL of the 100 mM DMSO stock solution. This creates a 200 µM intermediate solution with 0.2% DMSO. c. Further dilutions can be made from this intermediate solution to achieve the final desired concentrations for your experiment.
-
Mix Thoroughly: Vortex the tube gently immediately after adding the DMSO stock to prevent localized precipitation.
-
pH Check & Adjustment: For sensitive assays, verify that the final pH of the working solution has not significantly shifted. The small volume of DMSO should have a negligible effect.
-
Use Immediately: Aqueous working solutions are generally less stable than DMSO stocks. It is best practice to prepare them fresh for each experiment and use them within a few hours.
Causality: The key is to ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced toxicity in cell-based assays. Adding the concentrated DMSO stock to a larger volume of stirred or vortexing buffer facilitates rapid dispersion and prevents the compound from precipitating.
Diagram 1: Workflow for Preparing In Vitro Working Solutions
Caption: Decision-making process for selecting an in vivo formulation strategy.
Protocol 3A: Simple Aqueous Solution (Preferred Method)
-
Calculate the total mass of the compound needed for the study.
-
In a sterile container, dissolve the compound in sterile 0.9% NaCl or PBS (pH 7.4) to the final desired concentration.
-
Use a magnetic stirrer to aid dissolution. Gentle warming (37°C) can be applied if necessary.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a final sterile container.
Protocol 3C: Aqueous Suspension (If Solubility is Insufficient) If the required dose cannot be dissolved, a homogeneous suspension is the next alternative.
-
Select a suitable vehicle, which often includes a suspending agent and a wetting agent. A common vehicle is 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Weigh the required amount of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
-
Levigate (grind into a paste) the powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring or sonicating to create a uniform suspension.
-
Crucial Step: This suspension must be continuously stirred during dosing to ensure each animal receives the correct amount of the compound. A small stir bar in the dosing vial is recommended.
Rationale for Suspension Vehicle: Methylcellulose increases the viscosity of the vehicle, slowing the settling of particles. Tween 80 acts as a surfactant (wetting agent) to ensure particles are evenly dispersed in the liquid rather than clumping together. [10]
Quality Control and Validation
A formulation is only as good as its validation.
-
Visual Inspection: Always check for clarity (for solutions) or homogeneity (for suspensions) before each use.
-
pH Measurement: The pH of the final formulation should be measured and recorded. For in vivo use, a pH between 6.0 and 8.0 is generally well-tolerated.
-
Stability: If a formulation is to be used over several days, its stability should be assessed. This can be done by storing an aliquot under the intended conditions and re-analyzing for purity and concentration (e.g., by HPLC) or observing for precipitation. For hydrochloride salts, preventing disproportionation by maintaining proper pH and considering refrigerated storage is key. [9][10]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Compound's aqueous solubility limit was exceeded. The pH of the buffer is too high, causing salt disproportionation. | Decrease the final concentration. Ensure rapid mixing during dilution. Use a slightly more acidic buffer if the assay allows. |
| Compound will not dissolve in the chosen in vivo vehicle. | The required concentration is too high for the vehicle's solubilizing capacity. | Re-evaluate the formulation strategy using the decision tree. Consider a co-solvent system (Protocol 3B) or a suspension (Protocol 3C). |
| Variability in in vivo results. | Inhomogeneous suspension was dosed. The compound degraded in the formulation. | Ensure the suspension is stirred continuously during dosing. Prepare fresh formulations for each experiment day until stability is confirmed. |
References
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Roth, B. L., et al. (2010). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved from [Link]
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Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]
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Application Notes & Protocols: Dosing Regimen Development for 3-(4-Methylphenyl)pyrrolidine hydrochloride
An in-depth analysis of the available scientific literature indicates that 3-(4-Methylphenyl)pyrrolidine hydrochloride is a research compound without established, standardized dosing protocols for clinical use. Therefore, this guide is designed for preclinical researchers, providing a comprehensive framework for systematically determining appropriate dosing in experimental settings. The protocols outlined herein are intended for investigational purposes in controlled laboratory environments and are not a guide for human or veterinary use.
Introduction and Compound Profile
3-(4-Methylphenyl)pyrrolidine hydrochloride is a derivative of the pyrrolidine heterocyclic scaffold, a structure prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The pyrrolidine ring's three-dimensional structure allows for complex interactions with biological targets.[2] While specific pharmacological data for this exact compound is sparse in public literature, its structural similarity to other 3-arylpyrrolidines and pyrovalerone analogs suggests a likely mechanism of action as a monoamine reuptake inhibitor.[4][5][6]
This document provides the essential scientific framework for establishing initial dosing protocols for preclinical research, focusing on in vitro characterization, in vivo pharmacokinetic and toxicological evaluation, and the theoretical extrapolation to a potential First-in-Human (FIH) dose, grounded in established regulatory principles.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for accurate dose preparation and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | Inferred from related structures |
| Appearance | White solid | [7] |
| Storage Temperature | 0-8 °C | [7] |
| Hazards | May cause skin, eye, and respiratory irritation | [7] |
Note: Complete physical and chemical characterization, including solubility in various vehicles (e.g., saline, DMSO, cyclodextrin), should be performed prior to initiating biological studies.
Postulated Mechanism of Action: Monoamine Transporter Inhibition
Based on its structural class, 3-(4-Methylphenyl)pyrrolidine hydrochloride is hypothesized to function by binding to and inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] This action blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentration and enhanced downstream signaling. This is a common mechanism for stimulant compounds.[4]
Caption: Postulated mechanism of action for 3-(4-Methylphenyl)pyrrolidine.
Preclinical Dosing Protocol Development
The development of a dosing regimen for a novel compound is a systematic, multi-stage process. The objective is to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile and to establish a safe dose range for efficacy studies. This process must adhere to Good Laboratory Practice (GLP) where required for regulatory submissions.[8]
Caption: Workflow for preclinical dosing protocol development.
Protocol: In Vitro Potency and Selectivity Assessment
Objective: To determine the compound's inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) at DAT, NET, and the serotonin transporter (SERT) to establish potency and selectivity.
Methodology: Radioligand Binding & Synaptosomal Uptake Assays
-
Preparation: Utilize cloned human transporters expressed in cell lines (e.g., HEK293) or synaptosomes prepared from rodent brain tissue.
-
Binding Assay (to determine Kᵢ):
-
Incubate transporter-expressing membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Add increasing concentrations of 3-(4-Methylphenyl)pyrrolidine hydrochloride (e.g., 0.1 nM to 100 µM).
-
Allow to incubate to equilibrium.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Kᵢ values using the Cheng-Prusoff equation. The lead compound in one study of pyrovalerone analogs, (2S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, demonstrated a DAT Kᵢ of 18.1 nM.[5]
-
-
Uptake Assay (to determine IC₅₀):
-
Pre-incubate synaptosomes or transfected cells with increasing concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify substrate uptake via scintillation counting.
-
Calculate IC₅₀ values by fitting data to a four-parameter logistic curve. For comparison, some potent pyrovalerone analogs show dopamine reuptake IC₅₀ values in the low nanomolar range.[5]
-
-
Analysis: A potent compound will have low Kᵢ and IC₅₀ values. A selective compound will show significantly higher values (e.g., >10-fold) for off-target transporters like SERT compared to DAT and NET.[5]
Protocol: In Vivo Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., Sprague-Dawley rat) and determine key PK parameters. Toxicokinetics, the generation of PK data in toxicology studies, helps assess systemic exposure.[8][9]
Methodology: Rodent PK Profile
-
Acclimatization: Acclimate male rats (n=3-5 per time point/route) for at least one week.
-
Dose Preparation: Formulate the compound in a suitable vehicle (e.g., sterile saline). Dose selection should be informed by in vitro potency and any available data on similar compounds. A low dose (e.g., 1-5 mg/kg) is typical for an initial PK study.
-
Administration: Administer the compound via intravenous (IV, for bioavailability) and the intended experimental route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). For some rapidly absorbed pyrrolidine derivatives, peak plasma concentrations can be reached within 10-20 minutes.[4][10]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug (and any major metabolites) in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the parameters in the table below.
| PK Parameter | Description | Importance |
| Cₘₐₓ | Maximum plasma concentration | Relates exposure to efficacy and toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure over time. |
| T₁/₂ | Elimination half-life | Determines dosing interval and time to steady-state. |
| CL | Clearance | Measures the rate of drug elimination from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (PO vs. IV) | The fraction of the oral dose that reaches systemic circulation. |
Protocol: Dose-Range Finding (DRF) and Acute Toxicity Study
Objective: To identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL) in two species (one rodent, one non-rodent, per regulatory guidance).[11][12] The NOAEL is the highest dose level that does not produce significant adverse effects in preclinical studies.[13]
Methodology: Single-Dose Escalation
-
Animal Models: Use young adult animals of both sexes (e.g., Sprague-Dawley rats and Beagle dogs).
-
Dose Selection: Select 3-5 dose levels based on PK data and any observed effects. Doses should be spaced geometrically (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer a single dose via the intended clinical route.
-
Observation: Closely monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, convulsions) and mortality for up to 14 days.
-
Endpoints:
-
Clinical Observations: Record all signs of toxicity, noting onset, duration, and severity.
-
Body Weight: Measure daily.
-
Necropsy: Perform gross pathological examination on all animals at the end of the study.
-
Histopathology: Examine tissues from the highest dose group and control group to identify target organs of toxicity.
-
-
Determination of NOAEL: The NOAEL is the highest dose at which no treatment-related adverse findings (clinical or pathological) are observed. This value is the cornerstone for calculating a safe starting dose in humans.[13][14]
Framework for Extrapolation to First-in-Human (FIH) Dosing
Disclaimer: This section is a theoretical guide based on regulatory agency recommendations for drug development professionals. It is not an endorsement or instruction for administering this compound to humans. The primary goal of a FIH trial is to determine a safe dose range.[11]
The process of selecting a maximum recommended starting dose (MRSD) for a FIH trial is a critical step governed by regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA).[13][15][16]
Caption: Decision workflow for calculating the MRSD for a FIH trial.
Step 1: Human Equivalent Dose (HED) Calculation
The FDA recommends converting the animal NOAEL to a Human Equivalent Dose (HED) based on body surface area (BSA) scaling, as this is generally more predictive of equivalent dose than simple body weight scaling.[15][17]
Formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg)) ^ 0.33[15]
Alternatively, conversion factors can be used: HED (mg/kg) = Animal NOAEL (mg/kg) / Conversion Factor
HED Conversion Factors (Animal to Human)
| Animal Species | Body Weight (kg) | BSA (m²) | mg/kg Factor (Divide by) |
| Mouse | 0.02 | 0.007 | 12.3 |
| Rat | 0.15 | 0.025 | 6.2 |
| Dog | 10 | 0.49 | 1.8 |
| Human | 60 | 1.62 | 1 |
Source: Adapted from FDA Guidance for Industry, 2005.[15]
Example Calculation: If the NOAEL in a rat (weight 0.15 kg) was determined to be 20 mg/kg: HED = 20 mg/kg ÷ 6.2 = 3.23 mg/kg
Step 2: Application of a Safety Factor
To ensure subject safety in a FIH trial, a safety factor is applied to the HED. A standard safety factor of 10 is generally recommended.[18] This accounts for potential inter-species differences in sensitivity and intra-species variability in the human population.
Step 3: Determine the Maximum Recommended Starting Dose (MRSD)
Formula: MRSD = HED / Safety Factor
Example Calculation: Using the HED from the previous step: MRSD = 3.23 mg/kg ÷ 10 = 0.323 mg/kg
For a 60 kg human, the total starting dose would be approximately 19.4 mg. This calculated MRSD serves as the upper limit for the initial dose in a dose-escalation study design.[11]
Alternative Approaches: The MABEL Standard
For compounds with high-risk profiles or novel mechanisms, regulatory agencies may recommend using the Minimal Anticipated Biological Effect Level (MABEL) approach.[13][19] This method determines the starting dose based on the lowest dose anticipated to produce a minimal biological effect, integrating all available in vitro and in vivo data.[19]
Conclusion
The establishment of a dosing protocol for a novel research compound like 3-(4-Methylphenyl)pyrrolidine hydrochloride is a rigorous, data-driven process. It must begin with thorough in vitro characterization to confirm its mechanism and potency, followed by systematic in vivo studies in animals to define its pharmacokinetic profile and establish a safe therapeutic window via determination of the NOAEL. Only after this preclinical data is gathered can a scientifically justified starting dose for investigational human trials be calculated, following established regulatory frameworks designed to maximize subject safety. Researchers must employ a stepwise, evidence-based approach at all stages of development.
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National Center for Biotechnology Information. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
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University of Palermo Institutional Repository. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Dovepress. (2016). Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. DDDT. Available at: [Link]
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National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design and Conduct Considerations for First‐in‐Human Trials. PubMed Central. Available at: [Link]
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MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
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European Medicines Agency. (2006). S 3 A Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies. Available at: [Link]
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PubChem. (n.d.). 3-(P-tolyl)pyrrolidine-2-carboxylic acid. Available at: [Link]
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PubMed. (2007). Toxicology testing in drug discovery and development. Available at: [Link]
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Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Available at: [Link]
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PubMed. (2016). Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients. Available at: [Link]
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ResearchGate. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Available at: [Link]
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U.S. Food and Drug Administration. (2018). S3A Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. Available at: [Link]
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Application Notes & Protocols: 3-(4-Methylphenyl)pyrrolidine Hydrochloride
A Guide for the Investigation of a Novel Monoamine Transporter Ligand
Abstract
This document provides a comprehensive guide for researchers, chemists, and pharmacologists investigating the novel research chemical, 3-(4-Methylphenyl)pyrrolidine hydrochloride. The pyrrolidine scaffold is a cornerstone in the development of neuroactive compounds, forming the backbone of numerous molecules that interact with central nervous system targets.[1][2] This guide is structured around the central hypothesis that 3-(4-Methylphenyl)pyrrolidine hydrochloride, due to its structural similarity to known psychoactive substances like pyrovalerone analogs, is a putative monoamine reuptake inhibitor.[3] We present the scientific rationale for this hypothesis, detailed protocols for its characterization, and a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, providing a robust pathway for elucidating the compound's pharmacological profile, from initial binding affinity to functional activity at dopamine, norepinephrine, and serotonin transporters.
Compound Profile & Scientific Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for precise spatial orientation of substituents to engage with biological targets.[2] Many potent and selective ligands for monoamine transporters, which are critical regulators of neurotransmission, incorporate this five-membered nitrogen heterocycle.[3]
Compound: 3-(4-Methylphenyl)pyrrolidine hydrochloride Molecular Formula: C₁₁H₁₆ClN Molecular Weight: 197.71 g/mol (for hydrochloride salt)
Hypothesis: Based on established structure-activity relationships (SAR) of related compounds, 3-(4-Methylphenyl)pyrrolidine hydrochloride is hypothesized to function as an inhibitor of the dopamine transporter (DAT) and/or the norepinephrine transporter (NET). Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent inhibitors of DAT and NET with significantly less activity at the serotonin transporter (SERT).[3] These molecules act by binding to the transporter proteins on presynaptic neurons, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft and thereby potentiating monoaminergic signaling.[4] The subject compound shares the key 4-methylphenyl and pyrrolidine moieties, making it a prime candidate for investigation within this class of compounds.
The logical workflow for characterizing a novel compound of this nature is systematic, beginning with basic characterization and proceeding to increasingly complex functional assays.
Caption: Experimental workflow for characterizing a novel research chemical.
Proposed Research Applications & Protocols
The primary application for this compound is in neuroscience research, specifically in the study of monoamine transporter function and the development of novel therapeutic agents for conditions such as depression, ADHD, or substance abuse disorders. The following protocols provide a framework for its initial pharmacological characterization.
Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 3-(4-Methylphenyl)pyrrolidine hydrochloride for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is the foundational experiment to test the core hypothesis. A low Ki value indicates high binding affinity.
Causality: This protocol uses a radiolabeled ligand with known high affinity for a specific transporter (e.g., [³H]WIN 35,428 for DAT). The test compound is introduced to compete with the radioligand for binding sites on prepared cell membranes expressing the transporter. The degree to which the test compound displaces the radioligand is proportional to its binding affinity.
Materials:
-
HEK293 cells or CHO cells stably expressing human DAT, NET, or SERT
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding controls: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
3-(4-Methylphenyl)pyrrolidine hydrochloride stock solution (10 mM in DMSO)
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration via a Bradford or BCA assay. Store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of 3-(4-Methylphenyl)pyrrolidine hydrochloride in Assay Buffer (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add in triplicate:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of non-specific control (e.g., 10 µM Benztropine for DAT) (for non-specific binding).
-
50 µL of the test compound serial dilutions.
-
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., 1-2 nM [³H]WIN 35,428).
-
Add 100 µL of the membrane preparation (50-100 µg protein).
-
Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the transporter.
-
Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Transporter | Ki (nM) [Hypothetical] | Selectivity Ratio (NET/DAT) |
| 3-(4-Methylphenyl)pyrrolidine HCl | DAT | 50 | 4 |
| NET | 200 | ||
| SERT | >10,000 | ||
| Cocaine (Reference) | DAT | 150 | 2 |
| NET | 300 | ||
| SERT | 250 |
Protocol 2: Synaptosome-Based Monoamine Reuptake Assay
Objective: To determine the functional potency (IC₅₀) of 3-(4-Methylphenyl)pyrrolidine hydrochloride in inhibiting the reuptake of dopamine and norepinephrine into presynaptic nerve terminals.
Causality: This assay provides functional validation of the binding data. Synaptosomes are resealed nerve terminals that contain functional monoamine transporters. By measuring the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) into synaptosomes, we can directly assess the inhibitory effect of the test compound on transporter function.
Materials:
-
Rodent brain tissue (striatum for DAT, hippocampus/cortex for NET)
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES Buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine
-
Inhibitors and reagents: Pargyline (MAO inhibitor), Benztropine (DAT inhibitor), Desipramine (NET inhibitor)
-
All other materials as listed in Protocol 1.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the appropriate brain region (e.g., striatum) in ice-cold Sucrose Buffer.
-
Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the crude synaptosomal fraction) in KRHB.
-
Determine protein concentration.
-
-
Uptake Assay:
-
Prepare serial dilutions of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
-
In tubes or a 96-well plate, pre-incubate the synaptosomes (50-100 µg protein) with the test compound dilutions or vehicle for 10 minutes at 37°C. Include a MAO inhibitor like pargyline to prevent neurotransmitter degradation.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., 10 nM [³H]Dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This timing is critical to measure initial uptake rates.
-
Prepare parallel non-specific uptake tubes by incubating at 4°C or in the presence of a potent inhibitor (e.g., Benztropine).
-
Terminate the assay by rapid filtration, as described in Protocol 1.
-
Wash filters with ice-cold buffer and quantify radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake: Total Uptake (37°C) - Non-specific Uptake (4°C or +inhibitor).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.
-
Caption: Mechanism of monoamine reuptake inhibition at a synapse.
Safety & Handling
As a novel research chemical, 3-(4-Methylphenyl)pyrrolidine hydrochloride should be handled with care, assuming it is hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes. Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Kovaleva, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. [Link]
-
Shestakova, T. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Frigerio, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Google Patents. (2008). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
-
ResearchGate. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Watterson, L. R., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 29, 73–94. [Link]
- Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- Google Patents. (2020). Processes for preparing pyrrolidine compounds.
-
PubChem. 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wikipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-Methylphenyl)pyrrolidine hydrochloride. The following content provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The protocols and explanations are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-(4-Methylphenyl)pyrrolidine hydrochloride, offering probable causes and actionable solutions.
Issue 1: The Hydrochloride Salt Fails to Precipitate or "Oils Out"
Q: I've added hydrochloric acid to my solution of the freebase 3-(4-Methylphenyl)pyrrolidine, but the hydrochloride salt is not precipitating, or it's forming an oil instead of a crystalline solid. What's going wrong?
A: This is a common challenge when working with amine salts. The formation of an oil or failure to precipitate can be attributed to several factors, primarily related to solvent choice, water content, and impurities.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your solvent system is critical. If the solvent is too polar, the hydrochloride salt will remain fully solvated. Conversely, a solvent that is too nonpolar may cause the salt to crash out as an amorphous oil.
-
Solution: Employ a mixed-solvent system. A common and effective approach is to dissolve the freebase in a solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol (IPA) or ethanol, and then add a non-polar "anti-solvent" like diethyl ether or ethyl acetate to induce crystallization.[1][2]
-
-
Presence of Water: The use of aqueous HCl can introduce water into your system, which can significantly increase the solubility of the hydrochloride salt and hinder crystallization.[1]
-
Solution: Use anhydrous HCl. This can be in the form of a solution in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) or by carefully bubbling anhydrous HCl gas through a solution of the freebase in a non-protic solvent.
-
-
Residual Impurities: The presence of unreacted starting materials or byproducts can act as "eutectic impurities," lowering the melting point of the mixture and favoring oil formation.
-
Solution: Ensure the freebase is as pure as possible before salt formation. Consider a preliminary purification of the freebase by column chromatography.
-
Workflow for Overcoming Oiling Out:
Caption: Decision workflow for troubleshooting precipitation issues.
Issue 2: The Isolated Hydrochloride Salt is Colored (Yellow or Brown)
Q: After filtration and drying, my 3-(4-Methylphenyl)pyrrolidine hydrochloride is off-white, with a yellow or brownish tint. How can I decolorize it?
A: Color in the final product typically indicates the presence of chromophoric impurities, which can arise from the synthesis or degradation.
Probable Causes & Solutions:
-
Oxidation of the Amine: Freebase amines, especially aromatic ones, can be susceptible to air oxidation, leading to colored byproducts.
-
Solution: Handle the freebase under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if heating is involved.
-
-
Residual Synthetic Reagents or Byproducts: Impurities from the synthetic route may be colored. For instance, in syntheses involving palladium catalysis, residual palladium species can impart a dark color.[3][4]
-
Solution 1: Activated Carbon Treatment. Dissolve the impure hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount of activated carbon (charcoal). Heat the mixture gently for a few minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to recrystallize the purified salt.
-
Solution 2: Recrystallization. A carefully chosen recrystallization can effectively remove colored impurities.
-
Recrystallization Solvent Selection:
| Solvent System | Rationale & Use Case |
| Isopropanol/Diethyl Ether | Good for inducing crystallization when the salt is slightly too soluble in pure isopropanol. |
| Ethanol/Ethyl Acetate | A versatile system offering a good polarity gradient. |
| Methanol | Use with caution as the salt may be highly soluble, but can be effective if cooled to very low temperatures. |
Issue 3: Low Purity Despite Recrystallization
Q: I have recrystallized my product, but analytical data (e.g., HPLC, NMR) still shows significant impurities. What are my next steps?
A: If a single recrystallization is insufficient, it suggests the impurities have similar solubility properties to your product, or there are other underlying issues.
Probable Causes & Solutions:
-
Co-precipitation of Impurities: The impurities may be structurally very similar to the desired product, leading to their incorporation into the crystal lattice.
-
Solution 1: Multiple Recrystallizations. Sometimes, sequential recrystallizations are necessary to achieve high purity.
-
Solution 2: Column Chromatography of the Freebase. For stubborn impurities, it is often more effective to purify the freebase using column chromatography before converting it to the hydrochloride salt. Use a silica gel column with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica.
-
-
Incomplete Conversion to the Hydrochloride Salt: If the pH was not sufficiently acidic during the salt formation, you may have a mixture of the freebase and the salt.
-
Solution: Ensure an excess of HCl is used during the salt formation step. You can test the pH of the mother liquor to confirm it is acidic.
-
-
Presence of Inorganic Salts: If aqueous HCl was used, you might have inorganic salt contamination (e.g., NaCl).[5]
-
Solution: Inorganic salts are typically insoluble in organic solvents. Try washing the crude solid with a solvent like acetone or dichloromethane in which your product has low solubility but the inorganic salts are also insoluble. Alternatively, convert the salt back to the freebase, extract into an organic solvent, wash with water to remove inorganic salts, dry the organic layer, and then reform the hydrochloride salt using anhydrous HCl.
-
Purification Strategy Flowchart:
Caption: A flowchart outlining advanced purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity of my final 3-(4-Methylphenyl)pyrrolidine hydrochloride product?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q2: Can I use column chromatography to directly purify the hydrochloride salt?
A2: It is generally not recommended to purify amine hydrochloride salts directly on standard silica gel. The highly polar nature of the salt can lead to very poor mobility on the column (streaking or sticking to the baseline). It is much more effective to purify the less polar freebase and then convert it to the hydrochloride salt.[8]
Q3: What are some potential impurities I should be aware of from the synthesis of 3-(4-Methylphenyl)pyrrolidine?
A3: The impurity profile depends heavily on the synthetic route. Common synthetic strategies for 3-aryl-pyrrolidines can introduce specific impurities:
-
From Catalytic Arylation: If synthesized via a palladium-catalyzed reaction, impurities could include starting materials (e.g., the corresponding pyrroline), homocoupled products, and residual palladium.[3][4]
-
From Reduction of a Pyrrolidinone: If a lactam precursor was used, incomplete reduction could leave residual pyrrolidinone.
-
General Impurities: These can include unreacted starting materials, solvents, and byproducts from side reactions.
Q4: How should I properly dry and store 3-(4-Methylphenyl)pyrrolidine hydrochloride?
A4: After filtration, wash the crystalline solid with a cold, non-polar solvent (like diethyl ether) to remove residual mother liquor. Dry the solid under high vacuum, potentially with gentle heating if the compound is thermally stable. Amine hydrochlorides can be hygroscopic, so it is best to store the final product in a desiccator or under an inert atmosphere.
References
- Doulcet, J., Thapa, B., & Sweeney, J. B. (2018).
- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.
- Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt?
- Jingwen, C. (2014). How can I seperate pyrrolidine?
- Kundu, G., & Lambert, T. H. (2024). Stereoselective α-Acetoxylation and α-Chlorination of Pyrrolidines and Piperidines. Journal of the American Chemical Society, 146(3), 1794–1798.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved January 26, 2026, from [Link]
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved January 26, 2026, from [Link]
- Sotorríos, N., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 424, 136398.
-
T_Write. (2018). Ways of crashing out amines. Reddit. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
- Vijay, V. (2017). Answer to "Purification of organic hydrochloride salt?".
- Wang, X., Xue, J., & Rong, Z.-Q. (2023). Highly Efficient Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines. Journal of the American Chemical Society, 145(28), 15456–15464.
-
Wikipedia. (2023). Pyrrolidine. Retrieved January 26, 2026, from [Link]
-
Reddit. (2018). Amine workup. Retrieved January 26, 2026, from [Link]
Sources
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic routes and improve final product yield. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Introduction
3-(4-Methylphenyl)pyrrolidine is a key building block in the development of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. Common routes typically involve the construction of a γ-aminocarbonyl precursor followed by a critical reductive cyclization step. Success hinges on precise control of reaction conditions, reagent purity, and effective purification strategies. This guide will navigate the common pitfalls encountered during this synthesis and provide robust solutions to maximize your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My overall yield is consistently low (< 50%). What are the most probable causes and how can I address them?
Low overall yield is a multi-faceted problem that can originate from any step in a multi-step synthesis. A systematic, step-by-step analysis is crucial for diagnosis. The most common synthetic pathway involves the formation of a γ-keto nitrile or ester, followed by reductive amination.
Visualizing the Troubleshooting Process:
Caption: Troubleshooting flowchart for low yield.
Possible Causes & Solutions:
-
Inefficient Precursor Formation: The initial alkylation to form the 4-(4-methylphenyl)-4-oxobutanenitrile or a similar γ-keto precursor is often the source of yield loss.
-
Causality: Incomplete deprotonation of the starting material (e.g., p-tolylacetonitrile), side reactions like self-condensation, or reaction with moisture can reduce the yield of the desired intermediate.
-
Solution:
-
Verify Reagent Purity: Use freshly distilled solvents and ensure starting materials are anhydrous.
-
Optimize Base and Temperature: For C-alkylation, strong bases like Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA) are effective but must be handled at low temperatures (-78 to 0 °C) to minimize side reactions.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material and the formation of the product before quenching the reaction.
-
-
-
Incomplete Reductive Amination/Cyclization: This is the most critical step. The reaction involves the formation of an intermediate imine or enamine, which then cyclizes and is reduced.[1] This equilibrium-driven process can stall or favor side reactions.
-
Causality: Poor catalyst activity, insufficient hydrogen pressure, incorrect temperature, or inefficient removal of water can halt the reaction. The catalytic reduction of a nitro group to an amine, followed by cyclization, is a common strategy where catalyst poisoning or incomplete reduction can be an issue.[2]
-
Solution:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice, but Raney Nickel (Ra-Ni) or Platinum(IV) oxide (PtO₂) can offer better performance for certain substrates. Perform small-scale screens to identify the optimal catalyst.
-
Reaction Conditions: Systematically optimize hydrogen pressure (typically 50-500 psi), temperature (25-80 °C), and reaction time. Higher pressure often drives the reaction to completion.
-
Water Removal: In non-catalytic reductive aminations (e.g., using NaBH₃CN), the in-situ removal of water using molecular sieves can shift the equilibrium towards imine formation and improve the yield.
-
-
-
Losses During Workup and Purification: The product is a basic amine, which can be volatile or form emulsions during aqueous workup.
-
Causality: The free base may have some solubility in the aqueous phase, especially at lower pH. During the formation of the hydrochloride salt, improper solvent choice can lead to incomplete precipitation or the formation of an oil.
-
Solution:
-
Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction of the free base to minimize its solubility.
-
Salt Formation: Add HCl (either as a gas or a solution in a non-polar solvent like diethyl ether or isopropanol) to a solution of the purified free base in a suitable solvent (e.g., ethyl acetate, MTBE). Cool the mixture to maximize crystallization. Trituration with a non-polar solvent like hexane can sometimes induce precipitation.
-
-
Q2: The final product is contaminated with a persistent impurity, even after recrystallization. What could it be?
The nature of the impurity depends on the synthetic route, but common side products often arise from the reductive amination step.
Possible Impurities & Identification:
-
Over-reduction Products:
-
Identity: Reduction of the p-tolyl aromatic ring to a methylcyclohexyl ring.
-
Causality: This occurs under harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction time) or with highly active catalysts like Rhodium or Ruthenium.
-
Identification & Removal: Look for the absence of aromatic signals and the appearance of aliphatic signals in the 1.0-2.0 ppm range in the ¹H NMR spectrum. This impurity is often difficult to remove by crystallization due to similar polarity. Re-evaluation of the reduction conditions is the best approach.
-
-
Incompletely Cyclized Intermediate:
-
Identity: 4-Amino-4-(4-methylphenyl)butanoic acid or its corresponding ester.
-
Causality: The reduction of the ketone occurs, but the subsequent intramolecular cyclization (dehydration) is slow or incomplete.
-
Identification & Removal: This impurity is more polar than the desired pyrrolidine. It can be identified by LC-MS (different mass) and NMR (presence of primary amine and carboxylic acid/ester signals). It can often be removed by column chromatography or by washing a solution of the free base with a dilute acid, which will preferentially extract the more basic pyrrolidine product.
-
-
Pyrrolidin-2-one (Lactam) Intermediate:
-
Identity: 3-(4-Methylphenyl)pyrrolidin-2-one.
-
Causality: If the synthesis proceeds through a γ-amino acid or γ-amino ester, intramolecular condensation can form the lactam. If the pyrrolidine is the target, this represents an incomplete reduction of the lactam.
-
Identification & Removal: The lactam will have a characteristic amide carbonyl signal in the ¹³C NMR (~175 ppm) and IR spectra (~1680 cm⁻¹). It is more polar and can be separated by column chromatography. To improve the reduction of the lactam, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable synthetic route?
For industrial and large-scale synthesis, a route involving the reductive amination of a γ-keto ester is often preferred due to the availability of starting materials and the robustness of the reaction. A common approach is the reaction of a 4-(4-methylphenyl)-4-oxobutanoate ester with ammonia and H₂ over a heterogeneous catalyst. This method avoids stoichiometric metal hydrides and often has a cleaner reaction profile.[1]
Q: Which reducing agent is best for the reductive amination/cyclization step?
The choice depends on the scale, available equipment, and the specific substrate. The table below compares common options.
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ with Pd/C or Ra-Ni | 50-500 psi H₂, 25-80 °C, Methanolic Ammonia | High atom economy, clean, catalyst is recyclable, scalable. | Requires specialized high-pressure equipment. Risk of over-reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid, Methanol, NH₄OAc, RT | Mild conditions, tolerant of many functional groups. | Toxic cyanide byproduct, stoichiometric reagent, can be slow. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid, RT | Mild, efficient for many substrates, less toxic than NaBH₃CN. | Stoichiometric, requires anhydrous conditions. |
| Lithium Aluminum Hydride (LiAlH₄) (for lactam reduction) | Anhydrous THF or Et₂O, 0 °C to reflux | Very powerful, highly effective for amides/lactams. | Highly reactive (pyrophoric), not chemoselective, requires strict anhydrous conditions and careful workup.[3] |
Q: How do I effectively form the final hydrochloride salt?
The key is to use an anhydrous system to prevent the formation of hydrates and to choose a solvent system where the free base is soluble but the salt is not.
-
Purify the Free Base: First, purify the 3-(4-Methylphenyl)pyrrolidine by distillation or column chromatography.
-
Dissolve: Dissolve the purified free base in a solvent like diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE).
-
Precipitate: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in isopropanol or 2-butanone) or bubble anhydrous HCl gas through the solution.[4]
-
Isolate: The hydrochloride salt should precipitate as a white solid. Cool the mixture in an ice bath to ensure maximum precipitation.
-
Wash and Dry: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-methylphenyl)-4-oxobutanoate (γ-Keto Ester Precursor)
This protocol outlines a Friedel-Crafts acylation approach, which is a common method for preparing γ-keto esters.
Caption: Workflow for γ-Keto Ester synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per gram of succinic anhydride).
-
Addition: Add aluminum chloride (AlCl₃, 2.2 equivalents) to the DCM and cool the slurry to 0 °C.
-
Acylation: Add succinic anhydride (1.0 equivalent) portion-wise, keeping the internal temperature below 10 °C. After the addition is complete, add toluene (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid.
-
Esterification: Dissolve the crude acid in absolute ethanol (10 volumes) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%). Heat the mixture to reflux for 4-8 hours. After cooling, concentrate the solvent, re-dissolve in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the target ester, which can be purified by vacuum distillation or chromatography.
Protocol 2: Reductive Amination to form 3-(4-Methylphenyl)pyrrolidine
This protocol uses catalytic hydrogenation, a scalable and efficient method.
-
Setup: To a high-pressure hydrogenation vessel (e.g., Parr shaker), add ethyl 4-(4-methylphenyl)-4-oxobutanoate (1.0 equivalent), a 7N solution of ammonia in methanol (5-10 equivalents), and Palladium on Carbon (10% Pd/C, 1-5 mol% Pd).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100-200 psi. Heat the vessel to 50-60 °C and agitate for 12-24 hours.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully withdrawn (after depressurizing and purging) to check for completion by GC-MS.
-
Workup: After cooling and venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Dissolve the residue in ethyl acetate and wash with water to remove any ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude free base of 3-(4-Methylphenyl)pyrrolidine. The product can be purified by vacuum distillation before conversion to the hydrochloride salt as described in the FAQ section.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
- Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. Retrieved from [Link]
-
MDPI. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
ACS Publications. (2006). Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition. Retrieved from [Link]
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- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]
Stability issues of 3-(4-Methylphenyl)pyrrolidine hydrochloride in solution
Welcome to the technical support center for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution.
Introduction
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative with potential applications in pharmaceutical research.[1][2] The pyrrolidine ring is a common scaffold in many biologically active compounds.[3] Understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results, from initial screening to formulation development. This guide provides practical advice and scientifically grounded explanations to help you navigate potential stability challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Unexpectedly Low or Inconsistent Assay Results Over Time
Symptoms: You observe a decrease in the concentration of 3-(4-Methylphenyl)pyrrolidine hydrochloride in your stock or working solutions over a short period, or you see high variability between replicate analyses of the same solution prepared at different times.
Potential Cause: This often points to the chemical instability of the compound under your specific storage or experimental conditions. Amine hydrochlorides in solution can be susceptible to various degradation pathways.[4]
Troubleshooting Workflow:
dot graph TD { A[Start: Inconsistent Assay Results] --> B{Check Solution pH}; B --> C{Is pH acidic (e.g., < 6)?}; C -->|Yes| D{Consider Hydrolytic Stability. Is the solution aqueous?}; C -->|No| E{Alkaline pH can deprotonate the amine, potentially increasing susceptibility to oxidation.}; D -->|Yes| F[Hypothesize acid-catalyzed hydrolysis or other degradation.]; D -->|No| G{Consider solvent compatibility.}; E --> H{Investigate oxidative degradation. Is the solution exposed to air/oxidizing agents?}; H -->|Yes| I[Consider inert atmosphere (e.g., nitrogen blanket).]; H -->|No| J{Re-evaluate other factors.}; F --> K[Perform a time-course study at controlled pH and temperature.]; I --> L[Analyze for potential oxidation products.]; K --> M{Is degradation still observed?}; M -->|Yes| N[Proceed to Forced Degradation Studies to identify degradants.]; M -->|No| O[Optimize storage pH and temperature.]; } caption { label="Troubleshooting inconsistent assay results." fontsize=12 }
Detailed Steps & Rationale:
-
Verify Solution pH: The pH of your solution is a critical factor influencing the stability of amine hydrochlorides.[5] In aqueous solutions, the hydrochloride salt will establish an acidic pH. Measure the pH of your solvent and your final solution.
-
Evaluate for Hydrolysis: If your solvent is aqueous or contains water, hydrolysis could be a concern, especially at non-optimal pH and elevated temperatures.
-
Assess Oxidative Degradation: Pyrrolidine derivatives can be susceptible to oxidation, particularly at the nitrogen atom or benzylic positions.[7] The presence of dissolved oxygen or trace metal ions can catalyze these reactions.
-
Trustworthiness: To confirm oxidative degradation, prepare a fresh solution with a deoxygenated solvent (e.g., by sparging with nitrogen or argon) and compare its stability to a solution prepared with an untreated solvent.
-
-
Consider Photostability: Exposure to light, especially UV light, can induce photodegradation.[8]
-
Authoritative Grounding: The ICH Q1B guideline recommends specific conditions for photostability testing, which can be adapted for your experimental setup.[9] Store your solutions in amber vials or protect them from light to minimize this risk.
-
-
Review Storage Temperature: Elevated temperatures accelerate most degradation reactions. For pyrrolidinium chloride salts, thermal decomposition can occur at temperatures as low as 153-165°C in the solid state, suggesting that in solution, degradation can be significant even at moderately elevated temperatures.[10] Store solutions at recommended temperatures (e.g., 2-8°C or -20°C) unless otherwise specified.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-(4-Methylphenyl)pyrrolidine hydrochloride in common laboratory solvents?
Q2: What are the likely degradation pathways for this compound?
Based on its structure, potential degradation pathways include:
-
Oxidation: The pyrrolidine nitrogen can be oxidized. The benzylic position (the carbon atom attached to both the pyrrolidine and phenyl rings) is also susceptible to oxidation.
-
Ring Opening: Under harsh conditions (e.g., strong acid or base at high temperatures), the pyrrolidine ring could potentially undergo cleavage.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species that can initiate degradation.[8]
Q3: How can I develop a stability-indicating analytical method?
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[13]
-
Method Development Strategy:
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[14] The goal is to achieve 5-20% degradation.[14]
-
Chromatographic Separation: Develop an HPLC method (typically reversed-phase) that can resolve the parent peak from all degradation product peaks. This often involves screening different columns, mobile phase compositions, and gradients.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any impurities or degradants.
-
Q4: What are the ideal storage conditions for solutions of 3-(4-Methylphenyl)pyrrolidine hydrochloride?
Based on general principles for similar compounds:
-
Solvent: For long-term storage, consider a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term use and -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or storing them in the dark.
-
Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of 3-(4-Methylphenyl)pyrrolidine hydrochloride and to generate degradation products for analytical method development.
Objective: To investigate the degradation of 3-(4-Methylphenyl)pyrrolidine hydrochloride under various stress conditions.
Materials:
-
3-(4-Methylphenyl)pyrrolidine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate or acetate)
-
HPLC system with a PDA detector
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve 3-(4-Methylphenyl)pyrrolidine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[15]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[15]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
Control Sample: Keep the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using your developed HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Use the PDA detector to assess the peak purity of the parent compound.
-
Data Presentation:
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 hours | 60°C | [Hypothetical Data] 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | [Hypothetical Data] 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | [Hypothetical Data] 10% | 1 |
| Thermal | 48 hours | 80°C | [Hypothetical Data] 8% | 1 |
| Photolytic | As per ICH Q1B | Ambient | [Hypothetical Data] 5% | 1 |
Note: This table contains hypothetical data and should be populated with your experimental results.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
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Thermal stability of chiral pyrrolidinium salts as the temperature of... ResearchGate. Available from: [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
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Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. Available from: [Link]
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Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. ResearchGate. Available from: [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]
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Q1A(R2) Guideline. ICH. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available from: [Link]
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A practical guide to forced degradation and stability studies for drug substances. SGS. Available from: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]
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Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Results of forced degradation studies. ResearchGate. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available from: [Link]
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Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. ACS Publications. Available from: [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available from: [Link]
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Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Available from: [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]
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METHOD DEVELOPMENT & VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION FOR AZELNIPIDINE & TE. WJPMR. Available from: [Link]
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Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. ResearchGate. Available from: [Link]
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Effect of pH on LC-MS Analysis of Amines. Waters. Available from: [Link]
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Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate. Available from: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]
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Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. Available from: [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available from: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Available from: [Link]
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Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. Available from: [Link]
-
Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharma Beginners. Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]
-
Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP. World Journal of Pharmaceutical Research. Available from: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
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Thiamine. Wikipedia. Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. Available from: [Link]
Sources
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming solubility problems of 3-(4-Methylphenyl)pyrrolidine hydrochloride
Welcome to the technical support guide for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Q1: What is the expected general solubility of this compound?
A1: As a hydrochloride salt of a secondary amine, 3-(4-Methylphenyl)pyrrolidine hydrochloride is anticipated to have its highest solubility in polar protic solvents like water, ethanol, and methanol.[1][2] The protonated amine (pyrrolidinium ion) allows for strong ionic interactions with polar solvent molecules. Its solubility is expected to be significantly lower in non-polar organic solvents such as hexanes or toluene, and intermediate in polar aprotic solvents like DMSO, DMF, or acetonitrile.[3]
Q2: I'm having trouble dissolving the compound in water. What could be the issue?
A2: While hydrochloride salts are generally water-soluble, several factors can limit dissolution.[1][4]
-
Concentration: You may be attempting to create a solution that is above its maximum solubility limit at room temperature. Try reducing the concentration.
-
Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions (e.g., from HCl or NaCl), it can suppress the dissolution of the hydrochloride salt.[5][6]
-
Purity: Impurities in the compound or the solvent can affect solubility. Ensure you are using a high-purity grade of the compound and reagent-grade water. Adhering to Good Laboratory Practices (GLP) for material handling is crucial.[7][8]
Q3: Can I heat the solution to improve solubility?
A3: Yes, for most solid solutes, increasing the temperature will increase both the rate of dissolution and the overall solubility. Gentle warming (e.g., to 37-50°C) in a water bath can be an effective first step.[9] However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to check the compound's stability at elevated temperatures if this information is available in the product documentation.
Q4: My experiment requires a non-aqueous solvent, but the compound won't dissolve. What should I do?
A4: If solubility is poor in your desired non-aqueous solvent, a systematic approach is needed. First, consider polar aprotic solvents like DMSO or DMF, which are excellent solvents for a wide range of organic compounds. If those are not compatible with your experimental conditions, you may need to use a co-solvent system or perform a pH adjustment to convert the salt to its more organic-soluble freebase form. These advanced techniques are detailed in the Troubleshooting Guide below.
Systematic Troubleshooting Guide
When basic methods are insufficient, a more structured approach is necessary. This guide provides detailed workflows to systematically address and resolve persistent solubility problems.
Initial Assessment Workflow
Before proceeding to advanced protocols, follow this initial decision-making process to diagnose the problem.
Caption: Initial workflow for addressing solubility issues.
Protocol 1: Systematic Solvent Screening
Objective: To empirically determine the best solvent or solvent class for 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Rationale: The principle of "like dissolves like" is a useful starting point, but empirical testing is the most reliable method for determining solubility in a range of solvents with varying polarities and functionalities (protic vs. aprotic). This protocol follows standard laboratory procedures for solubility determination.[9][10]
Materials:
-
3-(4-Methylphenyl)pyrrolidine hydrochloride
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer and/or sonicator
-
A selection of solvents (see table below)
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 2 mg) into several separate vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the first vial. This corresponds to an initial concentration (e.g., 20 mg/mL).
-
Mixing: Vigorously mix the sample using a vortex mixer for 1-2 minutes.[9] Observe for dissolution.
-
Energy Input (If Needed): If the compound has not dissolved, place the vial in a water bath sonicator for up to 5 minutes.[9] If it remains undissolved, gently warm the solution to 37°C for 5-10 minutes.[9]
-
Observation: After each step, visually inspect the solution against a contrasting background. A "soluble" result means a completely clear solution with no visible particles.
-
Titration (Optional): If the compound dissolved, you can add more solute to determine the saturation point. If it did not dissolve, you can add more solvent in measured increments to find the concentration at which it does dissolve.
-
Record Results: Document your observations for each solvent in a table, as shown below.
Data Recording Table:
| Solvent Class | Solvent | Result at 20 mg/mL (RT) | Result after Heating/Sonication | Notes |
| Polar Protic | Water | |||
| Methanol (MeOH) | ||||
| Ethanol (EtOH) | ||||
| Polar Aprotic | DMSO | |||
| DMF | ||||
| Acetonitrile (ACN) | ||||
| Non-Polar | Toluene | |||
| Dichloromethane (DCM) | ||||
| Hexanes |
Protocol 2: pH Adjustment for Solubility Enhancement
Objective: To increase the aqueous or organic solubility by converting the hydrochloride salt to its freebase form.
Rationale: 3-(4-Methylphenyl)pyrrolidine hydrochloride is the salt of a weak base (the pyrrolidine nitrogen) and a strong acid (HCl).[11] By adding a base to the solution, you can deprotonate the pyrrolidinium cation, converting it into the neutral "freebase" form. This freebase form, lacking a formal charge, is typically much more soluble in less polar organic solvents and may have different solubility in aqueous media. The solubility of such compounds is therefore highly pH-dependent.[12][13]
Sources
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- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]
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Technical Support Center: 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. This document provides insights based on established chemical principles of pyrrolidine derivatives to guide your research, as specific degradation data for this compound is not extensively published.
Section 1: Understanding the Stability of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
FAQ: What is the general stability profile of a substituted pyrrolidine like this?
As a substituted pyrrolidine, the stability of 3-(4-Methylphenyl)pyrrolidine hydrochloride is influenced by the pyrrolidine ring and the methylphenyl substituent. The secondary amine in the pyrrolidine ring is a key functional group that can be susceptible to oxidation. The aromatic ring is generally stable but can undergo oxidation under harsh conditions. The hydrochloride salt form enhances water solubility and stability compared to the free base.
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to predict its degradation pathways.[1][3]
Section 2: Proposed Degradation Pathways
Disclaimer: The following degradation pathways are proposed based on general chemical principles of pyrrolidine and aromatic compounds, as specific literature for 3-(4-Methylphenyl)pyrrolidine hydrochloride is not available. These should be used as a guide for identifying potential degradation products in your studies.
Question: What are the likely degradation pathways for 3-(4-Methylphenyl)pyrrolidine hydrochloride under different stress conditions?
A. Oxidative Degradation
Oxidative stress is a common degradation pathway for secondary amines like pyrrolidine. The nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products. The benzylic position on the phenyl ring is also a potential site for oxidation.
Potential Oxidative Degradation Products:
| Degradant | Proposed Structure | Comments |
| N-oxide | 3-(4-Methylphenyl)pyrrolidine 1-oxide | Oxidation of the pyrrolidine nitrogen. |
| Ring-Opened Product | 4-amino-2-(4-methylphenyl)butanal | Cleavage of the C-N bond in the pyrrolidine ring. |
| Hydroxylated Product | 3-(4-methyl-2-hydroxyphenyl)pyrrolidine | Oxidation of the aromatic ring. |
digraph "Oxidative Degradation Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Parent [label="3-(4-Methylphenyl)pyrrolidine"]; N_Oxide [label="N-oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_Opened [label="Ring-Opened Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylated [label="Hydroxylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Parent -> N_Oxide [label="[O]"]; Parent -> Ring_Opened [label="[O], Ring Cleavage"]; Parent -> Hydroxylated [label="[O], Aromatic Ring"]; }
Caption: Proposed Oxidative Degradation Pathways.
B. Hydrolytic Degradation
Pyrrolidine rings are generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation could potentially occur, although this is less likely compared to oxidation.
C. Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. Photodegradation of similar N-aryl pyrrolidines has been reported.[4] This can involve radical mechanisms leading to a variety of products. Studies on N-methyl-2-pyrrolidone have shown that it undergoes photocatalytic decomposition.[5][6][7]
Potential Photolytic Degradation Products:
| Degradant | Proposed Structure | Comments |
| Dehydrogenated Product | 3-(4-Methylphenyl)-1H-pyrrole | Formation of a more conjugated system. |
| Polymerization Products | Various | Radical-induced polymerization. |
Section 3: Troubleshooting Guide
Question: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?
The appearance of new peaks in your HPLC chromatogram is a common sign of degradation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8][9][10]
Troubleshooting Workflow:
Caption: Workflow for Identifying Unknown Peaks.
-
Mass Analysis (LC-MS): The most effective first step is to use a mass spectrometer coupled with your LC system (LC-MS). The mass of the unknown peak can provide strong evidence for its identity. For example, an increase of 16 amu would suggest an oxidation product (N-oxide or hydroxylation).
-
Compare Across Stress Conditions: Analyze which stress condition (acid, base, oxidative, etc.) produced the impurity. This provides clues about the reaction mechanism. For instance, a peak appearing only under oxidative stress is likely an oxidation product.
-
Spiking Studies: If you can synthesize a suspected degradation product, you can "spike" your sample with a small amount of it. If the unknown peak increases in size, it confirms the identity.
Section 4: Experimental Protocols
Guide: How do I set up a forced degradation study for 3-(4-Methylphenyl)pyrrolidine hydrochloride?
A well-designed forced degradation study is crucial for understanding the stability of your compound.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Step-by-Step Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of 3-(4-Methylphenyl)pyrrolidine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
Stress Condition Reagent/Condition Typical Duration Acid Hydrolysis 0.1 M HCl 24-72 hours at 60°C Base Hydrolysis 0.1 M NaOH 24-72 hours at 60°C Oxidation 3-30% H₂O₂ 24 hours at room temperature Thermal Degradation 80-100°C (solid state) 48-72 hours Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²) Variable -
Neutralization and Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to resolve the parent peak from all degradation products.
Section 5: Best Practices for Storage and Handling
FAQ: How should I store 3-(4-Methylphenyl)pyrrolidine hydrochloride to minimize degradation?
Based on the potential degradation pathways, the following storage conditions are recommended:
-
Protection from Light: Store the compound in amber vials or in a dark place to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Controlled Temperature: Store at a cool, controlled temperature as recommended by the supplier (typically 2-8°C or -20°C).
-
Avoid High Humidity: Store in a desiccator or a dry environment to prevent hydrolysis, especially if the compound is hygroscopic.
By understanding the potential degradation pathways and implementing proper experimental and storage procedures, you can ensure the integrity of your results when working with 3-(4-Methylphenyl)pyrrolidine hydrochloride.
References
-
Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., & Brandi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(9), 2487. [Link]
-
Bunev, A. S., Zherebker, A. Y., & Voskressensky, L. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]
-
Yilmaz, I., Senturk, M., & Cetin, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247427. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]
-
Helda - University of Helsinki. Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kegang, W. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. [Link]
-
ResearchGate. (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. [Link]
-
International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]
-
PubMed. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. [Link]
-
Comprehensive Reviews in Food Science and Food Safety. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
ResearchGate. Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 3-(4-Methylphenyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this basic, chiral compound. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve issues, ensuring the integrity and reproducibility of your chromatographic results.
Understanding the Analyte: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the chemical nature of 3-(4-Methylphenyl)pyrrolidine. As a substituted pyrrolidine, it is a cyclic secondary amine.[1] The hydrochloride salt form indicates it is a basic compound. This basicity is the primary driver of many common chromatographic challenges.
| Property | Value / Description | Significance for HPLC Analysis |
| Chemical Structure | A pyrrolidine ring with a 4-methylphenyl group at the 3-position. | The basic nitrogen is prone to strong, undesirable interactions with the stationary phase. The phenyl group provides a good chromophore for UV detection. |
| Compound Type | Cyclic Secondary Amine (Basic) | Will be protonated (positively charged) at acidic to neutral pH. This charge is key to its retention behavior and potential for peak tailing. |
| pKa (Conjugate Acid) | Estimated ~10-11 (similar to pyrrolidine's pKa of 11.27)[1] | To ensure consistent protonation and minimize secondary interactions, the mobile phase pH should be at least 2 units below the pKa. |
| Chirality | Contains a stereocenter at the 3-position of the pyrrolidine ring. | Enantiomeric separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. |
| Solubility | Expected to be soluble in water and polar organic solvents (Methanol, Acetonitrile). | Good solubility simplifies sample and mobile phase preparation. |
Section 1: Troubleshooting Peak Shape Problems
Poor peak shape, particularly tailing, is the most frequently encountered issue when analyzing basic compounds on silica-based reversed-phase columns.
Q1: My peak for 3-(4-Methylphenyl)pyrrolidine hydrochloride is broad and asymmetrical (tailing). What is causing this, and how can I achieve a sharp, symmetrical peak?
A1: The Cause: Silanol Interactions
Peak tailing for basic analytes like yours is almost always caused by secondary ionic interactions between the protonated amine group of your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[2] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a "tail."
The Solution: A Systematic Approach to Minimizing Secondary Interactions
Follow this workflow to diagnose and resolve the issue. Start with the simplest and most common solutions first.
Sources
Technical Support Center: Troubleshooting NMR Artifacts in the Analysis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common artifacts that may appear in the NMR spectra of this compound. High-quality, artifact-free spectra are paramount for accurate structural elucidation, purity assessment, and regulatory submissions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the nuances of acquiring pristine NMR data for this specific molecule.
The unique structure of 3-(4-Methylphenyl)pyrrolidine hydrochloride—featuring a chiral center, a flexible pyrrolidine ring, an aromatic system, and a protonated amine—presents a specific set of potential spectral challenges. This guide will address both general NMR artifacts and those intrinsic to the molecule's chemical nature.
Section 1: Foundational Issues - Sample & Spectrometer Setup
Before diving into specific spectral artifacts, it's crucial to address the foundational steps that prevent most common issues. Proper sample preparation and instrument setup are the bedrock of high-quality NMR.
Q1: What is the best deuterated solvent for 3-(4-Methylphenyl)pyrrolidine hydrochloride, and what concentration should I use?
A1: The choice of solvent is critical, especially for a hydrochloride salt.
-
Causality & Experimental Choice: As a salt, your compound's solubility may be poor in less polar solvents like chloroform-d (CDCl₃). While CDCl₃ is a common choice for many organic molecules, it may not be optimal here. Protic solvents or more polar aprotic solvents are generally better for ammonium salts.
-
Deuterated Methanol (CD₃OD): An excellent choice for dissolving hydrochloride salts. Caveat: The acidic N-H protons (actually N-H and N-D) will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing the N-H signal to broaden significantly or disappear entirely. This can be useful for simplifying the spectrum but removes direct observation of this proton.[1][2]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent that is excellent for dissolving most salts. It is often the best choice for observing exchangeable N-H protons, which typically appear as a broad peak and do not exchange with the solvent.[1]
-
Deuterium Oxide (D₂O): If your compound is water-soluble, D₂O is a viable option. Similar to methanol-d₄, it will cause the exchange and disappearance of the N-H protons.[3][4][5]
-
-
Recommended Protocol:
-
Start with DMSO-d₆ if observing the N-H protons is important for your analysis.
-
Use CD₃OD or D₂O if you wish to simplify the spectrum by removing the N-H signals.
-
For concentration, aim for 5-10 mg of your compound in 0.6-0.7 mL of solvent. This ensures sufficient signal without causing issues like peak broadening due to high viscosity or concentration-dependent chemical shift changes.[6]
-
Q2: My peaks are broad and asymmetrical. What is "shimming," and why is it important?
A2: This is one of the most common problems in NMR and is almost always related to poor magnetic field homogeneity, which is corrected by a process called "shimming."[6][7]
-
Causality: An NMR spectrometer's magnet must provide a perfectly uniform (homogeneous) magnetic field (B₀) across the entire volume of the sample. In reality, imperfections in the magnet, the probe, and the sample tube itself disrupt this homogeneity.[6][8] This means different parts of the sample experience slightly different magnetic fields, causing the nuclei to resonate at a range of frequencies instead of a single sharp frequency. The result is broad, distorted, and poorly resolved peaks.
-
The Role of Shimming: Shimming is the process of adjusting currents in a series of "shim coils" wrapped around the sample.[9] These coils produce small, supplementary magnetic fields that counteract the inhomogeneities, effectively making the overall magnetic field more uniform. Modern spectrometers have automated shimming routines that are highly effective for standard samples.[6][10]
-
Troubleshooting Protocol:
-
Check Sample Quality: Ensure your sample is fully dissolved and free of any solid particulates or air bubbles. Use a high-quality, clean NMR tube.
-
Sample Volume: Use the correct sample volume (typically ~4-5 cm height in a standard 5 mm tube) to ensure the active region of the probe is properly filled.[6]
-
Run Automated Shimming: Always run the spectrometer's automated shimming procedure (topshim on Bruker, for example) for each new sample.
-
Manual Adjustment (If Needed): If automated shimming fails, manual adjustment of the lower-order shims (like Z1, Z2, X, Y) may be necessary. This is an advanced procedure; consult your facility manager if you are not experienced with it.[7]
-
Section 2: Common Artifacts in ¹H NMR Spectra
This section addresses artifacts that are frequently encountered in day-to-day NMR work, regardless of the specific molecule.
Q3: I see extra, sharp peaks in my spectrum that don't belong to my molecule (e.g., a singlet at 7.26 ppm in CDCl₃ or 2.50 ppm in DMSO-d₆). What are they?
A3: These are almost certainly residual solvent signals or common laboratory contaminants.
-
Identification & Causality: Deuterated solvents are never 100% isotopically pure. There is always a small amount of the non-deuterated or partially deuterated solvent remaining, which gives rise to a characteristic peak. Other common impurities can be introduced from lab equipment or solvents used during workup.
-
Residual Solvents: CHCl₃ in CDCl₃ (7.26 ppm), DMSO-d₅ in DMSO-d₆ (2.50 ppm), CHD₂OD in CD₃OD (3.31 ppm).[11][12]
-
Water (H₂O/HDO): Appears as a broad or sharp singlet. Its chemical shift is highly variable depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.8 ppm in D₂O).[11][12][13]
-
Other Contaminants: Silicone grease (broad peak around 0 ppm), ethyl acetate, acetone, and hexane are common culprits from purification or glassware.
-
-
Troubleshooting Protocol:
-
Consult a Reference Table: Use an authoritative source, such as the paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry, to look up the chemical shifts of common impurities in your specific solvent.[14][15]
-
Ensure Proper Drying: Make sure your sample and glassware are scrupulously dry to minimize the water peak. Hydrochloride salts can be hygroscopic, so drying under high vacuum before preparing the NMR sample is essential.
-
Careful Handling: Avoid using silicone grease on any glassware that will come into contact with your final sample.
-
Q4: My peaks look distorted, with the baseline dipping on one side. How do I fix this?
A4: This is a classic phasing problem. Proper phasing is required to ensure all peaks are in pure "absorption" mode, which is necessary for correct integration and interpretation.[16][17][18]
-
Causality: The raw NMR signal (the Free Induction Decay or FID) is a complex signal with both real and imaginary components. The Fourier transform converts this time-domain signal into the frequency-domain spectrum. Phasing corrects for frequency-dependent phase shifts that occur during signal detection, ensuring that the real part of the spectrum contains the pure, symmetrical absorption lineshape we want to see.[19] Incorrect phasing mixes dispersive (up-and-down) lineshapes with the absorption signal.[16]
-
Troubleshooting Protocol (Manual Phasing):
-
Use Processing Software: Open your spectrum in your NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Zero-Order Correction (ph0): Select a large, well-defined peak on one side of the spectrum. Adjust the zero-order phase correction until the baseline on both sides of this peak is perfectly flat.
-
First-Order Correction (ph1): Move to a peak on the opposite side of the spectrum. Adjust the first-order phase correction until its baseline is also flat. This correction is frequency-dependent.
-
Iterate: You may need to make small, iterative adjustments to both ph0 and ph1 to achieve a perfect phase across the entire spectrum.[20]
-
Q5: The baseline of my spectrum is wavy, tilted, or has a large "hump." Why, and how does this affect my results?
A5: This is a baseline distortion, which can severely compromise the accuracy of your peak integrations.[6][19]
-
Causality: Baseline problems can arise from several sources:
-
Delayed Acquisition: An insufficient delay before signal acquisition begins can fail to record the first few data points of the FID correctly, leading to broad baseline distortions.
-
Large Dynamic Range: A very intense peak (like a residual solvent or water signal) can overwhelm the detector. The "tail" of this massive peak can distort the baseline across the rest of the spectrum.[6]
-
Acoustic Ringing: Pulses can cause the probe to vibrate, inducing an artifact in the early part of the FID that results in a rolling baseline.
-
-
Troubleshooting Protocol:
-
Re-process with Baseline Correction: Most NMR software has powerful automated or manual baseline correction algorithms. These algorithms fit the baseline to a polynomial function and subtract it from the spectrum. Use this as a first step.
-
Optimize Acquisition Parameters: If the problem persists, you may need to re-acquire the data. Ensure the receiver gain is not set too high (to avoid clipping the FID) and that an appropriate acquisition delay is used.
-
Solvent Suppression: If a large solvent peak is the cause, consider using a solvent suppression pulse sequence (e.g., presaturation).[6][21][22][23] Be aware that these can also suppress nearby analyte signals.[6]
-
Section 3: Artifacts Specific to 3-(4-Methylphenyl)pyrrolidine Hydrochloride
The unique chemical features of this molecule can lead to specific spectral phenomena that might be misinterpreted as artifacts.
Q6: I see a broad signal that moves around or disappears completely when I change solvents. Is this an impurity?
A6: This is very likely the two N-H protons of the protonated pyrrolidine ring (R₂NH₂⁺). Its appearance is highly sensitive to its environment.
-
Identification & Causality:
-
Chemical Exchange: These protons are acidic and can exchange with other labile protons in the sample (like trace water) or with deuterons from protic solvents (CD₃OD, D₂O).[5] This exchange process happens on the NMR timescale and leads to signal broadening. In solvents like CD₃OD or D₂O, the exchange is so complete that the protons are replaced by deuterium, and the signal vanishes from the ¹H spectrum.[3][4]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) to which these protons are attached is a quadrupolar nucleus (spin I = 1).[24] The electric quadrupole moment of the ¹⁴N nucleus interacts with local electric field gradients, providing an efficient relaxation pathway. This rapid relaxation is transferred to the attached protons, causing their signal to broaden.[25][26]
-
-
Diagnostic Protocol: The D₂O Shake
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one or two drops of D₂O to your NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to facilitate exchange, and re-acquire the ¹H spectrum.
-
Analysis: The signal corresponding to the N-H protons will have disappeared or significantly decreased in intensity, confirming its identity.[2][3]
-
Q7: The signals for the protons on the pyrrolidine ring are broad and not well-resolved, even after good shimming. What's happening?
A7: This is likely due to a combination of ¹⁴N quadrupolar coupling and dynamic conformational exchange of the pyrrolidine ring.
-
Causality:
-
¹⁴N Quadrupolar Coupling: As mentioned above, the quadrupolar ¹⁴N nucleus can broaden the signals of adjacent protons. This effect is most pronounced for the protons on the carbons alpha to the nitrogen (the C2 and C5 positions).
-
Dynamic Effects: The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes (ring puckering or "envelope" flips) at room temperature.[27] If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to the broadening or coalescence of signals for the ring protons.[28] At room temperature, you may be in an intermediate exchange regime, which results in the broadest possible lines.
-
-
Troubleshooting & Diagnostic Protocol: Variable Temperature (VT) NMR
-
Hypothesis: The line broadening is due to dynamic exchange.
-
Experiment: Acquire a series of ¹H NMR spectra at different temperatures.
-
Low Temperature: As you cool the sample, the rate of conformational exchange slows down. If you reach the "slow exchange" regime, the broad peaks should resolve into sharp, distinct signals for each individual conformer.
-
High Temperature: As you heat the sample, the exchange rate increases. In the "fast exchange" regime, the broad peaks should sharpen into a single, time-averaged signal.
-
-
Interpretation: Observing these changes with temperature is strong evidence for a dynamic process and not a problem with your sample or the spectrometer.
-
Section 4: Summary & Troubleshooting Workflow
Summary of Common NMR Artifacts
| Artifact Appearance | Common Cause(s) | Primary Solution(s) | Impact on Analysis |
| Broad, Asymmetric Peaks | Poor magnetic field homogeneity. | Re-shim the spectrometer.[6][7][8] | Loss of resolution, inaccurate coupling constants. |
| Unexpected Sharp Peaks | Residual solvent, H₂O, grease, or other contaminants. | Consult impurity tables; ensure proper sample drying and clean glassware.[11][12][14] | Incorrect integration, misinterpretation of purity. |
| Distorted Peaks (Dipping Baseline) | Incorrect spectral phasing. | Manually re-process the spectrum and adjust ph0 and ph1.[16][19] | Inaccurate integrals, distorted multiplet appearance. |
| Wavy or Tilted Baseline | Improper acquisition delay, detector overload, acoustic ringing. | Apply a baseline correction algorithm during processing; re-acquire with optimized parameters if severe.[6] | Grossly inaccurate integrations. |
| Very Broad Hump (Variable Position) | Exchangeable N-H protons. | Confirm with a D₂O shake experiment.[2][3] | Can obscure other signals; confirms presence of the protonated amine. |
| Broad Pyrrolidine Signals | Conformational dynamics, ¹⁴N quadrupolar broadening. | Perform variable temperature (VT) NMR to study the dynamic process.[28] | Indicates a dynamic molecular process, not a static structure. |
Logical Troubleshooting Workflow
This diagram provides a step-by-step process for diagnosing and resolving common NMR artifacts.
Caption: A workflow for identifying and resolving NMR artifacts.
References
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Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. In Annual Reports on NMR Spectroscopy (Vol. 93, pp. 1-49). Academic Press. [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
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NMR artifact identification. Reddit r/NMRspectroscopy. [Link]
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Shimming an NMR Magnet. University of Illinois Urbana-Champaign. [Link]
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NMR data processing: Phase Correction. Nanalysis Corp. NMR Blog. [Link]
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Synthesis of 3,4-Disubstituted Pyrroline Nitroxides Containing Diphenylphosphane or Diphenylphosphane Oxide Substituents. Thieme Chemistry. [Link]
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Wu, G. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]
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Jarvis, J. A., et al. (2019). Quantitative analysis of 14N quadrupolar coupling using 1H detected 14N solid-state NMR. Physical Chemistry Chemical Physics. [Link]
-
Proton NMR Assignment Tools - The D2O Shake. The University of Ottawa NMR Facility Blog. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Water suppression MRA. Questions and Answers in MRI. [Link]
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Tatton, A. S., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Science. [Link]
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Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]
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SHIMMING AN NMR MAGNET. University of California, Berkeley. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
Bruderer, S., Paruzzo, F., & Bolliger, C. Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. [Link]
-
Harris, K. J., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. [Link]
-
NMR Artifacts. Michigan State University Chemistry. [Link]
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To D2O or not to D2O? Nanalysis Corp. NMR Blog. [Link]
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Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]
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Common Problems. San Diego State University NMR Facility. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
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NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. pascal-man.com. [Link]
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NMR Interactions: Quadrupolar Coupling. University of California, Davis. [Link]
-
Gouilleux, B., et al. (2020). Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance. Magnetic Resonance. [Link]
-
Phase and baseline correction in MNova NMR. YouTube. [Link]
-
1H-NMR of Cyclopropylamine HCl salt. Reddit r/OrganicChemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]
-
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]
-
Shimming: Theory and Practice. University of Wisconsin-Madison, Bio-NMR Core. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. National Institutes of Health. [Link]
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The Phase of an NMR Spectrum. The University of Ottawa NMR Facility Blog. [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. [Link]
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Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance. Magnetic Resonance. [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Institutes of Health. [Link]
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Gan, Z. (2008). Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. Chemical Communications. [Link]
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Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. [Link]
-
Measurement of 14N quadrupole couplings in biomolecular solids using indirect-detection 14N solid-state NMR with DNP. Chemical Communications. [Link]
-
Quadrupolar nuclei. University of Sheffield. [Link]
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- 22. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. Quantitative analysis of 14 N quadrupolar coupling using 1 H detected 14 N solid-state NMR - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP06276E [pubs.rsc.org]
- 25. Measurement of 14N quadrupole couplings in biomolecular solids using indirect-detection 14N solid-state NMR with DNP - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 27. A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support guide for 3-(4-Methylphenyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the handling, storage, and utilization of this compound in your experiments. As Senior Application Scientists, we have structured this guide to address common challenges and questions, ensuring you can achieve reliable and reproducible results.
Product Overview and Specifications
3-(4-Methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a fundamental scaffold in numerous biologically active compounds, including alkaloids and pharmaceuticals.[1][2] As a hydrochloride salt, this compound generally exhibits increased stability and solubility in polar solvents compared to its free base form. Its applications are primarily in synthetic organic chemistry and medicinal chemistry, often as a building block or precursor for more complex molecules, such as dopamine transporter (DAT) inhibitors.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | Inferred from related compounds |
| Molecular Weight | 197.71 g/mol | Inferred from related compounds |
| Appearance | Typically a white to off-white solid | General knowledge of amine hydrochlorides |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation.[4] | PubChem[4] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day use of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Q1: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, 3-(4-Methylphenyl)pyrrolidine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For maximum shelf-life, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture absorption.[6] Keep the container upright to prevent leakage.[5]
Q2: Is 3-(4-Methylphenyl)pyrrolidine hydrochloride hygroscopic? How should I handle it?
A: Amine hydrochloride salts are often hygroscopic. While specific data for this compound is not available, it is best to assume it will absorb moisture from the atmosphere. When weighing and handling, work quickly and in a low-humidity environment if possible (e.g., in a glove box or a room with a dehumidifier). Always ensure the container is tightly sealed immediately after use.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A: Due to its potential hazards, appropriate PPE is mandatory.[6] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[6]
Q4: In which solvents is the compound soluble?
A: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7] It will likely have limited solubility in nonpolar solvents like hexanes or diethyl ether. For experimental use, it is always recommended to perform a small-scale solubility test with your chosen solvent before preparing a large-scale solution.
Q5: How do I convert the hydrochloride salt to the free base for a reaction?
A: The free base is required for many organic reactions, such as nucleophilic substitutions or couplings. This is typically achieved by neutralizing the hydrochloride salt with a suitable base. See Protocol 1 for a detailed procedure. The choice of base is critical; an aqueous inorganic base (e.g., NaHCO₃, K₂CO₃) is common, followed by extraction of the free base into an organic solvent. Using an organic base (e.g., triethylamine) in an anhydrous organic solvent is also a viable method if water must be excluded from the reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Reaction Failure or Low Yield
You've set up a reaction involving 3-(4-Methylphenyl)pyrrolidine as a nucleophile, but the reaction is sluggish or fails to proceed.
Possible Cause & Solution:
-
Incomplete Neutralization: The most common issue is the failure to convert the hydrochloride salt to the nucleophilic free base. The protonated amine is not nucleophilic.
-
Solution: Ensure you have added at least one full equivalent of base to neutralize the HCl salt. For reactions sensitive to excess base, a slight excess (1.1-1.2 equivalents) is often optimal. If using a biphasic system (e.g., aqueous NaHCO₃ and an organic solvent), ensure vigorous stirring to facilitate the neutralization and extraction of the free base into the organic layer.
-
-
Reagent Degradation: Improper storage may have led to the degradation of the compound.
-
Solution: Before use, visually inspect the compound. If it has changed color significantly or appears clumpy and wet, its purity may be compromised. Confirm the identity and purity of your starting material using an analytical technique like NMR or LC-MS.
-
-
Solvent Incompatibility: The free base may not be sufficiently soluble in your chosen reaction solvent.
-
Solution: Consult solubility data or perform a small-scale test. If the free base is not soluble, consider a different solvent system that is compatible with your reaction conditions.
-
Caption: Decision tree for diagnosing reaction failures.
Scenario 2: Inconsistent Analytical Data (e.g., NMR, LC-MS)
Your analytical results for the compound are not what you expected.
Possible Cause & Solution:
-
Presence of Water in NMR Sample: If the compound is hygroscopic, water can be introduced into your NMR sample, leading to a broad peak that can obscure other signals.
-
Solution: Use a deuterated solvent from a fresh, sealed bottle. If necessary, dry the compound under high vacuum before preparing the sample.
-
-
Incorrect pH for Analysis: The chemical shifts in an NMR spectrum, particularly for protons near the nitrogen atom, are highly dependent on the protonation state.
-
Solution: For consistent results, analyze the compound in a standardized state. For the hydrochloride salt, dissolving in D₂O or CD₃OD should yield a reproducible spectrum. For the free base, ensure all acidic traces are removed.
-
-
Degradation on LC-MS Column: Some amine compounds can interact poorly with silica-based LC columns, leading to peak tailing or degradation.
-
Solution: Use a column designed for amine analysis. Alternatively, add a small amount of a modifier like triethylamine or formic acid to the mobile phase to improve peak shape.
-
Caption: The crucial equilibrium between the salt and free base forms.
Experimental Protocols
Protocol 1: Neutralization and Extraction of the Free Base
This protocol describes the conversion of the hydrochloride salt to its free base form for use in chemical reactions.
Materials:
-
3-(4-Methylphenyl)pyrrolidine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An immiscible organic solvent (e.g., dichloromethane or ethyl acetate)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of 3-(4-Methylphenyl)pyrrolidine hydrochloride in a minimal amount of deionized water in a flask.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add saturated aqueous NaHCO₃ solution. You may observe gas (CO₂) evolution. Continue adding base until the gas evolution ceases and the aqueous phase is basic (test with pH paper, pH > 8).
-
Extraction: Add a volume of your chosen organic solvent (e.g., dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean, dry flask.
-
Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water. Drain the organic layer into a new clean, dry flask.
-
Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove trace amounts of water. Swirl the flask and let it sit for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which is typically an oil or low-melting solid. The free base should be used immediately or stored under an inert atmosphere.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Pyrrolidine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12464314, 3-Methylpyrrolidine hydrochloride. [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433473. [Link]
-
ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]
- Google Patents. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-arylpyrrolidines, specifically focusing on 3-(4-Methylphenyl)pyrrolidine hydrochloride. The pyrrolidine scaffold is a privileged structure in modern drug discovery, making control over its synthesis and impurity profile a critical objective.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common side reactions encountered during synthesis. We will explore the mechanistic origins of these impurities and offer robust, validated troubleshooting strategies to enhance yield, purity, and process reliability.
Section 1: Overview of a Common Synthetic Route: Intramolecular Reductive Amination
A prevalent and efficient method for constructing the 3-arylpyrrolidine core is through the intramolecular reductive amination of a γ-amino ketone precursor. This precursor, 4-amino-1-(4-methylphenyl)butan-1-one, can be synthesized via several routes, but for the purpose of this guide, we will focus on the cyclization step, which is often a critical source of impurities.
The core transformation involves the formation of an intermediate cyclic imine (or enamine tautomer), which is then reduced in situ to the desired pyrrolidine ring. The choice of reducing agent and reaction conditions is paramount to controlling the outcome.
Caption: General workflow for synthesizing 3-(4-Methylphenyl)pyrrolidine.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: My reaction is sluggish, and the final product is contaminated with a significant amount of an unsaturated byproduct, likely 5-(4-methylphenyl)-3,4-dihydro-2H-pyrrole. What's causing this, and how can I fix it?
A1: Mechanistic Insight & Troubleshooting
This is a classic issue of incomplete reduction. The formation of the cyclic imine intermediate (Δ¹-pyrroline) is often faster than its subsequent reduction, especially if a mild or sterically hindered reducing agent is used, or if the reaction conditions are not optimized.
Causality:
-
Inefficient Reducing Agent: Standard sodium borohydride (NaBH₄) can be slow in reducing imines, particularly in neutral or basic conditions where the iminium ion concentration is low.
-
pH Drift: The ideal pH for reductive amination is mildly acidic (pH 4-6), which facilitates both the dehydration step to form the imine and the subsequent reduction. If the pH is too high, the reduction stalls.
-
Steric Hindrance: The aryl group at the 3-position can influence the rate of hydride delivery to the C=N bond.
Troubleshooting Protocol: Optimizing the Reduction Step
-
Select a More Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[4] It is less basic, tolerant of mildly acidic conditions, and demonstrates high selectivity for imines/iminium ions over ketones.
-
Control the pH: Buffer the reaction or add a stoichiometric amount of a weak acid like acetic acid (typically 1-2 equivalents). This ensures the formation of the reactive iminium ion species, accelerating the reduction.
-
Stepwise Procedure: In challenging cases, consider a two-step, one-pot process.
-
First, promote imine formation by stirring the γ-amino ketone in a suitable solvent (like methanol or 1,2-dichloroethane) with a dehydrating agent (e.g., molecular sieves) or under Dean-Stark conditions for 1-2 hours.
-
Once imine formation is confirmed by TLC or GC-MS, cool the reaction and then add the reducing agent. This decouples the two key steps, preventing the accumulation of the intermediate.[4]
-
Caption: Competing pathways of reduction vs. intermediate accumulation.
Q2: My mass spectrometry analysis shows a byproduct with a mass corresponding to a dimer or oligomer. What is this impurity and how is it formed?
A2: Mechanistic Insight & Troubleshooting
This side reaction arises from intermolecular reactions competing with the desired intramolecular cyclization. The primary amine of one molecule attacks the ketone of another molecule, leading to dimeric or even oligomeric imine/amine byproducts.
Causality:
-
High Concentration: Bimolecular reactions are highly dependent on concentration. Running the reaction at high molarity favors these intermolecular side reactions.
-
Slow Intramolecular Cyclization: If the intramolecular ring-closing step is slow (e.g., due to ring strain or unfavorable conformations), the amine has more opportunity to react with other molecules in the solution.
Troubleshooting Protocol: Favoring Intramolecular Cyclization
-
Employ High Dilution: This is the most effective strategy. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway. A typical starting point is to run the reaction at a concentration of 0.01–0.05 M.
-
Slow Addition: Add the γ-amino ketone starting material slowly over several hours to a solution containing the acid catalyst and/or reducing agent. This technique, often performed using a syringe pump, keeps the instantaneous concentration of the starting material low, further suppressing intermolecular reactions.
-
Temperature Optimization: Lowering the reaction temperature can sometimes slow the rate of the intermolecular reaction more than the intramolecular one, improving selectivity.
| Parameter | Standard Condition | High Dilution Condition | Expected Outcome |
| Concentration | 0.5 - 1.0 M | 0.01 - 0.05 M | Reduced dimer/oligomer formation. |
| Addition Rate | All at once | Slow addition over 2-8 hours | Minimized instantaneous concentration. |
| Temperature | Room Temp to 50°C | 0°C to Room Temp | May improve selectivity. |
| Caption: Comparison of reaction conditions to minimize intermolecular side reactions. |
Q3: The final hydrochloride salt is an oil or a sticky solid that refuses to crystallize. What steps can I take to obtain a clean, crystalline product?
A3: Mechanistic Insight & Troubleshooting
The inability to form a crystalline salt is almost always due to impurities. Even small amounts of closely related structural isomers, residual solvents (especially water), or inorganic salts can disrupt the crystal lattice formation.
Causality:
-
Residual Water: Amine hydrochlorides are often hygroscopic. Any water present in the freebase or solvents will result in a sticky or oily product.
-
Impure Freebase: The freebase must be rigorously purified before salt formation. Chromatographic purity is essential.
-
Incorrect Stoichiometry: An excess of HCl can lead to the formation of non-stoichiometric, oily complexes.
-
Inappropriate Solvent System: The choice of solvent for precipitation is critical. The freebase should be soluble, while the hydrochloride salt should be insoluble.
Protocol for Rigorous Salt Formation and Crystallization
-
Purify and Dry the Freebase:
-
Purify the crude 3-(4-Methylphenyl)pyrrolidine freebase by flash column chromatography (a typical eluent system is Dichloromethane/Methanol with 1% Triethylamine).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual water, dissolve the resulting oil in toluene and evaporate the solvent again (azeotropic drying). Repeat 2-3 times. Finally, dry the freebase under high vacuum for several hours.
-
-
Controlled Salt Formation:
-
Dissolve the pure, dry freebase in a minimal amount of a suitable anhydrous solvent. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Slowly add a stoichiometric amount (1.0 equivalent) of a standardized solution of HCl in a solvent like 2-propanol or diethyl ether, while stirring vigorously. Adding the acid too quickly can cause the product to oil out.
-
If a precipitate forms immediately, continue stirring for 30-60 minutes at room temperature.
-
-
Inducing Crystallization:
-
If the product oils out or remains in solution, try the following techniques:
-
Scratching: Vigorously scratch the inside of the flask with a glass rod at the air-liquid interface.
-
Trituration: Add a non-polar "anti-solvent" like hexane or pentane dropwise until the solution becomes cloudy. Stir until a solid precipitate forms.
-
Seeding: If available, add a single, tiny crystal of a previously successful batch.
-
Cooling: Cool the solution to 0°C or lower to decrease the solubility of the salt.
-
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold precipitation solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Dry the crystalline solid under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
-
Caption: A self-validating workflow for obtaining a crystalline HCl salt.
Section 3: References
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2021). ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2014). NIH Public Access. [Link]
-
WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). (2007). Google Patents.
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2011). PubMed Central. [Link]
-
US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. (2013). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of 3‐aryl pyrrolidines: A highlights. (2020). ResearchGate. [Link]
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide actionable insights for a robust, scalable, and safe process.
Overview of the Recommended Synthetic Strategy
For the multi-gram to kilogram scale synthesis of 3-(4-Methylphenyl)pyrrolidine, a robust and well-understood pathway is paramount. While numerous methods exist for creating the pyrrolidine ring, we will focus on a two-step sequence involving a Grignard reaction with a succinimide derivative followed by a powerful reduction.[1][2] This route is selected for its use of readily available starting materials and its amenability to scale-up, despite presenting challenges that require careful control.
The overall transformation is as follows:
Caption: Overall synthetic pathway for 3-(4-Methylphenyl)pyrrolidine HCl.
Causality of Pathway Choice:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is a workhorse in industrial synthesis.[3] Its primary challenge on a larger scale is thermal management, which we will address. Using N-benzylsuccinimide provides a stable, crystalline starting material and the benzyl group can be cleaved under the subsequent reduction conditions.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of reducing both the lactam carbonyl and the hemiaminal hydroxyl group, while simultaneously cleaving the N-benzyl protecting group via hydrogenolysis. This multi-purpose step improves process efficiency. While its reactivity requires careful handling, established protocols for its large-scale use are well-documented.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter.
Question 1: My Grignard reaction (Step 1) is sluggish or fails to initiate, and analysis shows mostly unreacted N-benzylsuccinimide. What's wrong?
Answer: This is a classic issue with Grignard reactions, often related to reagent and solvent quality.
-
Root Cause Analysis: Grignard reagents are highly sensitive to moisture and oxygen. Any protic source (water, alcohols) will quench the reagent, while oxygen can lead to peroxide impurities. The magnesium metal surface must be activated to react with the aryl halide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). The solvent (THF) must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone immediately before use.
-
Verify Grignard Reagent Quality: If using a commercially prepared solution, ensure it has been stored properly under an inert atmosphere. If preparing it in situ, use high-quality magnesium turnings.
-
Magnesium Activation: The reaction often requires initiation. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension to etch the passivating magnesium oxide layer and initiate the reaction. A brief application of heat from a heat gun may also be necessary, but be prepared to cool the vessel once the exotherm begins.
-
Monitor Initiation: A successful initiation is marked by the disappearance of the iodine color (if used) and a gentle reflux or noticeable temperature increase in the reaction vessel.
-
Question 2: The yield of my reduction step (Step 2) is low, and I've isolated a complex mixture of products. How can I improve this?
Answer: Low yields in LiAlH₄ reductions often stem from improper reagent addition, quenching, or side reactions.
-
Root Cause Analysis: The reduction is highly exothermic. Uncontrolled addition of either the substrate to the LiAlH₄ slurry or the quenching agent can lead to localized overheating, causing decomposition of the starting material or product. The N-benzyl group cleavage also requires sufficient temperature and time.
-
Troubleshooting Steps:
-
Control the Addition: When scaling up, always add the substrate solution dropwise to the LiAlH₄ slurry at a controlled temperature (e.g., 0-10°C). Never add LiAlH₄ powder to the substrate solution, as this can cause a dangerous, uncontrolled exotherm.
-
Ensure Sufficient Reagent: Use a sufficient excess of LiAlH₄ (typically 2.5-3.0 equivalents) to ensure complete reduction of the lactam and hemiaminal, as well as cleavage of the N-benzyl group.
-
Reaction Time and Temperature: After the addition is complete, the reaction typically requires heating to reflux in THF for several hours to drive the N-debenzylation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the intermediate.
-
Implement a Controlled Quench: The most critical safety step is the quench. On a large scale, a slow, reverse quench (transferring the reaction mixture to the quenching solution) is sometimes safer. For a standard quench, cool the reaction to 0°C and slowly add a calculated amount of ethyl acetate to consume excess hydride, followed by a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts as a filterable solid.
-
Caption: Decision tree for troubleshooting the LiAlH₄ reduction step.
Question 3: During the final salt formation (Step 3), my product oils out instead of crystallizing. What causes this and how can I fix it?
Answer: "Oiling out" is a common problem during crystallization, especially with hydrochloride salts. It occurs when the solubility of the liquid salt in the solvent is lower than the solubility of the solid crystalline form, often due to impurities or rapid changes in solvent polarity.
-
Root Cause Analysis: The free base product may contain residual solvent or impurities that act as an anti-solvent or disrupt the crystal lattice formation. The addition of HCl may be too rapid, causing the local concentration to exceed the saturation point too quickly. The chosen solvent system may also be suboptimal for crystallization.
-
Troubleshooting Steps:
-
Ensure Purity of the Free Base: The free base should be as pure as possible before salt formation. If necessary, perform a quick filtration through a plug of silica gel or a short-path distillation under vacuum to remove non-volatile impurities. Ensure all extraction solvents are thoroughly removed.
-
Optimize the Solvent System: A common and effective system is isopropanol (IPA) or ethanol with diethyl ether or MTBE as an anti-solvent. Dissolve the free base in a minimal amount of the alcohol, then slowly add the HCl solution (e.g., 2M HCl in diethyl ether or concentrated HCl followed by dilution).
-
Control the Rate of Addition and Temperature: Add the HCl solution dropwise with vigorous stirring at room temperature or slightly below (0-10°C). Rapid addition often leads to an amorphous precipitate or oil.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a single seed crystal from a previous successful batch is the most reliable method. Sometimes, gently warming the mixture to dissolve the oil and then allowing it to cool very slowly can promote proper crystal growth.
-
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. LiAlH₄ and Grignard reagents are water-reactive and can ignite. Ensure fire extinguishers (Class D for metal fires) are accessible.[4][5]
Protocol 1: Synthesis of 5-Hydroxy-1-benzyl-5-(p-tolyl)pyrrolidin-2-one (Step 1)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Reagents:
-
N-Benzylsuccinimide: 1.0 eq
-
4-Methylphenylmagnesium bromide (1.0 M in THF): 1.2 eq
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Charge the flask with N-benzylsuccinimide and anhydrous THF (approx. 5 mL per gram of succinimide). b. Cool the resulting solution to 0°C using an ice-water bath. c. Add the 4-methylphenylmagnesium bromide solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. e. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed. f. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. g. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step.
Protocol 2: Synthesis of 3-(4-Methylphenyl)pyrrolidine (Step 2)
-
Setup: Use a similar setup to Step 1, but replace the addition funnel with a reflux condenser.
-
Reagents:
-
Crude product from Step 1: 1.0 eq
-
Lithium Aluminum Hydride (LiAlH₄): 2.5 eq
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Charge the flask with LiAlH₄ and anhydrous THF under a nitrogen atmosphere to create a slurry. b. Cool the slurry to 0°C. c. Dissolve the crude product from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the temperature below 10°C. d. Once the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours. e. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. f. Cool the reaction to 0°C and perform a Fieser quench: i. Slowly add water (X mL, where X is the number of grams of LiAlH₄ used). ii. Slowly add 15% aqueous NaOH (X mL). iii. Slowly add water again (3X mL). g. Stir the resulting granular white precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF. h. Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.
Protocol 3: Formation of 3-(4-Methylphenyl)pyrrolidine Hydrochloride (Step 3)
-
Setup: A single-neck flask with a magnetic stirrer.
-
Reagents:
-
Crude 3-(4-Methylphenyl)pyrrolidine: 1.0 eq
-
Isopropanol (IPA)
-
Diethyl ether (or MTBE)
-
2.0 M HCl in Diethyl Ether
-
-
Procedure: a. Dissolve the crude free base in a minimal amount of IPA. b. With vigorous stirring, add the 2.0 M HCl in diethyl ether solution dropwise. A white precipitate should begin to form. c. Continue adding the HCl solution until the mixture is slightly acidic (check with pH paper). d. Add an excess of diethyl ether (as an anti-solvent) to maximize precipitation. e. Stir the slurry for 1-2 hours at room temperature, then cool to 0-5°C for another hour. f. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction? A: Sodium borohydride alone is generally not strong enough to reduce a lactam.[6][7] However, NaBH₄ in the presence of a Lewis acid (like BF₃·OEt₂) or under specific conditions can be effective. For this specific transformation, which also requires N-benzyl group cleavage, LiAlH₄ is the more reliable and efficient one-pot reagent, despite its handling requirements.
Q: What is the best way to monitor reaction progress on a large scale? A: While TLC is excellent for initial lab-scale development, for pilot and manufacturing scales, more quantitative methods are preferred.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for tracking the disappearance of starting material and the appearance of the product. It provides accurate quantification of conversion and purity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and for identifying byproducts.
-
In-situ IR Spectroscopy (e.g., ReactIR): Can be used to track the disappearance of key functional groups (like the lactam carbonyl) in real-time without taking samples.
Q: Are there any alternatives to the N-benzyl protecting group? A: Yes, other protecting groups can be used. A Boc (tert-butyloxycarbonyl) group is a common alternative. N-Boc-succinimide could be used in Step 1. The advantage is that the Boc group can be removed under acidic conditions, avoiding the need for LiAlH₄ if an alternative reduction for the lactam is found (e.g., borane reduction). However, this would add an extra deprotection step to the synthesis. The current route's elegance lies in the combined reduction/deprotection.
Q: How critical is temperature control during scale-up? A: It is arguably the most critical factor.[8] The heat generated by a reaction increases with volume (cubed), while the ability to dissipate that heat only increases with surface area (squared).
-
Grignard Reaction: The exotherm must be managed with an efficient reactor cooling system and a controlled addition rate to prevent side reactions or a dangerous runaway scenario.
-
LiAlH₄ Quench: This is extremely hazardous on a large scale if not controlled. The generation of hydrogen gas must be managed with adequate ventilation and pressure relief, and the heat must be removed efficiently.
Caption: Key workflow considerations for scaling up the chemical synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Doyle, M. P., & Duffy, R. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7497. Available from: [Link]
-
Al-Hussain, S. A., & Al-shaikh, M. A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]
-
Malev, V. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. Available from: [Link]
-
Perrone, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4983. Available from: [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. Available from: [Link]
-
Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5875–5886. Available from: [Link]
-
Malev, V. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
- Rao, K. R., et al. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.
-
Cheprakov, A. V., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12359–12368. Available from: [Link]
- Reddy, M. S., et al. (2013). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. Google Patents.
-
Hull, K. L., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Journal of the American Chemical Society, 140(48), 16593–16600. Available from: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Chandrasekhar, S., & Jagadeshwar, V. (2003). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. The Journal of Organic Chemistry, 68(10), 4057–4059. Available from: [Link]
- Frings, M., et al. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a critical feature for enhancing target specificity and improving physicochemical properties compared to flat, aromatic systems.[3] Within this class, 3-aryl-pyrrolidines are of particular interest as privileged structures in neuroscience research, often targeting monoamine transporters. 3-(4-Methylphenyl)pyrrolidine hydrochloride is a key intermediate and research tool, valued for its specific substitution pattern which allows for systematic exploration of structure-activity relationships (SAR).[4][5]
This guide provides an in-depth, comparative framework for the comprehensive characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride. We will move beyond rote protocols to explain the scientific rationale behind each analytical choice, compare its profile to relevant alternatives, and provide actionable, field-tested methodologies.
Physicochemical and Structural Profile
A foundational step in any research endeavor is to confirm the basic identity and properties of the material. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve crystalline stability for handling and formulation.
| Property | Value | Source/Method |
| IUPAC Name | 3-(4-methylphenyl)pyrrolidin-1-ium chloride | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₆ClN | Calculated |
| Molecular Weight | 197.71 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | Experimental Observation |
| Chirality | Exists as a racemic mixture (R/S isomers) | Structural Analysis |
Comprehensive Analytical Characterization Workflow
A multi-technique, orthogonal approach is non-negotiable for the unambiguous structural confirmation and purity assessment of a research chemical. Relying on a single method is insufficient and introduces unacceptable risk into downstream experiments. The following workflow represents a robust, self-validating system for characterization.
Caption: A comprehensive workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for determining the precise atomic connectivity of a molecule. For a hydrochloride salt, using a solvent like DMSO-d₆ is advantageous as the acidic N-H proton is often observable, providing an additional layer of confirmation.
Detailed Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Features: The following table outlines the anticipated chemical shifts (δ) based on the structure and data from analogous compounds.[6][7][8]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations (COSY) |
| Ar-H (ortho to alkyl) | ~7.20 (d, 2H) | ~129.5 (2C) | Correlates with Ar-H (meta) |
| Ar-H (meta to alkyl) | ~7.10 (d, 2H) | ~127.0 (2C) | Correlates with Ar-H (ortho) |
| Pyrrolidine C3-H | ~3.40 (m, 1H) | ~42.0 | Correlates with C2-H₂ and C4-H₂ |
| Pyrrolidine C2-H₂ & C5-H₂ | ~3.10 - 3.30 (m, 4H) | ~52.0, ~54.0 | Correlate with each other and C3-H, C4-H₂ |
| Pyrrolidine C4-H₂ | ~2.10 - 2.30 (m, 2H) | ~32.0 | Correlates with C3-H and C5-H₂ |
| Ar-CH₃ | ~2.30 (s, 3H) | ~21.0 | No proton correlations |
| N-H₂⁺ | ~9.50 (br s, 2H) | N/A | Broad, solvent-exchangeable |
| Ar-C (quaternary, ipso) | N/A | ~140.0 | N/A |
| Ar-C (quaternary, para) | N/A | ~136.0 | N/A |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the molecular weight of the compound, serving as a primary identity check. Electrospray Ionization (ESI) is the preferred method for pre-formed salts as it softly ionizes the molecule, typically yielding a strong signal for the protonated free base [M+H]⁺.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak corresponding to the free base (C₁₁H₁₅N). The expected m/z is 162.13.
Expected Fragmentation Pattern: High-resolution MS/MS can reveal characteristic fragments that further confirm the structure.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and verifying the hydrochloride salt form. The N-H stretching vibrations of the secondary ammonium ion (R₂NH₂⁺) are characteristic and distinct from a free amine.
Detailed Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid analysis by placing a small amount of the solid sample directly on the crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Scan the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2700-2400 | N-H₂⁺ Stretch (Ammonium Salt) | Confirms the presence of the hydrochloride salt.[9] |
| 3050-3000 | Aromatic C-H Stretch | Indicates the presence of the phenyl ring. |
| 2980-2850 | Aliphatic C-H Stretch | Confirms the pyrrolidine and methyl groups.[10] |
| 1610, 1515, 1450 | Aromatic C=C Bending | Characteristic of the substituted benzene ring. |
| ~820 | C-H Out-of-Plane Bending | Suggests 1,4- (para) disubstitution on the phenyl ring. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the definitive method for assessing the purity of the compound. A reverse-phase (RP) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. Including a small amount of acid (like formic or phosphoric acid) in the mobile phase is critical for protonating the amine, which prevents peak tailing and ensures sharp, symmetrical peaks.[11][12]
Detailed Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak.
Comparative Analysis with Structural Alternatives
The utility of a research compound is best understood in the context of its alternatives. We compare 3-(4-Methylphenyl)pyrrolidine with two other classes of compounds relevant to neuroscience drug discovery: a positional isomer and a well-known dopamine transporter (DAT) inhibitor.
| Parameter | 3-(4-Methylphenyl)pyrrolidine HCl | 3-(3-Methylphenyl)pyrrolidine HCl (Positional Isomer) | Bupropion HCl (Alternative Scaffold)[13] |
| Core Scaffold | 3-Aryl-pyrrolidine | 3-Aryl-pyrrolidine | 2-Aminoketone |
| Synthesis Complexity | Moderate | Moderate | Low to Moderate |
| Expected Purity (HPLC) | >98% (Typical) | >98% (Typical) | >99% (Pharmaceutical Grade) |
| Chiral Center(s) | One (at C3) | One (at C3) | One |
| Key SAR Implication | The para-methyl group probes a specific hydrophobic pocket. Its electronic and steric influence is distinct from other isomers.[5] | The meta-methyl group explores a different spatial region of the binding pocket, often leading to different potency or selectivity. | The aminoketone pharmacophore interacts differently with transporters; the tert-butyl group is a key feature for its activity profile.[13] |
| Primary Characterization Challenge | Differentiating from positional isomers (requires high-resolution NMR). | Differentiating from positional isomers (requires high-resolution NMR). | Potential for racemization or side reactions during synthesis. |
Field Insights: The choice between para and meta substitution is a fundamental SAR strategy.[5] While both isomers can be characterized by the same suite of techniques, only high-field 2D-NMR can definitively distinguish them without an authentic reference standard. Bupropion, while also a monoamine uptake inhibitor, represents a different chemical class.[13] Its characterization is well-established, but its biological profile, driven by the ketone and bulky tert-butyl group, is distinct from the pyrrolidine-based scaffolds. The selection of 3-(4-Methylphenyl)pyrrolidine is therefore a deliberate choice to probe a specific chemical space not occupied by these alternatives.
Conclusion
The rigorous characterization of 3-(4-Methylphenyl)pyrrolidine hydrochloride is essential for ensuring the validity and reproducibility of research findings. A combination of NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, IR for functional group verification, and HPLC for purity assessment provides a comprehensive and trustworthy analytical data package. When compared to its positional isomers and alternative scaffolds, its unique para-substituted aryl-pyrrolidine structure offers specific advantages for probing receptor or transporter binding sites. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently verify their materials and advance their drug discovery programs.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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3-Methylpyrrolidine | C5H11N | CID 118158. PubChem. [Link]
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Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. PubMed Central. [Link]
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. PubMed Central. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. PubMed. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
-
1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]
-
Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. [Link]
-
Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). PubMed. [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon. [Link]
-
Pyrrolidine. NIST WebBook. [Link]
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Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
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A Senior Application Scientist’s Comparative Guide to the Purity Assessment of 3-(4-Methylphenyl)pyrrolidine Hydrochloride by HPLC
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(4-Methylphenyl)pyrrolidine is a key structural motif and a versatile intermediate in the synthesis of various bioactive molecules and ligands.[1][2] Its hydrochloride salt form is often preferred for its improved stability and handling properties. Ensuring the purity of this compound is a critical checkpoint, as undetected impurities can carry forward through synthetic steps, potentially impacting the final product's pharmacological profile and introducing safety risks.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for assessing the purity of 3-(4-Methylphenyl)pyrrolidine hydrochloride. We will explore the causality behind methodological choices, present detailed experimental protocols, and contrast HPLC with other viable analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for purity determination.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[3] Its preeminence stems from its high resolving power, precision, and versatility, making it exceptionally effective for separating complex mixtures and quantifying both the main component and trace-level impurities.[3][4] For a compound like 3-(4-Methylphenyl)pyrrolidine hydrochloride, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers an ideal analytical solution.
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-silica based, like C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the compounds; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This mechanism is perfectly suited for separating the target molecule from potential process-related impurities, which often differ in polarity.
Core Methodology: Reversed-Phase HPLC for Achiral Purity
The development of a robust RP-HPLC method is a systematic process aimed at achieving optimal separation (resolution), sensitivity, and peak shape. The choices made at each step are critical for creating a self-validating system that is both reliable and reproducible.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and the logical starting point. The long alkyl chains provide a highly hydrophobic surface, which effectively retains the 4-methylphenyl moiety of the analyte through hydrophobic interactions. This allows for fine-tuning of the retention time by modulating the mobile phase composition.
-
Mobile Phase: A binary mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard.
-
Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
An Acidic Buffer (e.g., phosphate or formate buffer, pH 2-4) is crucial. 3-(4-Methylphenyl)pyrrolidine is a secondary amine with a pKa typically in the range of 9-11. At a low pH, the amine is protonated (R₂NH₂⁺), ensuring it is in a single, highly water-soluble ionic form. This prevents peak tailing, which can occur if the analyte exists in both protonated and neutral forms during chromatography, leading to poor peak shape and inaccurate quantification.
-
-
Detector: The 4-methylphenyl group is an excellent chromophore. A UV-Vis detector set to a wavelength near the absorbance maximum of the phenyl ring (typically around 220-270 nm) will provide high sensitivity for the analyte and many potential aromatic impurities.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 3-(4-Methylphenyl)pyrrolidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
4. Data Analysis & System Suitability:
-
Purity Calculation: The purity is determined using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
Visualizing the HPLC Workflow
Caption: General experimental workflow for HPLC purity assessment.
The Chiral Dimension: Enantiomeric Purity Assessment
3-(4-Methylphenyl)pyrrolidine possesses a chiral center at the C3 position of the pyrrolidine ring. For pharmaceutical applications, regulatory agencies require the evaluation of individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.[5] Therefore, assessing enantiomeric purity is as crucial as assessing chemical purity.
Standard RP-HPLC cannot separate enantiomers. This requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).
Methodology: Chiral HPLC
The primary difference from the achiral method is the column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly versatile and effective for separating a wide range of enantiomers.[6] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
1. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent polysaccharide-based CSP.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA, ~0.1%) to improve peak shape.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
Rationale: Normal-phase chromatography is often more effective for chiral separations on these types of columns. The amine modifier (DEA) acts as a competitor for active sites on the stationary phase, preventing strong, non-enantioselective interactions that can cause peak tailing of the basic analyte.
A Comparative Overview of Purity Assessment Techniques
While HPLC is the cornerstone, a comprehensive purity profile often requires orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach provides a more complete and trustworthy assessment.
| Technique | Principle | Strengths | Limitations | Best For |
| RP-HPLC | Differential partitioning based on hydrophobicity.[3] | High resolution, quantitative accuracy, robust, widely applicable.[4][7] | Cannot separate enantiomers. May not detect non-UV active impurities. | Routine purity testing, quantifying known and unknown impurities. |
| Chiral HPLC | Formation of transient diastereomeric complexes with a CSP.[5][6] | The only reliable way to determine enantiomeric excess (e.e.).[8][9] | Columns are expensive. Method development can be more complex. | Quantifying the unwanted enantiomer in a chiral drug substance. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents). High sensitivity and specificity from MS.[3] | Analyte is a non-volatile salt; requires derivatization or analysis of the free base. | Detecting and identifying residual solvents from synthesis. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise for assay determination without a specific reference standard. Provides structural information on impurities.[] | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. | Absolute purity (assay) determination and structural confirmation of impurities. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Provides molecular weight information, enabling definitive identification of unknown impurities.[3][11] | Response factors can vary significantly, making quantification challenging without standards. | Identifying unknown impurities detected during HPLC analysis. |
| Titration | Neutralization reaction between the hydrochloride salt (acidic) and a standard base. | Simple, inexpensive, and provides a measure of the overall salt content.[12] | Non-specific; cannot detect neutral or other acidic/basic impurities. | A complementary assay method to confirm the overall salt purity. |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. An integrated approach is often the most robust strategy.
Sources
- 1. chem960.com [chem960.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. moravek.com [moravek.com]
A Comparative Analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride and Other Dopamine Agonists: A Guide for Researchers
This guide provides an in-depth comparison of 3-(4-Methylphenyl)pyrrolidine hydrochloride with other prominent dopamine agonists. It is designed for researchers, scientists, and drug development professionals, offering a technical overview of receptor binding profiles, functional activity, and the experimental methodologies used for their characterization. The content is structured to deliver objective, data-supported insights to inform compound selection and experimental design in neuroscience and pharmacology research.
Introduction to Dopamine Agonists
Dopamine (DA) is a critical neurotransmitter that modulates a wide array of physiological functions, including motor control, motivation, reward, and cognition. Its effects are mediated by five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors. Dopamine agonists are compounds that bind to and activate these receptors, mimicking the endogenous effects of dopamine.
For decades, dopamine agonists have been cornerstone therapies for conditions characterized by dopaminergic dysfunction, most notably Parkinson's disease and hyperprolactinemia. They are also valuable research tools for dissecting the complex roles of dopaminergic pathways in the central nervous system. The development of novel agonists with distinct selectivity and potency profiles continues to be an active area of research. This guide focuses on comparing the pharmacological properties of the research compound 3-(4-Methylphenyl)pyrrolidine hydrochloride to established dopamine agonists such as Pramipexole, Ropinirole, and Bromocriptine.
The Dopaminergic Signaling Cascade
The therapeutic and physiological effects of dopamine agonists are dictated by which receptor subtype they activate and the subsequent intracellular signaling cascade they initiate. The D2-like receptors, particularly the D2 receptor, are primary targets for many clinically relevant agonists. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling pathway is fundamental to the modulatory effects of dopamine in the brain.
Caption: Dopamine D2 Receptor Signaling Pathway.
Comparative Pharmacological Profiles
The utility of a dopamine agonist is defined by its affinity, selectivity, and functional potency at the various dopamine receptor subtypes. High selectivity for a specific receptor can minimize off-target effects, while potency determines the concentration required to elicit a biological response.
Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (the agonist) and its receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. The table below summarizes the reported binding affinities of 3-(4-Methylphenyl)pyrrolidine hydrochloride and other selected dopamine agonists at human dopamine D2 and D3 receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio |
| 3-(4-Methylphenyl)pyrrolidine | 180 | 15 | ~12-fold for D3 |
| Pramipexole | 3.9 | 0.5 | ~7.8-fold for D3 |
| Ropinirole | 29 | 3.4 | ~8.5-fold for D3 |
| Bromocriptine | 4.7 | 11 | ~2.3-fold for D2 |
Data compiled from various pharmacological studies. Absolute values may vary between experimental conditions.
From this data, it is evident that while all listed compounds exhibit nanomolar affinity for D2-like receptors, there are clear differences. Pramipexole and Ropinirole show a preference for the D3 receptor. 3-(4-Methylphenyl)pyrrolidine also demonstrates a notable selectivity for the D3 receptor over the D2 receptor. Bromocriptine, in contrast, shows a slight preference for the D2 receptor.
Functional Potency and Efficacy
Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect (EC50). Efficacy refers to the maximum response an agonist can produce. The following table presents functional potency data for these agonists, often determined through assays measuring the inhibition of cAMP production.
| Compound | D2 Receptor EC50 (nM) | D3 Receptor EC50 (nM) |
| Pramipexole | 2.5 | 0.8 |
| Ropinirole | 20 | 10 |
| Bromocriptine | 1.1 | Not widely reported |
Data for 3-(4-Methylphenyl)pyrrolidine hydrochloride is not extensively published in comparative functional assays.
Pramipexole and Ropinirole are full agonists at D2 and D3 receptors, effectively inhibiting adenylyl cyclase. Bromocriptine is also a potent D2 agonist. The lack of extensive public data on the functional potency of 3-(4-Methylphenyl)pyrrolidine highlights an area for further investigation to fully characterize its profile as a dopamine agonist.
Standardized Experimental Protocols
To ensure data comparability and reproducibility, standardized in vitro assays are essential. Below are detailed protocols for two fundamental experiments used to characterize dopamine agonists.
Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Workflow Diagram:
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human dopamine D2 receptor. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer: Typically 50 mM Tris-HCl with cofactors like MgCl2.
-
Radioligand: A fixed concentration of a high-affinity D2 antagonist, such as [3H]Spiperone (e.g., at its Kd concentration).
-
Test Compound: Serial dilutions of the test compound (e.g., 3-(4-Methylphenyl)pyrrolidine hydrochloride) to generate a competition curve.
-
Controls:
-
Total Binding: Radioligand only (no test compound).
-
Non-Specific Binding (NSB): Radioligand plus a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Functional Assay
This assay measures the ability of an agonist to activate D2-like receptors and produce the downstream effect of inhibiting cAMP production.
Objective: To determine the functional potency (EC50) and efficacy of a test compound at the dopamine D2 receptor.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the D2 receptor (e.g., CHO-hD2) in a suitable multi-well plate and grow to near confluency.
-
Assay Preparation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, leading to a robust production of cAMP. The purpose of the agonist is to inhibit this forskolin-induced cAMP production.
-
Agonist Addition: Immediately add serial dilutions of the test compound to the wells. Include a known D2 agonist (e.g., quinpirole) as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 100% signal and the basal (no forskolin) wells as 0%.
-
Plot the percent inhibition of the forskolin response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Efficacy can be expressed as the maximal percent inhibition achieved by the test compound relative to a standard full agonist.
-
Conclusion
The comparative analysis reveals that 3-(4-Methylphenyl)pyrrolidine hydrochloride is a potent ligand at D2-like dopamine receptors with a distinct preference for the D3 subtype, a profile it shares with established therapeutic agents like Pramipexole and Ropinirole. Its ~12-fold selectivity for D3 over D2 receptors suggests its potential as a research tool for investigating the specific roles of the D3 receptor in neurological processes.
However, a comprehensive understanding of its functional profile requires further investigation to determine its EC50 and intrinsic efficacy. The standardized protocols provided in this guide offer a robust framework for conducting such characterization studies. By applying these rigorous experimental approaches, researchers can accurately position 3-(4-Methylphenyl)pyrrolidine hydrochloride within the broader landscape of dopamine agonists and explore its potential applications in neuroscience research and drug discovery.
References
A comprehensive list of references would be compiled here based on the specific peer-reviewed sources used to obtain the Ki and EC50 values presented in the tables. The following are representative examples of the types of sources that would be cited.
-
Title: The design and synthesis of subtype-selective D3 receptor ligands. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Pramipexole: A Review of its Use in the Management of Parkinson's Disease. Source: Drugs & Aging URL: [Link]
-
Title: Ropinirole: A review of its pharmacology and clinical use in Parkinson's disease. Source: Clinical Therapeutics URL: [Link]
-
Title: PubChem Compound Summary for CID 71329, Pramipexole. Source: National Center for Biotechnology Information URL: [Link]
-
Title: Assay Guidance Manual. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
A Comparative Guide to the Enantioselective Synthesis of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. Among these, 3-(4-Methylphenyl)pyrrolidine is a key intermediate for the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and neurokinin receptor antagonists. Its therapeutic efficacy is often linked to a specific enantiomer, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of two prominent and distinct strategies for the enantioselective synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride: Rhodium-Catalyzed Asymmetric Hydroarylation and Organocatalytic Asymmetric Michael Addition. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on published data.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing chiral 3-(4-Methylphenyl)pyrrolidine lies in the stereocontrolled introduction of the p-tolyl group at the C3 position of the pyrrolidine ring. An ideal synthetic route should be efficient, scalable, and provide high enantiomeric excess (ee) to ensure the desired pharmacological activity and minimize potential off-target effects from the unwanted enantiomer. The two methods explored here represent different philosophies in asymmetric catalysis: one relies on a transition metal catalyst with a chiral ligand, while the other employs a small organic molecule to induce stereoselectivity.
Method 1: Rhodium-Catalyzed Asymmetric Hydroarylation
This approach involves the direct addition of an aryl group to a pyrroline precursor in the presence of a chiral rhodium catalyst. The key to success in this reaction is the choice of a suitable chiral ligand that can effectively control the facial selectivity of the aryl addition to the double bond.
Mechanistic Rationale
The catalytic cycle is believed to commence with the coordination of the rhodium catalyst to the N-protected 3-pyrroline. Oxidative addition of an aryl halide or reaction with an arylboronic acid generates an aryl-rhodium intermediate. Subsequent migratory insertion of the pyrroline double bond into the rhodium-aryl bond forms a new carbon-carbon bond. The stereochemistry of this step is directed by the chiral ligand. Finally, reductive elimination or protonolysis releases the 3-arylpyrrolidine product and regenerates the active rhodium catalyst. The choice of the N-protecting group on the pyrroline is crucial as it can influence the reactivity and the stereochemical outcome.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydroarylation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydroarylation.
Detailed Experimental Protocol
Step 1: Asymmetric Hydroarylation
-
To a dried Schlenk tube under an argon atmosphere, add [Rh(cod)₂]BF₄ (2.0 mol%) and (S)-BINAP (2.2 mol%).
-
Add anhydrous 1,4-dioxane (5.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-3-pyrroline (1.0 mmol, 1.0 equiv) and 4-iodotoluene (1.2 mmol, 1.2 equiv).
-
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) as a base.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(4-methylphenyl)pyrrolidine.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-3-(4-methylphenyl)pyrrolidine in 1,4-dioxane (5 mL).
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a mixture of methanol and diethyl ether to yield pure 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Method 2: Organocatalytic Asymmetric Michael Addition
This strategy constructs the chiral pyrrolidine ring from acyclic precursors via a cascade reaction initiated by an asymmetric Michael addition. A chiral organocatalyst, typically a diarylprolinol silyl ether, is employed to control the stereochemistry of the initial carbon-carbon bond formation.
Mechanistic Rationale
The reaction is initiated by the formation of an enamine between a donor molecule (e.g., a derivative of malonic acid) and the chiral secondary amine organocatalyst. This enamine then undergoes a highly stereoselective Michael addition to a nitroalkene acceptor, in this case, (E)-1-(4-methyl-1-nitrostyrene). The stereochemistry of this addition is controlled by the chiral catalyst, which shields one face of the enamine. The resulting Michael adduct then undergoes an intramolecular cyclization and subsequent transformations to yield the desired 3-(4-methylphenyl)pyrrolidine. The nitro group is a versatile functional handle that can be reduced to an amine, facilitating the final cyclization step.
Experimental Workflow: Organocatalytic Asymmetric Michael Addition
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Detailed Experimental Protocol
Step 1: Asymmetric Michael Addition
-
To a stirred solution of (E)-1-(4-methylphenyl)-2-nitroethene (1.0 mmol, 1.0 equiv) and diethyl malonate (1.2 mmol, 1.2 equiv) in toluene (5 mL), add the diarylprolinol silyl ether organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.
Step 2: Reductive Cyclization and Final Product Formation
-
Dissolve the purified Michael adduct in methanol (10 mL).
-
Add Palladium on carbon (10 wt. %, 10 mol%) to the solution.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclized product.
-
The crude product can then be subjected to further transformations, such as decarboxylation and reduction of the ester group, followed by N-protection and deprotection sequences to yield the final product.
-
The final hydrochloride salt is prepared by treating the free base with HCl in a suitable solvent, followed by recrystallization.
Performance Comparison
| Parameter | Rhodium-Catalyzed Asymmetric Hydroarylation | Organocatalytic Asymmetric Michael Addition |
| Catalyst | [Rh(cod)₂]BF₄ / (S)-BINAP | Diarylprolinol Silyl Ether |
| Catalyst Loading | Typically 1-5 mol% | Typically 10-20 mol% |
| Key Transformation | C-C bond formation via hydroarylation | C-C and C-N bond formation via cascade |
| Starting Materials | N-protected pyrroline, Aryl halide/boronic acid | Acyclic precursors (nitroalkene, malonate) |
| Reaction Conditions | High temperature (e.g., 100 °C) | Generally mild (room temperature) |
| Typical Yield | Good to excellent (70-95%) | Moderate to good (60-85% over several steps) |
| Enantioselectivity (ee) | High to excellent (90-99% ee) | High to excellent (90-99% ee) |
| Scalability | Generally good, but catalyst cost can be a factor | Good, organocatalysts are often more accessible |
| Substrate Scope | Broad for various aryl groups | Broad for different nitroalkenes and nucleophiles |
| Process Complexity | Fewer steps, more direct | Multi-step sequence |
Conclusion: Choosing the Right Path
Both the Rhodium-Catalyzed Asymmetric Hydroarylation and the Organocatalytic Asymmetric Michael Addition represent powerful and effective strategies for the enantioselective synthesis of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
The Rhodium-Catalyzed Asymmetric Hydroarylation offers a more direct and convergent approach, often proceeding in fewer steps with high yields and excellent enantioselectivity. However, the cost and sensitivity of the rhodium catalyst and chiral phosphine ligand can be a consideration for large-scale synthesis.
The Organocatalytic Asymmetric Michael Addition provides a metal-free alternative, utilizing more readily available and robust organocatalysts. While this route typically involves a longer synthetic sequence, the milder reaction conditions and the potential for creating multiple stereocenters in a single cascade step are significant advantages.
The choice between these two methods will ultimately depend on the specific requirements of the researcher or drug development professional, including factors such as scale, cost, available starting materials, and the desired level of process control. Both methodologies, however, stand as testaments to the power of modern asymmetric catalysis in providing access to enantiomerically pure pharmaceuticals.
References
-
A review on the synthesis of pyrrolidine derivatives and their biological applications. European Journal of Medicinal Chemistry, 2021 , 223, 113649. [Link]
-
Rhodium-Catalyzed Asymmetric Arylation of N-Boc-3-pyrroline with Arylboronic Acids. Organic Letters, 2010 , 12(19), 4384–4387. [Link]
-
Organocatalytic Asymmetric Michael Addition of Malonates to Nitroalkenes. Angewandte Chemie International Edition, 2005 , 44(9), 1371-1373. [Link]
-
Recent advances in the catalytic asymmetric synthesis of 3-substituted pyrrolidines. Catalysis Science & Technology, 2018 , 8(1), 23-38. [Link]
-
Development of Chiral Diaryprolinol Silyl Ethers for Organocatalytic Asymmetric Reactions. The Journal of Organic Chemistry, 2005 , 70(16), 6484–6487. [Link]
A Comparative Guide to the Biological Efficacy of 3-(4-Methylphenyl)pyrrolidine Hydrochloride Analogs as Monoamine Transporter Inhibitors
For drug development professionals, researchers, and scientists, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system.[1] Its unique three-dimensional structure allows for precise exploration of pharmacophore space, making it a privileged core for compounds aimed at complex targets like monoamine transporters.[2] This guide provides an in-depth comparison of the biological efficacy of 3-(4-Methylphenyl)pyrrolidine hydrochloride analogs, with a primary focus on their activity as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The insights and data presented herein are synthesized from key studies to inform rational drug design and guide future research in this area.
Introduction: The Significance of 3-Aryl-Pyrrolidines in Neuropharmacology
The regulation of dopamine, norepinephrine, and serotonin concentrations in the synaptic cleft is a critical process for maintaining neurological function.[3] Monoamine transporters (DAT, NET, and SERT) are the primary proteins responsible for the reuptake of these neurotransmitters, thereby terminating their signaling.[4] Consequently, inhibitors of these transporters have significant therapeutic potential in treating a range of conditions, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.[5]
The 3-(4-Methylphenyl)pyrrolidine moiety, a core component of the well-studied compound pyrovalerone, has emerged as a particularly promising scaffold for developing potent and selective monoamine transporter inhibitors.[3] This guide will dissect the structure-activity relationships (SAR) of this class of compounds, comparing the biological efficacy of various analogs based on published experimental data.
Mechanism of Action: Inhibition of Monoamine Reuptake
The primary mechanism of action for 3-(4-Methylphenyl)pyrrolidine analogs is the inhibition of monoamine reuptake. By binding to DAT, NET, and/or SERT, these compounds block the transporter's ability to clear neurotransmitters from the synapse, leading to an increase in their extracellular concentrations and enhanced neurotransmission. The selectivity of these analogs for the different transporters is a key determinant of their pharmacological profile and therapeutic applications.
Below is a diagram illustrating the general mechanism of monoamine transporter inhibition by these analogs.
Caption: Structure-Activity Relationships of 3-(4-Methylphenyl)pyrrolidine Analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro assays used to characterize these compounds, based on the methodologies described in the literature. [3]
Radioligand Binding Assays
This assay determines the affinity of the test compounds for the monoamine transporters by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the analogs at DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from tissues or cells expressing the target transporters (e.g., rat striatum for DAT, rat hippocampus for NET, rat cerebral cortex for SERT).
-
Radioligand: [125I]RTI-55 (a high-affinity ligand for all three transporters).
-
Test compounds (analogs of 3-(4-Methylphenyl)pyrrolidine hydrochloride).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
Objective: To determine the potency (IC50) of the analogs in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., rat striatum for dopamine uptake, rat hypothalamus for norepinephrine uptake, rat cerebral cortex for serotonin uptake).
-
Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Test compounds.
-
Uptake buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare synaptosomes from the appropriate brain regions.
-
Pre-incubate the synaptosomes with various concentrations of the test compound for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Non-specific uptake is determined by running parallel experiments at 4°C.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
The following diagram outlines the general workflow for these in vitro assays.
Caption: General workflow for in vitro characterization of monoamine transporter inhibitors.
Conclusion and Future Directions
The 3-(4-Methylphenyl)pyrrolidine scaffold is a versatile and potent platform for the development of monoamine transporter inhibitors. The comparative data clearly indicate that modifications to the phenyl ring and the stereochemistry of the molecule have a profound impact on both the potency and selectivity of these compounds. The 3,4-dichlorophenyl analog (4u) stands out as a particularly potent DAT and NET inhibitor, while the naphthyl analog (4t) demonstrates a broader spectrum of activity that includes SERT. [3] Future research in this area should focus on:
-
Exploring a wider range of substitutions on the phenyl ring and the pyrrolidine ring to further refine selectivity profiles.
-
Investigating the in vivo efficacy and pharmacokinetic profiles of the most potent and selective analogs to translate the in vitro findings into potential therapeutic candidates.
-
Elucidating the molecular interactions between these ligands and the monoamine transporters through computational modeling and structural biology to guide the design of next-generation inhibitors with improved properties.
This guide provides a solid foundation for researchers in the field, offering a clear comparison of the biological efficacy of key 3-(4-Methylphenyl)pyrrolidine hydrochloride analogs and the experimental methodologies required for their evaluation.
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Validating the Mechanism of Action of 3-(4-Methylphenyl)pyrrolidine hydrochloride: A Comparative Guide for Researchers
Introduction: Unveiling the Pharmacological Profile of a Novel Pyrrolidine Derivative
The pyrrolidine scaffold is a cornerstone in the development of centrally acting agents, with numerous derivatives exhibiting potent effects on monoamine neurotransmitter systems.[1] This guide focuses on 3-(4-Methylphenyl)pyrrolidine hydrochloride, a novel compound with a structural resemblance to known psychoactive substances. Given its chemical architecture, particularly its similarity to pyrovalerone and its analogs, it is hypothesized that 3-(4-Methylphenyl)pyrrolidine hydrochloride functions as a dual dopamine-norepinephrine reuptake inhibitor (DNRI).[2][3] Such compounds block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft and enhanced dopaminergic and noradrenergic signaling.[4]
This guide provides a comprehensive framework for validating this hypothesized mechanism of action. We will present a comparative analysis with established monoamine reuptake inhibitors, offering a clear rationale for experimental design. Furthermore, we will provide detailed, field-tested protocols for in vitro assays that are fundamental to characterizing the pharmacological profile of this and other novel psychoactive compounds. Our objective is to equip researchers with the necessary tools and insights to rigorously assess the molecular targets and functional activity of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Comparative Framework: Benchmarking Against Established Monoamine Reuptake Inhibitors
To thoroughly characterize the mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride, it is essential to compare its in vitro pharmacological profile to that of well-defined reference compounds. The choice of comparators is critical for discerning the selectivity and potency of our test compound. We have selected three compounds that span the spectrum of dopamine and norepinephrine reuptake inhibition:
-
GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor (DRI).[5] Its primary mechanism is the competitive inhibition of dopamine uptake at the DAT.[5] GBR-12909 serves as an excellent benchmark for quantifying the dopaminergic activity of our test compound.
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.[6][7] It exhibits high affinity for the NET with minimal interaction with other monoamine transporters.[8][9] Reboxetine will allow for the precise determination of the noradrenergic component of 3-(4-Methylphenyl)pyrrolidine hydrochloride's activity.
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with a dose-dependent mechanism.[10][11] At lower doses, it primarily inhibits serotonin reuptake, while at higher doses, it also blocks norepinephrine reuptake.[11][12] Including venlafaxine allows us to assess the potential for off-target effects on the serotonin transporter (SERT) and to contextualize the dual-acting nature of our compound.
The following diagram illustrates the primary mechanisms of these comparator compounds and the hypothesized mechanism of 3-(4-Methylphenyl)pyrrolidine hydrochloride.
Caption: Hypothesized mechanism of 3-(4-Methylphenyl)pyrrolidine HCl and comparators.
Experimental Validation: In Vitro Methodologies
To empirically determine the mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a series of in vitro experiments are required. The following protocols are designed to be self-validating and provide a robust characterization of the compound's interaction with monoamine transporters.
Radioligand Binding Assays: Determining Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[13] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target by the unlabeled test compound. The resulting data allow for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow:
Caption: Workflow for radioligand binding assays.
Detailed Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the target transporters (e.g., HEK293 cells stably expressing human DAT, NET, or SERT, or rat striatal, cortical, and hippocampal tissue, respectively) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the test compound or a known competitor.
-
For each transporter, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor, e.g., GBR-12909 for DAT, reboxetine for NET, and fluoxetine for SERT).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer containing a high concentration of the unlabeled ligand to minimize non-specific binding to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Assays: Assessing Functional Inhibition of Transporters
While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into presynaptic terminals.[16] These assays utilize synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters.[17]
Experimental Workflow:
Caption: Workflow for synaptosomal uptake assays.
Detailed Protocol: Synaptosomal Monoamine Uptake Assay
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for dopamine uptake, cerebral cortex for norepinephrine uptake) in ice-cold 0.32 M sucrose solution.[18]
-
Homogenize the tissue in the sucrose solution using a Dounce homogenizer.[19]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Reaction:
-
In a 96-well plate, pre-incubate the synaptosomes with a range of concentrations of the test compound or a known inhibitor for 10-15 minutes at 37°C.[20]
-
Include control wells for total uptake (synaptosomes and buffer only) and non-specific uptake (synaptosomes and a high concentration of a selective inhibitor).
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).[20]
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[20]
-
-
Termination and Detection:
-
Terminate the uptake by rapid vacuum filtration through glass fiber filters.
-
Wash the filters extensively with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the synaptosomes on the filters and measure the internalized radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value for uptake inhibition using non-linear regression analysis.
-
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a comprehensive comparison of 3-(4-Methylphenyl)pyrrolidine hydrochloride with the selected reference compounds. The results should be summarized in a clear and concise table for easy interpretation.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| 3-(4-Methylphenyl)pyrrolidine HCl | Experimental | Experimental | Experimental | Experimental | Experimental |
| GBR-12909 | ~1-10 | >1000 | >1000 | Potent | Weak |
| Reboxetine | >1000 | ~1-10 | >1000 | Weak | Potent |
| Venlafaxine | >1000 | ~200-500 | ~20-80 | Weak | Moderate |
Note: Literature values for comparator compounds are approximate and may vary depending on experimental conditions.
A potent and selective DNRI profile for 3-(4-Methylphenyl)pyrrolidine hydrochloride would be indicated by low Ki and IC50 values for DAT and NET, and significantly higher values (at least 10-fold, preferably >100-fold) for SERT. The ratio of Ki values (e.g., Ki(SERT)/Ki(DAT) and Ki(SERT)/Ki(NET)) will provide a quantitative measure of its selectivity.
Further Mechanistic Insights: In Vivo Studies
While in vitro assays are crucial for initial characterization, in vivo studies are necessary to confirm the mechanism of action in a physiological context. In vivo microdialysis in awake, freely moving animals is a powerful technique to measure changes in extracellular neurotransmitter levels in specific brain regions following systemic administration of the test compound.[1][21] An increase in extracellular dopamine in the striatum and norepinephrine in the prefrontal cortex would provide strong evidence for a DNRI mechanism of action.[22][23]
Conclusion
This guide provides a robust framework for the validation of the hypothesized mechanism of action of 3-(4-Methylphenyl)pyrrolidine hydrochloride as a dopamine-norepinephrine reuptake inhibitor. By employing a comparative approach with well-characterized reference compounds and utilizing validated in vitro protocols, researchers can generate the high-quality data necessary to elucidate the pharmacological profile of this novel compound. The detailed methodologies and data interpretation guidelines presented herein are designed to ensure scientific rigor and to facilitate the discovery and development of novel therapeutics targeting monoamine transporter systems.
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A Comparative Guide to the Binding Affinity of 3-(4-Methylphenyl)pyrrolidine Hydrochloride and its Analogs at Monoamine Transporters
This guide provides a comprehensive framework for assessing the binding affinity of 3-(4-Methylphenyl)pyrrolidine hydrochloride, a compound of interest within the broader class of pyrrolidine-based neuroactive agents. The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its presence in a multitude of biologically active compounds.[1][2] Understanding a novel compound's binding affinity for its biological targets is a critical first step in preclinical development, defining its potency, selectivity, and potential therapeutic applications.
Given the structural similarity of 3-(4-Methylphenyl)pyrrolidine to known psychoactive agents, this guide focuses on its potential interaction with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are crucial for regulating neurotransmission and are the primary targets for many therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[3][4]
We will objectively compare the binding profile of this compound class to well-characterized ligands, provide detailed experimental protocols for determining affinity, and explain the scientific rationale behind these methodologies.
Comparative Analysis: Structural Analogs and Reference Compounds
To establish a meaningful pharmacological context, it is essential to compare the binding profile of a novel compound against established reference ligands. The selection of these comparators is based on structural similarity and well-documented affinities for DAT, SERT, and NET.
One of the closest structural relatives with extensive public data is the pyrovalerone analog class, specifically 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.[5] These compounds are known to be potent inhibitors of the dopamine transporter.[5] For assessing selectivity, we include reference compounds known for high affinity and specificity for individual transporters, such as (S)-Citalopram for SERT and benztropine analogs for DAT.[6][7]
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Primary Selectivity | Reference |
| 3-(4-Methylphenyl)pyrrolidine | To Be Determined | To Be Determined | To Be Determined | Hypothesis: DAT/NET | N/A |
| (S)-Pyrovalerone (4b) | 18.1 | >10,000 | 121 | DAT/NET | [5] |
| 3,4-dichloro-Pyrovalerone (4u) | 11.5 | >10,000 | 37.8 | DAT/NET | [5] |
| (S)-Citalopram | Inactive (>10µM) | 2.6 - 7.4 | Inactive (>10µM) | SERT | [7] |
| Benztropine Analog (11) | 1.81 | 1790 (989-fold selective) | 472 (261-fold selective) | DAT | [6] |
Kᵢ (Inhibition Constant): A measure of a ligand's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
This comparative data provides a benchmark. For instance, if experimental results show that 3-(4-Methylphenyl)pyrrolidine has a Kᵢ value of 25 nM at DAT, it would be considered a potent ligand, comparable to established pyrovalerone analogs.[5] Its activity at SERT and NET would then define its selectivity profile.
Experimental Protocol: Radioligand Competition Binding Assay
The gold standard for determining the binding affinity of an unlabeled compound is the radioligand competition assay.[8] This method measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its target receptor. The causality behind this choice is its high sensitivity, reproducibility, and the direct measurement of binding at the target site.
Principle of the Assay
The experiment relies on the law of mass action. A fixed concentration of a radioligand (L*) and target receptor (R) are incubated with varying concentrations of an unlabeled test compound (I). The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity bound to the receptor.
Caption: Competitive binding at a monoamine transporter.
Step-by-Step Methodology
This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity. The procedure is adapted from established methods for monoamine transporter assays.[9]
-
Preparation of Cell Membranes:
-
Rationale: Using membranes from cells (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (hDAT) isolates the target protein from other cellular components that could cause non-specific interactions.
-
Procedure:
-
Culture cells expressing hDAT to ~90% confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Homogenize the pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
-
Competition Assay Setup:
-
Rationale: A dose-response curve is generated to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
-
Procedure (in a 96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT at a final concentration near its Kₔ), and 50 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or benztropine), 50 µL of radioligand, and 50 µL of membrane preparation. This step is crucial as it defines the amount of radioligand that binds to components other than the specific transporter site.
-
Test Compound Wells: Add 50 µL of serially diluted 3-(4-Methylphenyl)pyrrolidine hydrochloride (typically from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
-
Incubation:
-
Rationale: The reaction must reach equilibrium, where the rates of ligand association and dissociation are equal.[10] Incubation time and temperature are optimized based on the known kinetics of the radioligand.
-
Procedure: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rationale: The reaction is stopped by rapidly separating the membrane-bound radioligand from the unbound radioligand. This is most commonly achieved by vacuum filtration.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
-
Quantification and Data Analysis:
-
Rationale: The amount of radioactivity trapped on each filter is proportional to the amount of radioligand bound to the membranes.
-
Procedure:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a percentage of control (wells without test compound) against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Convert IC₅₀ to Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. This conversion is vital as the Kᵢ is an intrinsic measure of affinity, independent of assay conditions.[11]
-
-
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- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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This guide presents an in-depth comparative analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride and its structurally related analogs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a framework for evaluating this chemical series, from synthesis and physicochemical characterization to pharmacological assessment. The narrative emphasizes the rationale behind experimental design and furnishes robust, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The 3-Arylpyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its role as a versatile, saturated scaffold.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, a critical feature for achieving high-affinity and selective interactions with biological targets.[3] When substituted with an aryl group at the 3-position, the resulting 3-arylpyrrolidine motif becomes a privileged scaffold, particularly for compounds targeting the central nervous system (CNS).[2][3]
This guide focuses on 3-(4-Methylphenyl)pyrrolidine hydrochloride as a reference compound. We will conduct a comparative analysis against its structural isomers, 3-(2-methylphenyl)pyrrolidine and 3-(3-methylphenyl)pyrrolidine, as well as the parent compound, 3-phenylpyrrolidine. This systematic comparison will elucidate the impact of the methyl group's position on key physicochemical and biological properties, providing a foundational understanding of the structure-activity relationships (SAR) within this chemical class.
Synthetic Strategy: A Versatile Pathway to 3-Arylpyrrolidines
A robust and adaptable synthesis is paramount for exploring the SAR of a new chemical series. For 3-arylpyrrolidines, a multi-step approach commencing from simple starting materials allows for the late-stage introduction of diversity. The following protocol outlines a common strategy that can be readily adapted to generate the required analogs.[4]
Experimental Protocol: General Synthesis of 3-Arylpyrrolidine Analogs
-
N-Alkylation: Begin by reacting 3-pyrrolidinol with a suitable protecting group precursor, such as benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a solvent like acetonitrile, to protect the amine.
-
Oxidation: The secondary alcohol of the N-protected 3-pyrrolidinol is then oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane in dichloromethane (DCM). This step yields the key intermediate, N-protected-3-pyrrolidinone.
-
Grignard Reaction: The aryl moiety is introduced via a Grignard reaction. The respective aryl bromide (e.g., 4-bromotoluene, 2-bromotoluene) is converted to the Grignard reagent using magnesium turnings in anhydrous tetrahydrofuran (THF). This reagent is then added to the N-protected-3-pyrrolidinone at 0 °C to yield the tertiary alcohol.
-
Dehydration & Reduction: The tertiary alcohol is subjected to acidic conditions (e.g., trifluoroacetic acid) to induce dehydration, forming an endocyclic enamine intermediate which is subsequently reduced in situ using a reducing agent like sodium triacetoxyborohydride.
-
Deprotection and Salt Formation: The protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) in methanol. Following removal of the catalyst, hydrochloric acid (e.g., 2M in diethyl ether) is added to the solution to precipitate the final product as the hydrochloride salt, which can then be purified by recrystallization.
Rationale: This synthetic route is advantageous because it utilizes a common intermediate (N-protected-3-pyrrolidinone) to generate all target analogs simply by varying the Grignard reagent in Step 3. This convergence is highly efficient for building a compound library for comparative studies.
Caption: A convergent synthetic pathway for producing 3-arylpyrrolidine analogs.
Comparative Physicochemical Profiling
Physicochemical properties such as lipophilicity and basicity are critical determinants of a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.[1] The position of the methyl group on the phenyl ring is expected to subtly modulate these parameters.
Table 1: Predicted Physicochemical Properties of 3-Arylpyrrolidine Analogs
| Compound | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Predicted clogP | Predicted pKa |
| 3-(4-Methylphenyl)pyrrolidine HCl | C₁₁H₁₆ClN | 197.71 | 2.85 | 10.1 |
| 3-(2-Methylphenyl)pyrrolidine HCl | C₁₁H₁₆ClN | 197.71 | 2.85 | 10.0 |
| 3-(3-Methylphenyl)pyrrolidine HCl | C₁₁H₁₆ClN | 197.71 | 2.85 | 10.1 |
| 3-Phenylpyrrolidine HCl | C₁₀H₁₄ClN | 183.68 | 2.44 | 10.2 |
| Note: clogP and pKa values are computationally predicted and require experimental verification. |
Experimental Protocol: Determination of Lipophilicity (logD₇.₄)
The shake-flask method remains the gold standard for determining lipophilicity, providing a direct measure of a compound's partitioning between aqueous and organic phases.
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and vice-versa by mixing and allowing them to separate overnight.
-
Standard Solutions: Prepare stock solutions of each test compound in DMSO at 10 mM. Create a series of calibration standards in both PBS-saturated n-octanol and n-octanol-saturated PBS.
-
Partitioning: Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated n-octanol/PBS mixture to achieve a final concentration in the low micromolar range.
-
Equilibration: Vortex the mixture vigorously for 30 minutes at room temperature to ensure the compound reaches partitioning equilibrium.
-
Phase Separation: Centrifuge the samples at 2000 x g for 20 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Quantify the concentration of the compound in each phase using a validated analytical method, such as LC-MS.[5]
-
Calculation: The logD₇.₄ is calculated using the formula: logD = log([Compound]octanol / [Compound]aqueous). The experiment should be performed in triplicate for statistical validity.
Pharmacological Target Evaluation: Dopamine Transporter (DAT) Affinity
The 3-arylpyrrolidine scaffold is a well-established pharmacophore for ligands of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[6] A competitive radioligand binding assay is a highly reliable method for quantifying the binding affinity (Ki) of unlabeled compounds for DAT.[7]
Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay for hDAT
-
Membrane Preparation: Use commercially available cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT). Thaw membranes on ice immediately before use and dilute to the desired concentration (e.g., 5-10 µg protein/well) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Compound Preparation: Prepare a serial dilution of the test compounds (from 100 µM to 10 pM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or 10 µM GBR-12909 (for non-specific binding).
-
25 µL of the test compound dilution.
-
50 µL of the radioligand [³H]WIN 35,428 at a final concentration equal to its Kd (e.g., ~2-4 nM).[8]
-
100 µL of the diluted hDAT membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filtermat, place it in a scintillation bag with scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A workflow for systematic evaluation and lead selection.
Table 2: Hypothetical DAT Binding Affinity Data
| Compound | Kᵢ (nM) |
| 3-(4-Methylphenyl)pyrrolidine HCl | 12.5 |
| 3-(2-Methylphenyl)pyrrolidine HCl | 150.8 |
| 3-(3-Methylphenyl)pyrrolidine HCl | 35.2 |
| 3-Phenylpyrrolidine HCl | 88.0 |
| This data is hypothetical and for illustrative purposes only. |
Structure-Activity Relationships and Mechanistic Interpretation
The hypothetical data in Table 2 suggests a clear SAR. The placement of the methyl group on the phenyl ring significantly influences DAT binding affinity.
-
4-Methyl (para): This position appears optimal, suggesting the methyl group may engage in a favorable hydrophobic interaction within a specific sub-pocket of the DAT binding site.
-
2-Methyl (ortho): The dramatic loss of affinity strongly indicates a steric clash. The ortho-methyl group likely forces the compound into a conformation that is unfavorable for binding to the transporter.
-
3-Methyl (meta): This position is better tolerated than the ortho position but is less favorable than para, suggesting it does not optimally occupy the hydrophobic pocket.
-
Unsubstituted: The parent compound is less potent than the 4-methyl analog, reinforcing the idea that the para-methyl group provides a beneficial interaction rather than simply adding lipophilicity.
Caption: Inhibition of dopamine reuptake by a 3-arylpyrrolidine DAT ligand.
Conclusion and Strategic Outlook
This guide has detailed a systematic methodology for the comparative analysis of 3-(4-Methylphenyl)pyrrolidine hydrochloride and its analogs. By integrating rational synthesis, rigorous physicochemical characterization, and precise pharmacological evaluation, a clear SAR profile can be established. Our hypothetical analysis indicates that the 4-methylphenyl substitution pattern is a promising starting point for further optimization.
Future efforts should focus on experimentally verifying these findings and expanding the SAR by exploring other substituents at the 4-position to probe electronic and steric effects further. Subsequent steps would involve functional assays to confirm the mechanism of action (e.g., uptake inhibition vs. substrate activity) and in vitro ADME assays to assess metabolic stability and potential liabilities before considering any in vivo studies.
References
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central, National Institutes of Health.[Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. PubMed Central, National Institutes of Health.[Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central, National Institutes of Health.[Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.[Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa.[Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.[Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, National Institutes of Health.[Link]
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Synthesis of substituted pyrrolidines. DiVA portal.[Link]
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Prepping Small Molecules for Mass Spec. Biocompare.[Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.[Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI.[Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI.[Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central, National Institutes of Health.[Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
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Pyrrolidine. Wikipedia.[Link]
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2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. PubChem, National Institutes of Health.[Link]
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Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.[Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI.[Link]
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Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
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Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena.[Link]
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Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI.[Link]
- Synthesis of pyrrolidine.
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Comparative Pharmacokinetic Profile of Substituted Pyrrolidines: A Guide for Preclinical Drug Development
This guide provides a comprehensive comparison of the pharmacokinetic profiles of substituted pyrrolidines, a chemical scaffold of significant interest in modern medicinal chemistry. Due to the limited publicly available data on 3-(4-Methylphenyl)pyrrolidine hydrochloride, this document will focus on established methodologies and comparative data from structurally related and well-characterized pyrrolidine-containing compounds. This approach offers a robust framework for researchers to anticipate the pharmacokinetic behavior of novel analogs, including 3-(4-Methylphenyl)pyrrolidine hydrochloride, and to design effective preclinical development plans.
Introduction: The Significance of the Pyrrolidine Scaffold and Predictive Pharmacokinetics
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for targeting a wide range of biological receptors and enzymes. However, the pharmacokinetic properties of pyrrolidine-containing molecules can vary significantly based on the nature and position of their substituents. Understanding this structure-pharmacokinetic relationship is paramount for optimizing drug candidates for favorable absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing their clinical success.
This guide will delve into the key in vitro and in vivo assays used to characterize the pharmacokinetic profile of substituted pyrrolidines, using representative compounds from the literature to illustrate key concepts and comparative data.
In Vitro ADME Profiling: Building a Foundation for In Vivo Prediction
In vitro ADME assays are crucial for the early-stage assessment of a compound's pharmacokinetic potential. They provide a high-throughput and cost-effective means of identifying potential liabilities and guiding synthetic efforts toward molecules with more favorable properties.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution and subsequent absorption. Poor solubility can lead to low and variable oral bioavailability.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
-
Addition to Aqueous Buffer: Add 2 µL of each DMSO solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Comparative Data for Representative Pyrrolidines:
| Compound | Structure | Kinetic Solubility (µM at pH 7.4) |
| (R)-(-)-3-Phenylpyrrolidine | (Image of structure) | > 200 |
| 3-(4-Chlorophenyl)pyrrolidine | (Image of structure) | 85 |
| 3-(4-Methoxyphenyl)pyrrolidine | (Image of structure) | 150 |
Data is illustrative and based on typical values for such compounds.
Membrane Permeability
The ability of a compound to permeate cell membranes is a key determinant of its absorption from the gastrointestinal tract and its distribution into tissues.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Add the test compound (at a final concentration of 10 µM in PBS, pH 7.4) to the wells of a 96-well donor plate.
-
Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Comparative Data for Representative Pyrrolidines:
| Compound | Structure | PAMPA Permeability (Pe, 10-6 cm/s) |
| (R)-(-)-3-Phenylpyrrolidine | (Image of structure) | 8.2 |
| 3-(4-Chlorophenyl)pyrrolidine | (Image of structure) | 12.5 |
| 3-(4-Methoxyphenyl)pyrrolidine | (Image of structure) | 6.1 |
Data is illustrative and based on typical values for such compounds.
Workflow for In Vitro ADME Screening
Caption: A typical workflow for early-stage ADME profiling.
Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low systemic exposure and a short duration of action.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and NADPH in a suitable buffer.
-
Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Comparative Data for Representative Pyrrolidines:
| Compound | Structure | Human Liver Microsomal Half-life (t1/2, min) |
| (R)-(-)-3-Phenylpyrrolidine | (Image of structure) | > 60 |
| 3-(4-Chlorophenyl)pyrrolidine | (Image of structure) | 45 |
| 3-(4-Methoxyphenyl)pyrrolidine | (Image of structure) | 25 |
Data is illustrative and based on typical values for such compounds.
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
Following promising in vitro data, in vivo pharmacokinetic studies in animal models (typically rodents) are conducted to understand how the compound behaves in a whole organism.
Experimental Protocol: Rodent Pharmacokinetic Study (Oral Dosing)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or another suitable rodent model) for at least one week before the study.
-
Compound Formulation and Dosing: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administer a single oral dose (e.g., 10 mg/kg) by gavage.
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Cl/F: Apparent total clearance.
-
Vd/F: Apparent volume of distribution.
-
F%: Oral bioavailability (requires a separate intravenous dose group).
-
Logical Relationship of Pharmacokinetic Parameters
Caption: Interrelationship of key pharmacokinetic parameters.
Conclusion and Future Directions
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For novel substituted pyrrolidines like 3-(4-Methylphenyl)pyrrolidine hydrochloride, a systematic approach to ADME profiling is essential. By leveraging a combination of in vitro assays and in vivo studies, researchers can gain a comprehensive understanding of a compound's disposition and make data-driven decisions to advance the most promising candidates. The comparative data and protocols presented in this guide provide a valuable resource for scientists working in the field of drug discovery and development, enabling the rational design of new chemical entities with optimized pharmacokinetic properties.
References
-
Title: In vitro models for the prediction of in vivo performance of oral dosage forms: a review. Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) – A novel, high throughput method for drug absorption screening. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the techniques for species identification of liver microsomes. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Pharmacokinetics. Source: Remington: The Science and Practice of Pharmacy URL: [Link]
In Vivo Efficacy of 3-Aryl-Pyrrolidine Derivatives as Monoamine Reuptake Inhibitors: A Comparative Guide
For researchers and drug development professionals navigating the landscape of novel therapeutics for neuropsychiatric disorders, the pyrrolidine scaffold represents a compelling starting point for the design of potent and selective monoamine reuptake inhibitors.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of a representative 3-aryl-pyrrolidine compound, contextualized against established antidepressant and psychostimulant drugs. By elucidating the experimental methodologies and presenting comparative data, this document aims to equip researchers with the critical insights needed to advance their drug discovery programs.
Introduction: The Therapeutic Promise of 3-Aryl-Pyrrolidine Monoamine Reuptake Inhibitors
The 3-aryl-pyrrolidine moiety is a key pharmacophore in a class of compounds that potently inhibit the reuptake of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), these compounds increase the synaptic concentrations of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.
The subject of this guide, 3-(4-Methylphenyl)pyrrolidine hydrochloride, is a representative member of this class, structurally analogous to pyrovalerone, a known DAT/NET inhibitor. While specific in vivo data for this exact compound is limited in publicly available literature, this guide will leverage data from closely related 3-aryl-pyrrolidine analogs to provide a robust comparative analysis. The primary focus will be on preclinical models that assess antidepressant-like and psychostimulant effects, offering a comprehensive evaluation of the therapeutic potential of this chemical class.
Mechanism of Action: Targeting Monoamine Transporters
The therapeutic effects of 3-aryl-pyrrolidine derivatives are primarily attributed to their interaction with DAT and NET. By inhibiting these transporters, these compounds lead to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission. This dual-action mechanism is hypothesized to contribute to both antidepressant and stimulant-like properties.
Caption: Proposed mechanism of action of 3-aryl-pyrrolidine compounds.
In Vivo Efficacy Assessment: Experimental Design and Rationale
To comprehensively evaluate the in vivo profile of a representative 3-aryl-pyrrolidine compound, a multi-faceted approach employing well-validated behavioral assays is essential. This section details the experimental protocols for assessing both antidepressant-like and psychostimulant effects, with a focus on self-validating systems and clear scientific justification for the chosen methodologies.
Animal Models and Husbandry
-
Species: Male Swiss Webster mice (25-30 g) are a suitable model for initial screening due to their genetic homogeneity and well-characterized behavioral responses to psychoactive compounds.
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing facility is crucial to minimize stress-induced behavioral artifacts. All testing should be conducted during the light phase of the circadian cycle.
Comparator Compounds and Vehicle
-
Vehicle: The representative 3-aryl-pyrrolidine hydrochloride, fluoxetine hydrochloride, and imipramine hydrochloride should be dissolved in 0.9% sterile saline. The vehicle control group will receive an equivalent volume of saline.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), will be used as a comparator to assess the contribution of serotonergic pathways to the antidepressant-like effects.
-
Imipramine: A tricyclic antidepressant with mixed norepinephrine and serotonin reuptake inhibitory properties, will serve as a classic antidepressant comparator.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used preclinical screen for antidepressants, based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable water-filled cylinder.[2] Antidepressant compounds are known to reduce this immobility time.[3][4][5]
Protocol:
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test Session (Day 1): Each mouse is placed in the cylinder for 15 minutes. This session serves to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, mice are administered the test compound or vehicle. 30 minutes post-injection, they are placed back into the cylinder for a 6-minute session.
-
Data Acquisition: The duration of immobility during the last 4 minutes of the 6-minute test session is recorded by a trained observer blinded to the treatment conditions. Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.
Locomotor Activity (LMA) for Psychostimulant Effects
Assessment of spontaneous locomotor activity is crucial to distinguish a true antidepressant effect in the FST from a general increase in motor output.[6] Furthermore, this assay provides a direct measure of the stimulant properties of the test compound.[7][8][9][10]
Protocol:
-
Apparatus: An open-field arena (40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements.
-
Habituation: Mice are placed in the activity chambers for 30 minutes to allow for acclimation to the novel environment.
-
Compound Administration: Following habituation, mice are removed, injected with the test compound or vehicle, and immediately returned to the chambers.
-
Data Acquisition: Locomotor activity (total distance traveled, horizontal and vertical beam breaks) is recorded for 60 minutes post-injection.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data based on expected outcomes for a potent 3-aryl-pyrrolidine DAT/NET inhibitor compared to fluoxetine and imipramine.
Table 1: Effect of a Representative 3-Aryl-Pyrrolidine on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease from Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| 3-Aryl-Pyrrolidine | 1 | 120 ± 8 | 20% |
| 3 | 90 ± 7 | 40% | |
| 10 | 60 ± 5** | 60% | |
| Fluoxetine | 10 | 105 ± 9 | 30% |
| 20 | 75 ± 6 | 50% | |
| Imipramine | 15 | 82 ± 7 | 45% |
| 30 | 55 ± 4** | 63% | |
| *p < 0.05, *p < 0.01 compared to Vehicle (One-way ANOVA with Dunnett's post-hoc test) |
Table 2: Effect of a Representative 3-Aryl-Pyrrolidine on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM (60 min) | % Increase from Vehicle |
| Vehicle (Saline) | - | 2500 ± 200 | - |
| 3-Aryl-Pyrrolidine | 1 | 3500 ± 250 | 40% |
| 3 | 5500 ± 300 | 120% | |
| 10 | 8000 ± 400** | 220% | |
| Fluoxetine | 10 | 2600 ± 220 | 4% |
| 20 | 2750 ± 230 | 10% | |
| Imipramine | 15 | 2400 ± 190 | -4% |
| 30 | 2200 ± 180 | -12% | |
| p < 0.05, *p < 0.01 compared to Vehicle (One-way ANOVA with Dunnett's post-hoc test) |
Interpretation and Discussion
The hypothetical data suggest that the representative 3-aryl-pyrrolidine compound possesses a distinct in vivo profile compared to both fluoxetine and imipramine.
-
Antidepressant-Like Efficacy: The 3-aryl-pyrrolidine demonstrates robust, dose-dependent efficacy in the FST, comparable to or exceeding that of the established antidepressants fluoxetine and imipramine. This suggests significant potential as an antidepressant agent.
-
Psychostimulant Properties: Unlike fluoxetine and imipramine, which have minimal to no effect on locomotor activity at antidepressant-effective doses, the 3-aryl-pyrrolidine produces a marked, dose-dependent increase in motor activity. This is consistent with its proposed mechanism as a DAT/NET inhibitor and indicates a psychostimulant component to its pharmacological profile.
-
Mechanistic Insights: The potent antidepressant-like effect coupled with strong psychostimulant activity suggests that the combined inhibition of DAT and NET by the 3-aryl-pyrrolidine class may offer a unique therapeutic advantage for certain depressive subtypes characterized by anergia and amotivation. However, the stimulant properties also warrant careful consideration of the potential for abuse liability.
Conclusion and Future Directions
This comparative guide provides a framework for the in vivo evaluation of 3-(4-Methylphenyl)pyrrolidine hydrochloride and related 3-aryl-pyrrolidine derivatives. The presented methodologies and hypothetical data underscore the potential of this chemical class as potent monoamine reuptake inhibitors with a unique dual antidepressant and psychostimulant profile.
Future research should focus on:
-
Direct in vivo testing of 3-(4-Methylphenyl)pyrrolidine hydrochloride: To validate the hypotheses presented in this guide.
-
Elucidation of the full pharmacokinetic and pharmacodynamic profile: Including brain penetration and transporter occupancy studies.
-
Assessment of abuse liability: Using models such as conditioned place preference and self-administration.
-
Evaluation in chronic models of depression: Such as the chronic unpredictable mild stress model, to assess efficacy following long-term administration.
By systematically addressing these research questions, the full therapeutic potential and safety profile of this promising class of compounds can be elucidated, paving the way for the development of novel and effective treatments for neuropsychiatric disorders.
References
- [Link to a relevant review on pyrrolidines in drug discovery, if available]
- [Link to a paper on the pharmacology of pyrovalerone or rel
- [Link to a foundational paper on the Forced Swim Test, e.g., Porsolt et al.]
- [Link to a paper on locomotor activity as a measure of stimulant effects]
- [Link to a paper on the mechanism of action of D
- [Link to a paper describing in vivo antidepressant testing methodologies]
- [Link to a review on animal models of depression]
- [Link to a paper comparing different classes of antidepressants in preclinical models]
- [Link to a paper on the synthesis of 3-aryl-pyrrolidine deriv
- [Link to a paper on the effects of imipramine in the FST]
- [Link to a paper on the effects of fluoxetine in the FST]
- [Link to a paper on the importance of locomotor activity assessment in conjunction with the FST]
- [Link to a paper on the chronic unpredictable mild stress model]
- Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)alkyl] derivatives of 3-spiro-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry, 23(15), 4537-4545.
- [Link to a paper on the structure-activity relationship of pyrrolidine-based monoamine reuptake inhibitors]
- [Link to a general pharmacology textbook or review on monoamine transporters]
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in rats: what does it measure? Future Neurology, 4(4), 499-510.
- [Link to a paper describing automated locomotor activity tracking systems]
- [Link to a paper on the clinical use of D
- [Link to a review on the development of novel antidepressants]
- [Link to a paper on the abuse liability of psychostimulants]
- [Link to a paper on the role of dopamine in depression]
- [Link to a paper on the role of norepinephrine in depression]
- [Link to a methods paper on intraperitoneal injections in mice]
- [Link to guidelines on the ethical use of animals in research]
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- 10. Locomotor stimulant effects of novel phenyltropanes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methylphenyl)pyrrolidine Hydrochloride
This guide provides a comprehensive framework for the safe and compliant disposal of 3-(4-Methylphenyl)pyrrolidine Hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical reagents we handle. This document is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of 3-(4-Methylphenyl)pyrrolidine Hydrochloride is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its primary hazards from the well-characterized pyrrolidine moiety and related structures. The pyrrolidine ring system is known to be a component in compounds that can be flammable, corrosive, and toxic.[1][2][3]
Inferred Hazardous Properties:
-
Corrosivity: Pyrrolidine itself is known to cause severe skin burns and eye damage.[1][3][4] Therefore, it is crucial to handle 3-(4-Methylphenyl)pyrrolidine Hydrochloride with the assumption that it is corrosive.
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][5]
-
Flammability: While the hydrochloride salt form is generally less flammable than the free base, the potential for flammability should not be entirely dismissed, especially if heated or in the presence of an ignition source.[2][3][4][5][6]
-
Environmental Hazards: Many chemical compounds are harmful to aquatic life.[7] Therefore, it is imperative to prevent the release of this compound into the environment.[7][8]
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Given the anticipated hazards, a stringent PPE and engineering control regimen is non-negotiable. The goal is to create multiple barriers between the researcher and the chemical.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that could cause severe eye damage.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential burns or absorption. |
| Body Protection | A lab coat and, if handling large quantities, a chemical-resistant apron | To protect against skin contact and contamination of personal clothing. |
Waste Characterization and Segregation: Preventing Dangerous Reactions
Proper disposal begins with correct waste characterization and segregation at the point of generation. Based on its chemical structure, waste 3-(4-Methylphenyl)pyrrolidine Hydrochloride should be treated as hazardous chemical waste .
It is critical to avoid mixing this waste with other chemical waste streams unless their compatibility is certain. Pyrrolidine and related amines can react exothermically and dangerously with a variety of substances.[2]
| Incompatible Material Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Fire and explosion hazard.[4] |
| Acids and Acid Halides | Violent exothermic reactions.[2][4] |
| Anhydrides | Exothermic reactions.[2][4] |
On-Site Management and Accumulation: The Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs).[9] This is a designated location in the lab where hazardous waste is collected before being transported for disposal.
Key Principles of SAA Management:
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Container Selection: Waste should be collected in a container that is compatible with the chemical. For 3-(4-Methylphenyl)pyrrolidine Hydrochloride, a high-density polyethylene (HDPE) or glass container is recommended.[9][10] The container must have a secure, tight-fitting lid.[8][9][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the associated hazards (e.g., Corrosive, Toxic).[9]
-
Accumulation Limits: Do not overfill waste containers; leave at least 10% headspace for expansion.[9][10][11]
Disposal Procedures: A Step-by-Step Guide
Under no circumstances should 3-(4-Methylphenyl)pyrrolidine Hydrochloride be disposed of down the drain or in regular trash.[8][9][12] The only acceptable method of disposal is through a licensed hazardous waste disposal facility.[8][13]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 3-(4-Methylphenyl)pyrrolidine Hydrochloride.
Step 1: Decontamination of Empty Containers
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[14]
-
Collect the rinsate as hazardous waste in your designated container for 3-(4-Methylphenyl)pyrrolidine Hydrochloride waste.[14]
-
After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the label.[14] Always check with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Step 2: Management of Small Spills
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[1][4] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[1][4][7]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step 3: Disposal of Unused or Waste Product
-
Ensure the waste is in a properly labeled, sealed, and compatible container within your SAA.
-
When the container is full or you are ready for a pickup, contact your institution's EH&S department or a licensed hazardous waste contractor.[13] They will provide instructions for pickup and transport.
-
Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory agencies.[13]
Emergency Procedures: Preparedness is Key
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air.[8] If not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.
Regulatory Overview
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may also be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative standards for managing hazardous waste in academic labs.[15] It is your responsibility to be aware of and compliant with all federal, state, and local regulations.[11][16]
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
The University of Chicago. Hazardous Waste Disposal Procedures. [Link]
-
New Jersey Department of Health. Hazard Summary - Pyrrolidine. [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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- 4. fishersci.co.uk [fishersci.co.uk]
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- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 13. epa.gov [epa.gov]
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- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3-(4-Methylphenyl)Pyrrolidine Hydrochloride
A Researcher's Guide to Safely Handling 3-(4-Methylphenyl)pyrrolidine Hydrochloride
As a novel compound in drug development, 3-(4-Methylphenyl)pyrrolidine Hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety protocols and logistical plans, grounded in authoritative safety data for closely related chemical structures.
While specific toxicological data for 3-(4-Methylphenyl)pyrrolidine Hydrochloride is not extensively documented, a conservative approach, based on the known hazards of its parent compound, pyrrolidine, and similar derivatives, is paramount. Pyrrolidine is classified as a highly flammable liquid and vapor that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled[1][2][3][4]. The hydrochloride salt form may mitigate volatility but the core hazards associated with the pyrrolidine ring structure must be respected.
Immediate Hazard Assessment
Before handling, it is crucial to recognize the primary hazards associated with substituted pyrrolidines. Based on data from analogous compounds, researchers should assume 3-(4-Methylphenyl)pyrrolidine Hydrochloride may be:
-
Corrosive: Capable of causing severe skin burns and serious eye damage[1][2][3].
-
Harmful if Swallowed or Inhaled: Poses a significant toxicological risk through ingestion and inhalation[2][3].
-
Irritant: May cause respiratory and skin irritation[5].
These assumptions dictate the necessity for stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.
Engineering Controls: The First Line of Defense
The most effective method for minimizing exposure is to handle 3-(4-Methylphenyl)pyrrolidine Hydrochloride within a certified chemical fume hood. This engineering control is non-negotiable. Ensure that the fume hood has adequate airflow and is located in an area with controlled traffic to minimize disruptions to airflow. All manipulations, including weighing, dissolving, and transferring, must occur within this contained space.
For procedures that may generate dust or aerosols, a glove box or other form of containment may be necessary. Furthermore, facilities must be equipped with easily accessible eyewash stations and safety showers[2].
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures. The following table summarizes the recommended PPE for handling 3-(4-Methylphenyl)pyrrolidine Hydrochloride.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and accidental contact. Standard safety glasses are insufficient[2][3][6]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double-gloving is recommended, especially for prolonged handling. Inspect gloves for any signs of degradation or puncture before use[3][7]. |
| Body | Laboratory coat (flame-retardant recommended) | A fully fastened lab coat protects against incidental skin contact. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat[2][3]. |
| Respiratory | NIOSH/MSHA approved respirator with appropriate cartridges | A respirator is essential when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation. Use a respirator with cartridges suitable for organic vapors and acid gases[1][2]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Keep the container tightly closed when not in use[4][7].
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely close the container. Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE[6].
Waste Disposal Plan
All waste contaminated with 3-(4-Methylphenyl)pyrrolidine Hydrochloride, including used gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Segregation: Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Container Management: Do not overfill waste containers. Keep them closed when not in use.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour any waste down the drain[1][8].
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of 3-(4-Methylphenyl)pyrrolidine Hydrochloride.
Caption: A flowchart outlining the key steps for the safe handling of 3-(4-Methylphenyl)pyrrolidine Hydrochloride.
References
- Fisher Scientific. (2025). Safety Data Sheet: Pyrrolidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine.
- Apollo Scientific. (2022). Safety Data Sheet: Pyrrolidine.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methyl-1-phenyl-pyrrolidine.
- National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidine hydrochloride. PubChem Compound Database.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
